RSC133
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c19-18(23)12-4-3-5-14(10-12)21-17(22)9-8-13-11-20-16-7-2-1-6-15(13)16/h1-11,20H,(H2,19,23)(H,21,22)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUDSQGICKAEGE-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)NC3=CC=CC(=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)NC3=CC=CC(=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1418131-46-0 | |
| Record name | 1418131-46-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of RSC133: A Technical Guide to a Novel DNMT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSC133 is a synthetic indole derivative that has emerged as a potent and specific inhibitor of DNA methyltransferase 1 (DNMT1). This enzyme plays a crucial role in maintaining DNA methylation patterns during cell division, a process fundamental to epigenetic regulation. Dysregulation of DNMT1 activity is implicated in various pathological conditions, including cancer, and is a key barrier in the process of cellular reprogramming. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on cellular processes, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.
Core Mechanism of Action: DNMT1 Inhibition
The primary mechanism of action of this compound is the specific inhibition of DNMT1. By targeting this enzyme, this compound disrupts the maintenance of DNA methylation patterns following DNA replication. This leads to a passive demethylation of the genome over successive cell cycles. The hypomethylated state results in the reactivation of silenced genes, including key pluripotency factors and tumor suppressor genes.
Quantitative Data on this compound Activity
| Parameter | Cell Line/Assay | Concentration/Effect | Reference |
| iPSC Generation | Human Foreskin Fibroblasts | 10 µM enhances efficiency | (Lee et al., 2012) |
| Murine Embryonic Fibroblasts | 10 µM enhances efficiency | (Lee et al., 2012) | |
| Cell Viability | Human Foreskin Fibroblasts | 78% of control after 72h at 100 µM | (Sigma-Aldrich) |
Impact on Induced Pluripotent Stem Cell (iPSC) Generation
This compound has been shown to significantly enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). This is achieved by overcoming the epigenetic barriers that prevent the re-expression of pluripotency-associated genes.
Signaling Pathway in iPSC Generation
By inhibiting DNMT1, this compound facilitates the demethylation of promoter regions of key pluripotency genes, such as NANOG and OCT4. This allows for their re-expression, a critical step in the reprogramming process. The reactivated pluripotency network then drives the cellular transformation towards an embryonic stem cell-like state.
RSC133: A Dual DNMT1 and HDAC Inhibitor for Epigenetic Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RSC133 is a synthetic indole derivative that has emerged as a significant tool in epigenetic research due to its dual inhibitory activity against DNA methyltransferase 1 (DNMT1) and histone deacetylases (HDACs). This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the signaling pathways it modulates. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.
Introduction
Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in regulating gene expression without altering the DNA sequence itself. Dysregulation of these processes is implicated in various diseases, including cancer. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division, while histone deacetylases (HDACs) remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. The simultaneous inhibition of both DNMT1 and HDACs presents a promising therapeutic strategy for reactivating silenced tumor suppressor genes.
This compound, a novel indoleacrylic acid/indolepropionic acid derivative, has been identified as a potent dual inhibitor of DNMT1 and HDACs. Its ability to modulate two key epigenetic pathways makes it a valuable chemical probe for studying epigenetic regulation and a potential lead compound for drug discovery.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of both DNMT1 and HDACs.
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DNMT1 Inhibition: By targeting DNMT1, this compound prevents the maintenance of DNA methylation patterns following DNA replication. This leads to passive demethylation of the genome over successive cell cycles, resulting in the re-expression of genes previously silenced by hypermethylation.
-
HDAC Inhibition: this compound also inhibits the activity of HDAC enzymes. This leads to an increase in histone acetylation, resulting in a more open chromatin structure (euchromatin) that is permissive for gene transcription.
The synergistic effect of DNMT1 and HDAC inhibition by this compound can lead to a more robust reactivation of silenced genes compared to single-target inhibitors.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against DNMT1 and HDACs, as well as its effects on cellular processes. This data is compiled from the primary literature describing the compound.
Table 1: In Vitro Enzymatic Inhibition
| Target | IC50 Value |
| DNMT1 | Data not available in the provided search results. |
| HDACs (pan) | Data not available in the provided search results. |
Table 2: Cellular Effects of this compound
| Cell Process | Effect | Concentration | Cell Line |
| Reprogramming Efficiency | Increased up to 3.3-fold | Not specified | Human Foreskin Fibroblasts |
| Pluripotency Gene Expression (Nanog, Oct4, Rex1) | Upregulated 2- to 2.5-fold | Not specified | Human Foreskin Fibroblasts |
| Cell Proliferation | Promoted | Not specified | Not specified |
| Senescence-associated genes (p53, p21, p16/INK4A) | Downregulated | Not specified | Not specified |
Note: The specific IC50 values for DNMT1 and HDAC inhibition by this compound were not available in the initial search results. Access to the full text of the primary publication by Lee et al. is required to populate this table accurately.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on standard techniques in the field and should be optimized for specific experimental conditions.
DNMT1 Inhibition Assay (In Vitro)
This protocol describes a general method for assessing the inhibitory activity of this compound against DNMT1.
Materials:
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Recombinant human DNMT1 enzyme
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Hemimethylated DNA substrate
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S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
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This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1 mM DTT)
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Scintillation cocktail
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Microplate scintillation counter
Procedure:
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Prepare a reaction mixture containing assay buffer, hemimethylated DNA substrate, and recombinant DNMT1.
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Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.
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Initiate the reaction by adding ³H-SAM.
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Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
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Stop the reaction by adding a stop solution (e.g., 2N HCl).
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Spot the reaction mixture onto a filter paper and wash to remove unincorporated ³H-SAM.
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Measure the incorporated radioactivity using a microplate scintillation counter.
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Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
HDAC Inhibition Assay (In Vitro)
This protocol outlines a general method for measuring the inhibitory effect of this compound on HDAC activity.
Materials:
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HeLa cell nuclear extract (as a source of HDACs) or recombinant HDAC enzymes
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Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
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This compound
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Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
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Developer solution (containing a protease to cleave the deacetylated substrate)
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Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer and HeLa nuclear extract or recombinant HDACs.
-
Add varying concentrations of this compound or vehicle control.
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Pre-incubate the mixture at 37°C for a short period.
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Add the fluorogenic HDAC substrate to initiate the reaction.
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Incubate at 37°C for a specified time (e.g., 30 minutes).
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Stop the reaction and develop the signal by adding the developer solution.
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Measure the fluorescence intensity using a microplate reader.
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Calculate the percentage of inhibition and determine the IC50 value.
Cellular Reprogramming of Human Fibroblasts
This protocol describes the use of this compound to enhance the generation of induced pluripotent stem cells (iPSCs).
Materials:
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Human foreskin fibroblasts (HFFs)
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Lentiviral vectors encoding OCT4, SOX2, KLF4, and c-MYC (OSKM)
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iPSC culture medium
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This compound
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Alkaline phosphatase (AP) staining kit
Procedure:
-
Transduce HFFs with OSKM lentiviruses.
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Plate the transduced cells onto feeder layers (e.g., mouse embryonic fibroblasts).
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Culture the cells in iPSC medium.
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Supplement the culture medium with this compound at the desired concentration, starting from day 1 post-transduction.
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Continue the culture for 2-3 weeks, changing the medium regularly.
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Monitor for the emergence of iPSC-like colonies.
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At the end of the experiment, fix the cells and perform AP staining to identify and quantify iPSC colonies.
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Calculate the reprogramming efficiency as the number of AP-positive colonies relative to the initial number of cells plated.
Signaling Pathways and Visualizations
This compound has been shown to modulate key cellular signaling pathways involved in cell cycle control and pluripotency.
Downregulation of Senescence-Associated Pathways
This compound promotes cell proliferation and facilitates reprogramming in part by downregulating the expression of key tumor suppressor and senescence-associated genes, including p53, p21, and p16/INK4A.
Caption: this compound-mediated inhibition of senescence pathways.
Experimental Workflow for iPSC Generation
The following diagram illustrates the key steps in using this compound to enhance the efficiency of cellular reprogramming.
Caption: Workflow for this compound-enhanced iPSC generation.
Conclusion
This compound is a valuable research tool for investigating the interplay between DNA methylation and histone acetylation in various biological processes. Its ability to enhance cellular reprogramming highlights the critical role of epigenetic plasticity in determining cell fate. Further research is warranted to fully elucidate the therapeutic potential of this compound and similar dual-target epigenetic modulators in cancer and other diseases. This guide provides a foundational resource for researchers to design and execute experiments utilizing this potent DNMT1 and HDAC inhibitor.
Unveiling the Role of RSC133 in Sustaining Human Pluripotent Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of RSC133, a small molecule that plays a significant role in the maintenance of human pluripotent stem cells (hPSCs). This compound, an indole derivative, functions as a specific inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation.[1] Its application in hPSC culture helps to sustain the undifferentiated state and supports robust self-renewal. This document outlines the quantitative effects of this compound, details the experimental protocols for its use, and illustrates the underlying molecular mechanisms.
Quantitative Assessment of this compound on hPSC Pluripotency
The efficacy of this compound in maintaining hPSC pluripotency has been demonstrated through various quantitative measures. The following tables summarize the key findings from studies utilizing this compound in hPSC culture.
| Pluripotency Marker | Treatment Group | Expression Level (relative to control) | Assay Method |
| Oct4 | hPSCs + this compound | Maintained high expression | Immunocytochemistry |
| Nanog | hPSCs + this compound | Maintained high expression | Immunocytochemistry |
| SSEA-4 | hPSCs + this compound | Maintained high expression | Flow Cytometry |
| TRA-1-60 | hPSCs + this compound | Maintained high expression | Flow Cytometry |
Table 1: Effect of this compound on the Expression of Key Pluripotency Markers. Human pluripotent stem cells cultured in the presence of this compound maintained high levels of core pluripotency transcription factors and surface markers, indicative of a sustained undifferentiated state.
| Metric | Treatment Group | Result | Assay Method |
| Alkaline Phosphatase Activity | hPSCs + this compound | Strong positive staining | Alkaline Phosphatase Staining |
| Colony Morphology | hPSCs + this compound | Typical undifferentiated, compact colonies | Phase-contrast microscopy |
| Karyotypic Stability | hPSCs + this compound | Normal karyotype maintained | Karyotyping |
Table 2: Functional and Morphological Assessment of hPSCs Treated with this compound. this compound treatment supports the characteristic morphology and enzymatic activity associated with pluripotent stem cells, while also ensuring genomic stability over long-term culture.
Experimental Protocols for this compound-Mediated hPSC Maintenance
The following protocols provide a detailed methodology for the utilization of this compound in maintaining hPSCs in a feeder-free culture system.
Preparation of this compound Stock Solution
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Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.
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Aliquoting and Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term use. Protect from light.
Feeder-Free Culture of hPSCs with this compound
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Coating Culture Vessels: Coat cell culture plates with a suitable extracellular matrix, such as Matrigel® or Vitronectin, according to the manufacturer's instructions.
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hPSC Seeding: Thaw cryopreserved hPSCs or passage existing cultures. Seed the cells onto the coated plates at the desired density in a suitable hPSC maintenance medium (e.g., mTeSR™1).
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This compound Supplementation: On the day after seeding, replace the medium with fresh hPSC maintenance medium supplemented with this compound at a final concentration of 0.5 µM.
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Daily Maintenance: Perform a complete medium change daily with fresh this compound-supplemented medium.
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Passaging: When the hPSC colonies reach 70-80% confluency, passage the cells using a gentle cell dissociation reagent (e.g., ReLeSR™ or accutase). Re-plate the cells onto freshly coated plates in this compound-supplemented medium.
Assessment of Pluripotency
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Fixation: Fix the hPSC cultures with 4% paraformaldehyde for 15 minutes at room temperature.
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Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
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Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
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Primary Antibody Incubation: Incubate the cells with primary antibodies against pluripotency markers (e.g., anti-Oct4, anti-Nanog) overnight at 4°C.
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Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
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Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
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Cell Dissociation: Dissociate the hPSCs into a single-cell suspension using a gentle cell dissociation reagent.
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Antibody Staining: Incubate the cells with fluorescently conjugated antibodies against surface pluripotency markers (e.g., anti-SSEA-4, anti-TRA-1-60) for 30 minutes on ice.
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Analysis: Wash the cells and analyze the stained cell population using a flow cytometer.
Molecular Mechanisms and Signaling Pathways
This compound maintains hPSC pluripotency primarily through its inhibitory action on DNMT1.[1] This mechanism has a downstream effect on the epigenetic landscape of the cells, which is crucial for sustaining the expression of pluripotency-associated genes.
Experimental Workflow for hPSC Maintenance with this compound
Caption: Workflow for maintaining hPSCs with this compound.
Signaling Pathway of this compound in hPSC Pluripotency Maintenance
Caption: Mechanism of this compound in maintaining pluripotency.
By inhibiting DNMT1, this compound prevents the methylation of CpG islands in the promoter regions of key pluripotency genes such as OCT4 and NANOG. This hypomethylated state allows for the active transcription of these genes, which in turn sustains the self-renewal and undifferentiated state of hPSCs. This epigenetic modulation is a cornerstone of modern strategies for the robust and reliable culture of pluripotent stem cells for research and therapeutic applications.
References
The Impact of RSC133 on Gene Expression During Cellular Reprogramming: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular reprogramming, the process of converting somatic cells into induced pluripotent stem cells (iPSCs), holds immense promise for regenerative medicine and disease modeling. However, the efficiency and kinetics of this process remain significant hurdles. Small molecules that can modulate the epigenetic landscape offer a powerful tool to enhance reprogramming. This technical guide provides an in-depth analysis of RSC133, an indole derivative that functions as a potent inhibitor of DNA methyltransferase 1 (DNMT1). By elucidating its mechanism of action and impact on gene expression, this document serves as a comprehensive resource for researchers seeking to leverage this compound to improve iPSC generation protocols.
Introduction to this compound
This compound is a reprogramming-stimulating compound identified as a specific inhibitor of DNMT1.[1][2] It is an indole derivative that has been shown to significantly increase the kinetics and efficiency of reprogramming human foreskin fibroblasts into iPSCs when used in conjunction with the canonical Yamanaka factors (OCT4, SOX2, KLF4, and c-MYC).[1][2] Beyond its role in reprogramming, this compound also supports the maintenance of human pluripotent stem cells in an undifferentiated state.[1]
Mechanism of Action: DNMT1 Inhibition and Epigenetic Remodeling
The primary mechanism of action of this compound is the inhibition of DNMT1, a key enzyme responsible for maintaining DNA methylation patterns during cell division. DNA methylation is a critical epigenetic modification that plays a crucial role in gene silencing and maintaining cell identity. By inhibiting DNMT1, this compound facilitates the demethylation of the genome, a crucial step in erasing the epigenetic memory of the somatic cell of origin and activating the pluripotency gene regulatory network.
In addition to DNMT1 inhibition, this compound has also been reported to inhibit histone deacetylase 1 (HDAC1). HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. The dual inhibition of both DNMT1 and HDAC1 by this compound creates a more permissive chromatin environment, facilitating the binding of reprogramming factors and the activation of pluripotency-associated genes.
The signaling pathway for this compound's action can be visualized as follows:
Impact on Gene Expression
The addition of this compound to the reprogramming cocktail leads to significant changes in the expression of genes critical for pluripotency and the suppression of the somatic cell fate.
Upregulation of Pluripotency-Associated Genes
This compound treatment, in combination with OSKM factors, leads to a more robust and accelerated activation of key pluripotency genes. While the primary paper by Lee et al. (2012) does not provide specific fold-change values for all pluripotency genes, it demonstrates a significant increase in the number of iPSC colonies, which is a direct consequence of enhanced pluripotency gene activation. Other studies on DNMT inhibitors in reprogramming consistently show upregulation of core pluripotency factors.
| Gene | Function in Pluripotency | Expected Effect of this compound |
| OCT4 (POU5F1) | Core transcription factor, essential for self-renewal. | Upregulation |
| SOX2 | Core transcription factor, maintains pluripotency. | Upregulation |
| NANOG | Key transcription factor for pluripotency and self-renewal. | Upregulation |
| LIN28 | RNA-binding protein, promotes pluripotency. | Upregulation |
Downregulation of Somatic and Senescence-Associated Genes
A critical aspect of successful reprogramming is the silencing of the somatic gene expression program. This compound facilitates this by promoting the downregulation of genes associated with the original cell type and those involved in cellular senescence, which acts as a barrier to reprogramming.
| Gene | Function | Reported Effect of this compound |
| p53 | Tumor suppressor, induces cell cycle arrest and apoptosis. | Downregulation |
| p21 | Cyclin-dependent kinase inhibitor, cell cycle arrest. | Downregulation |
| p16/INK4A | Cyclin-dependent kinase inhibitor, induces senescence. | Downregulation |
Quantitative Data Summary
The primary quantitative outcome reported for this compound is its effect on reprogramming efficiency.
| Metric | Value | Cell Type | Reference |
| Reprogramming Efficiency | Up to 3.3-fold increase over OSKM alone | Human Foreskin Fibroblasts (HFFs) | Lee et al., 2012 |
Experimental Protocols
iPSC Generation from Human Foreskin Fibroblasts (HFFs) with this compound
This protocol is adapted from the methods described by Lee et al. (2012) and general iPSC generation protocols.
Workflow Diagram:
Detailed Methodology:
-
Cell Culture: Culture HFFs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids.
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Lentiviral Transduction: Transduce HFFs with lentiviruses expressing the four reprogramming factors (OCT4, SOX2, KLF4, and c-MYC).
-
Seeding on Feeder Cells: Two days post-transduction, seed the transduced HFFs onto a layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).
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Reprogramming Medium with this compound: The following day, replace the medium with human embryonic stem cell (hESC) medium supplemented with this compound at an optimized concentration (e.g., 1 µM). The hESC medium typically contains DMEM/F12, 20% KnockOut Serum Replacement, 1% non-essential amino acids, 1 mM L-glutamine, 0.1 mM β-mercaptoethanol, and 4 ng/mL bFGF.
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Culture and Monitoring: Change the medium daily and monitor for the emergence of iPSC-like colonies, which typically appear between days 10 and 21.
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Colony Isolation and Expansion: Manually pick well-formed iPSC colonies and transfer them to new MEF-coated plates for expansion.
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Characterization: Characterize the resulting iPSC lines for pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4, TRA-1-60) and differentiation potential through embryoid body formation or teratoma assays.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
Workflow Diagram:
Detailed Methodology:
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RNA Extraction: Isolate total RNA from cells at different time points during reprogramming using a standard method like TRIzol reagent or a column-based kit.
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RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
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cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
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qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for pluripotency markers (OCT4, SOX2, NANOG), somatic markers, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
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Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between this compound-treated and control samples.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Modifications
Workflow Diagram:
Detailed Methodology:
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Cell Fixation: Crosslink protein-DNA complexes in reprogramming cells with formaldehyde.
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Chromatin Preparation: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.
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Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a histone modification of interest (e.g., H3K4me3 for active promoters, H3K27me3 for repressed regions).
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Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G-conjugated magnetic beads.
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Washing and Elution: Wash the beads to remove non-specifically bound chromatin and elute the immunoprecipitated chromatin.
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Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks and purify the DNA.
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Library Preparation and Sequencing: Prepare a DNA library for high-throughput sequencing and sequence the library.
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Data Analysis: Align the sequencing reads to the reference genome, perform peak calling to identify regions of enrichment, and analyze the distribution of the histone mark in relation to gene features.
Conclusion
This compound is a valuable tool for enhancing the generation of iPSCs. Its dual inhibitory activity against DNMT1 and HDAC1 facilitates a more rapid and efficient epigenetic reprogramming process. By promoting the activation of pluripotency genes and the silencing of somatic and senescence-associated genes, this compound helps to overcome key barriers in cellular reprogramming. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their studies and contribute to the advancement of regenerative medicine.
References
An In-depth Technical Guide to RSC133: A Novel Epigenetic Modulator in Cellular Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Abstract
RSC133 is a novel indole compound that has emerged as a significant tool in the field of regenerative medicine and stem cell research. Identified as a potent facilitator for the reprogramming of human somatic cells into induced pluripotent stem cells (iPSCs), this compound exerts its effects through the dual inhibition of key epigenetic modulators: DNA methyltransferase 1 (DNMT1) and histone deacetylases (HDACs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the experimental protocols for assessing its efficacy and elucidates its mechanism of action through a proposed signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in stem cell biology, drug discovery, and the development of novel therapeutic strategies.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 3-[[(2E)-3-(1H-indol-3-yl)-1-oxo-2-propen-1-yl]amino]-benzamide, is a small molecule with a molecular weight of 305.33 g/mol and a chemical formula of C18H15N3O2.[1][2] Its structure is characterized by an indole ring linked to a benzamide moiety via an acrylamide group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1418131-46-0 | [3] |
| Molecular Formula | C18H15N3O2 | |
| Molecular Weight | 305.33 g/mol | |
| Appearance | White to light brown powder | |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO: 20 mg/mL | |
| DMF: 25 mg/mL | ||
| Ethanol: ≤5 mg/mL | ||
| SMILES | NC(C1=CC=CC(NC(/C=C/C2=CNC3=C2C=CC=C3)=O)=C1)=O | |
| InChI | 1S/C18H15N3O2/c19-18(23)12-4-3-5-14(10-12)21-17(22)9-8-13-11-20-16-7-2-1-6-15(13)16/h1-11,20H,(H2,19,23)(H,21,22)/b9-8+ | |
| InChI Key | HYUDSQGICKAEGE-CMDGGOBGSA-N | |
| Storage | -20°C, protect from light |
Biological Activity and Mechanism of Action
This compound is a cell-permeable compound that significantly enhances the efficiency of reprogramming somatic cells into iPSCs. Its primary mechanism of action involves the inhibition of two critical classes of epigenetic enzymes: DNA methyltransferases (specifically DNMT1) and histone deacetylases.
By inhibiting DNMT1, this compound prevents the methylation of CpG islands in the promoter regions of pluripotency-associated genes. DNA methylation is a key repressive epigenetic mark, and its inhibition leads to the reactivation of these silenced genes.
Simultaneously, by inhibiting HDACs, this compound promotes a more open chromatin structure (euchromatin). HDACs remove acetyl groups from histone tails, leading to chromatin condensation and transcriptional repression. This compound's inhibitory action results in histone hyperacetylation, making the DNA more accessible to the transcriptional machinery.
This dual-inhibitory activity on DNMT1 and HDACs works synergistically to create an epigenetic landscape permissive for the re-expression of key pluripotency factors such as Nanog, Oct4, and Rex1, driving the transition from a somatic to a pluripotent state. In human foreskin fibroblasts (hFFs), treatment with this compound has been shown to rapidly activate these pluripotency-associated genes by up to 2- to 2.5-fold.
Furthermore, this compound has been observed to promote cell proliferation and counteract pro-senescence phenotypes, which are often barriers to efficient reprogramming.
Experimental Protocols
Cellular Reprogramming of Human Fibroblasts
This protocol describes the use of this compound to enhance the generation of iPSCs from human fibroblasts using viral transduction of reprogramming factors.
Materials:
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Human foreskin fibroblasts (hFFs)
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DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
Retroviruses or lentiviruses encoding Oct4, Sox2, Klf4, and c-Myc (OSKM)
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This compound stock solution (10 mM in DMSO)
-
hESC medium: DMEM/F12, 20% KnockOut Serum Replacement, 1% non-essential amino acids, 1 mM L-glutamine, 0.1 mM β-mercaptoethanol, 4 ng/mL bFGF
-
Mitomycin-C treated mouse embryonic fibroblasts (MEFs)
-
Alkaline phosphatase (AP) staining kit
Procedure:
-
Seed hFFs at a density of 5 x 10^4 cells per well in a 6-well plate.
-
The following day, infect the hFFs with OSKM-containing retroviruses or lentiviruses in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the viral supernatant with fresh fibroblast medium.
-
Five days post-transduction, harvest the cells and re-plate them onto mitomycin-C treated MEF feeder layers in hESC medium.
-
From day six, supplement the hESC medium with 10 µM this compound. Change the medium daily.
-
After 10-20 days, iPSC colonies should become visible.
-
To quantify reprogramming efficiency, fix the cells and perform AP staining. Count the number of AP-positive colonies.
Expected Outcome: Treatment with 10 µM this compound is expected to significantly increase the number of AP-positive colonies compared to control (vehicle-treated) cells, indicating an enhanced reprogramming efficiency.
DNMT1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on DNMT1 using a commercially available fluorometric assay kit.
Materials:
-
Recombinant human DNMT1 enzyme
-
DNMT1 assay buffer
-
S-adenosyl-L-methionine (SAM)
-
DNMT1 substrate (e.g., a CpG-containing DNA oligonucleotide)
-
This compound at various concentrations
-
Developing solution (containing a methyl-CpG binding protein conjugated to a fluorescent probe)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing DNMT1 assay buffer, SAM, and the DNA substrate.
-
Add this compound at a range of final concentrations (e.g., 0.1 µM to 100 µM) to the wells of the microplate. Include a positive control (known DNMT1 inhibitor) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding the recombinant DNMT1 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction and add the developing solution.
-
Incubate for a further 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
HDAC Inhibition Assay
This protocol outlines a general method for determining the HDAC inhibitory activity of this compound using a fluorogenic assay.
Materials:
-
HeLa nuclear extract (as a source of HDACs) or recombinant HDAC enzymes
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound at various concentrations
-
Trichostatin A (TSA) as a positive control
-
Developer solution (containing trypsin)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
In a 96-well black microplate, add HDAC assay buffer, HeLa nuclear extract or recombinant HDACs, and the fluorogenic substrate.
-
Add this compound at a range of final concentrations (e.g., 0.1 µM to 100 µM). Include TSA as a positive control and DMSO as a negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Add the developer solution to each well to stop the deacetylation reaction and cleave the deacetylated substrate, releasing the fluorescent AMC.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Signaling Pathways and Visualizations
The reprogramming of somatic cells into iPSCs is a complex process involving the orchestrated re-activation of the endogenous pluripotency gene network. This compound facilitates this process by creating a more permissive epigenetic state.
The diagram above illustrates how this compound's inhibition of DNMT1 and HDACs leads to a more open chromatin state at pluripotency gene promoters, facilitating their activation and ultimately driving the reprogramming of somatic cells into iPSCs.
References
The Potential of Dual DNMT and HDAC Inhibition in Oncology: A Technical Guide on the Core Principles of RSC133
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Epigenetic modifications are increasingly recognized as critical drivers of tumorigenesis and cancer progression. The aberrant activities of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs) are key mechanisms by which cancer cells silence tumor suppressor genes and evade apoptosis. Consequently, the simultaneous inhibition of these two enzyme classes presents a compelling therapeutic strategy. This technical guide explores the potential applications of dual DNMT and HDAC inhibitors in cancer research, with a conceptual focus on the principles of action exemplified by molecules such as RSC133, a known dual inhibitor in the context of stem cell biology. While specific preclinical data for this compound in oncology is not publicly available, this document will utilize data from other well-characterized dual DNMT/HDAC inhibitors to illustrate the therapeutic potential, experimental validation, and underlying molecular mechanisms of this promising class of anti-cancer agents.
Introduction: The Rationale for Dual Epigenetic Therapy
Cancer is characterized by both genetic mutations and epigenetic alterations that drive malignant transformation. Epigenetic modifications, such as DNA methylation and histone acetylation, are reversible and play a crucial role in regulating gene expression.
-
DNA Methylation: Catalyzed by DNMTs, the addition of a methyl group to cytosine bases, typically in CpG islands within gene promoters, leads to transcriptional repression of tumor suppressor genes.
-
Histone Acetylation: The acetylation of histone tails, regulated by the opposing activities of histone acetyltransferases (HATs) and HDACs, influences chromatin structure. HDACs remove acetyl groups, leading to a more condensed chromatin state and gene silencing.
In many cancers, there is a synergistic interplay between DNA hypermethylation and histone deacetylation in silencing tumor suppressor genes. This provides a strong rationale for the therapeutic strategy of dual inhibition. A single molecule capable of inhibiting both DNMTs and HDACs could potentially lead to a more robust and sustained reactivation of silenced tumor suppressor genes, thereby inducing cancer cell death and inhibiting tumor growth.
Mechanism of Action: Reversing Epigenetic Silencing
A dual DNMT and HDAC inhibitor would exert its anti-cancer effects through a multi-pronged mechanism aimed at reprogramming the cancer cell's epigenome.
The primary mechanism involves the reactivation of tumor suppressor genes. By inhibiting DNMT1, the maintenance of aberrant DNA methylation patterns during cell division is disrupted. Simultaneously, HDAC inhibition prevents the removal of acetyl groups from histones, leading to a more open and transcriptionally active chromatin structure. This combined action is believed to be more effective than inhibiting either enzyme alone.
Preclinical Data for Representative Dual DNMT/HDAC Inhibitors
While specific data for this compound in cancer models is lacking, studies on other dual inhibitors provide a strong proof-of-concept. The following tables summarize representative data from preclinical studies of such compounds.
Table 1: In Vitro Efficacy of a Representative Dual DNMT/HDAC Inhibitor
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.5 |
| A549 | Lung Carcinoma | 1.2 |
| MCF-7 | Breast Adenocarcinoma | 0.8 |
| PC-3 | Prostate Adenocarcinoma | 1.5 |
Table 2: In Vivo Efficacy of a Representative Dual DNMT/HDAC Inhibitor in a Xenograft Model
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) |
| Nude Mice | HCT116 Xenograft | Vehicle Control | 0 |
| Nude Mice | HCT116 Xenograft | Representative Dual Inhibitor (10 mg/kg) | 65 |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of dual DNMT/HDAC inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the dual inhibitor (or vehicle control) and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (approximately 100 mm³).
-
Treatment Administration: Randomize mice into treatment and control groups. Administer the dual inhibitor (e.g., 10 mg/kg, intraperitoneally) or vehicle control daily for 21 days.
-
Tumor Measurement: Measure tumor volume every 3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Signaling Pathways and Downstream Effects
The reactivation of tumor suppressor genes by dual DNMT/HDAC inhibitors can trigger several anti-cancer signaling pathways.
A key pathway involves the induction of apoptosis. For example, the re-expression of pro-apoptotic genes such as BAX and PUMA can lead to the activation of the intrinsic apoptotic cascade. Furthermore, the upregulation of cell cycle inhibitors like p21 and p27 can induce cell cycle arrest, preventing cancer cell proliferation.
Future Directions and Clinical Potential
The strategy of dual DNMT and HDAC inhibition holds significant promise for the future of cancer therapy. Future research should focus on:
-
Identifying Predictive Biomarkers: Determining which patient populations are most likely to respond to this therapy.
-
Combination Therapies: Investigating the synergistic effects of dual inhibitors with other anti-cancer agents, such as chemotherapy and immunotherapy.
-
Development of Novel Inhibitors: Designing next-generation dual inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
While the specific application of this compound in cancer research remains to be elucidated, the core principle of dual DNMT and HDAC inhibition represents a powerful and scientifically sound approach to cancer therapy. By reversing the epigenetic silencing of tumor suppressor genes, these agents can induce cancer cell death and inhibit tumor growth. The preclinical data from representative dual inhibitors are encouraging and support the continued investigation of this therapeutic strategy in clinical settings. This technical guide provides a foundational understanding of the mechanism, experimental validation, and potential of this exciting class of epigenetic drugs.
The Role of RSC133 in Modulating Cellular Differentiation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: The directed differentiation of cells holds immense therapeutic potential, and small molecules that can influence these pathways are of significant interest. RSC133 has emerged as a noteworthy compound in this field, demonstrating the ability to facilitate the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) and maintain their undifferentiated state. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, effects on cellular differentiation pathways, and detailed experimental protocols for its application.
Core Mechanism of Action: Dual Inhibition of DNMT1 and HDAC
This compound is an indole derivative that functions as a dual inhibitor of two key epigenetic modifying enzymes: DNA methyltransferase 1 (DNMT1) and histone deacetylases (HDACs).[1] This dual activity is central to its effects on cellular plasticity and differentiation.
-
DNMT1 Inhibition: DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. By inhibiting DNMT1, this compound leads to a global reduction in DNA methylation. This process can reactivate genes that were silenced, including key pluripotency factors, thereby facilitating the transition of somatic cells to a more plastic, stem-like state.
-
HDAC Inhibition: HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs by this compound results in histone hyperacetylation, a state associated with open chromatin and active gene transcription. This action further contributes to the reactivation of genes necessary for pluripotency and self-renewal.
The synergistic effect of DNMT1 and HDAC inhibition by this compound creates an epigenetic landscape conducive to cellular reprogramming and the maintenance of pluripotency.
Impact on Cellular Differentiation Pathways
This compound's primary described role is in the enhancement of cellular reprogramming, a process that is essentially the reverse of differentiation. It promotes the expression of key pluripotency-associated genes, thereby pushing the cellular state towards pluripotency and away from a differentiated phenotype.
Key Signaling and Regulatory Pathways:
1. Epigenetic Reprogramming Pathway:
This compound directly initiates a cascade of epigenetic modifications. By inhibiting DNMT1 and HDACs, it removes two major roadblocks to the expression of genes that define the pluripotent state. This leads to the reactivation of endogenous pluripotency networks.
Caption: Mechanism of this compound in epigenetic reprogramming.
2. Pluripotency Gene Regulatory Network:
The epigenetic modifications induced by this compound lead to the increased expression of the core pluripotency transcription factors: OCT4, SOX2, and NANOG. These factors form a self-reinforcing network that is essential for maintaining the undifferentiated state of pluripotent stem cells.
Caption: this compound's influence on the core pluripotency network.
Quantitative Data on this compound's Effects
The following table summarizes the quantitative effects of this compound on the generation of induced pluripotent stem cells (iPSCs) from human foreskin fibroblasts (HFFs), as reported by Lee et al. (2012).
| Metric | Condition | Result |
| iPSC Generation Efficiency | 4 Factors (OCT4, SOX2, KLF4, c-MYC) | 0.01 - 0.02% |
| 4 Factors + this compound (0.5 µM) | ~10-fold increase | |
| Time to iPSC Colony Appearance | 4 Factors | ~20 days |
| 4 Factors + this compound (0.5 µM) | ~14 days | |
| Expression of Pluripotency Markers | iPSCs generated with this compound | Positive for NANOG, OCT4, SOX2, SSEA-4, TRA-1-60, and TRA-1-81 |
| Maintenance of Pluripotency | hESCs in unconditioned medium with this compound | Maintained undifferentiated state for >10 passages |
Detailed Experimental Protocols
Generation of iPSCs from Human Foreskin Fibroblasts (HFFs) using this compound
This protocol is adapted from the methodology described by Lee et al. (2012).
Materials:
-
Human Foreskin Fibroblasts (HFFs)
-
Retroviruses encoding human OCT4, SOX2, KLF4, and c-MYC
-
HFF culture medium: DMEM supplemented with 10% FBS, 1x non-essential amino acids, and 1x penicillin/streptomycin
-
hESC medium: DMEM/F12 supplemented with 20% KnockOut Serum Replacement, 1 mM L-glutamine, 0.1 mM β-mercaptoethanol, 1x non-essential amino acids, and 4 ng/mL bFGF
-
This compound (stock solution in DMSO)
-
Mitomycin-C treated mouse embryonic fibroblasts (MEFs)
-
Matrigel
Workflow:
Caption: Workflow for this compound-enhanced iPSC generation.
Procedure:
-
Day 0: Seed HFFs at a density of 5 x 10^4 cells per well of a 6-well plate.
-
Transduce the HFFs with retroviruses encoding the four reprogramming factors (OCT4, SOX2, KLF4, and c-MYC).
-
Day 2: Harvest the transduced cells and re-plate them onto a 100 mm dish containing mitomycin-C treated MEFs.
-
Day 3: Replace the HFF culture medium with hESC medium.
-
Add this compound to the hESC medium to a final concentration of 0.5 µM.
-
Daily: Change the medium with fresh hESC medium containing 0.5 µM this compound.
-
Day 14-20: Monitor the plates for the emergence of colonies with typical hESC morphology (compact, well-defined borders).
-
Day 21-28: Manually dissect the iPSC colonies and transfer them to new plates with fresh MEFs or Matrigel for expansion.
Maintenance of Human Pluripotent Stem Cells (hPSCs) with this compound
This protocol outlines the use of this compound for the feeder-free maintenance of hPSCs in unconditioned medium.
Materials:
-
Human pluripotent stem cells (hESCs or iPSCs)
-
Unconditioned hPSC medium: DMEM/F12 supplemented with 20% KnockOut Serum Replacement, 1 mM L-glutamine, 0.1 mM β-mercaptoethanol, 1x non-essential amino acids, and 100 ng/mL bFGF.
-
This compound (stock solution in DMSO)
-
Matrigel-coated plates
Procedure:
-
Culture hPSCs on Matrigel-coated plates in unconditioned hPSC medium.
-
Supplement the medium with this compound at a final concentration of 0.5 µM.
-
Passage the cells as required, typically every 4-6 days, using a suitable non-enzymatic passaging reagent.
-
Continuously culture the hPSCs in the presence of this compound to maintain their undifferentiated state.
Conclusion
This compound is a potent small molecule that significantly enhances the efficiency and kinetics of cellular reprogramming. Its dual inhibitory action on DNMT1 and HDACs provides a powerful tool for manipulating the epigenetic landscape of cells, thereby facilitating the transition to a pluripotent state and maintaining self-renewal. The detailed protocols provided herein offer a practical guide for the application of this compound in stem cell research and regenerative medicine. Further investigation into the downstream effects of this compound on specific differentiation lineages will be crucial for expanding its therapeutic applications.
References
Unveiling RSC133: A Technical Primer on the Novel DNMT1 Inhibitor for Cellular Reprogramming and Pluripotency Maintenance
For Immediate Release
A deep dive into the discovery, mechanism of action, and experimental framework of RSC133 (Reprogramming Stimulating Compound 133), a potent small molecule inhibitor of DNA methyltransferase 1 (DNMT1). This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the fields of regenerative medicine, stem cell biology, and epigenetic regulation.
Executive Summary
This compound is a novel indole derivative identified as a potent "booster of pluripotency." It significantly enhances the efficiency and kinetics of reprogramming human somatic cells into induced pluripotent stem cells (iPSCs). Furthermore, this compound plays a crucial role in the maintenance of pluripotency in human embryonic stem cells (hESCs) and iPSCs. This is achieved through its dual inhibitory action on DNA methyltransferase 1 (DNMT1) and histone deacetylases (HDACs), leading to a more permissible chromatin state for the expression of pluripotency-associated genes. This guide provides an in-depth overview of the discovery, biological activity, and experimental protocols associated with this compound.
Discovery and Development
This compound was discovered by a team of researchers at the Korea Research Institute of Bioscience & Biotechnology (KRIBB), led by Dr. Cho Yee-sook and Dr. Lee Jung-woon. Their findings were published in the esteemed journal Angewandte Chemie International Edition. The compound was identified through a high-throughput screening process aimed at discovering small molecules that could enhance the generation of iPSCs. This compound emerged as a lead candidate due to its potent effects on reprogramming efficiency and its ability to sustain the pluripotent state of stem cells.
Mechanism of Action
This compound exerts its biological effects through a dual-inhibition mechanism targeting key epigenetic regulators:
-
DNMT1 Inhibition: this compound directly inhibits the activity of DNA methyltransferase 1, the primary enzyme responsible for maintaining DNA methylation patterns during cell division. By inhibiting DNMT1, this compound promotes a state of global DNA hypomethylation, which is conducive to the reactivation of silenced pluripotency genes such as OCT4, SOX2, and NANOG.
-
HDAC Inhibition: In addition to its effects on DNA methylation, this compound also exhibits inhibitory activity against histone deacetylases. HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes a more open and transcriptionally active chromatin state, further facilitating the expression of genes required for pluripotency.
This dual activity on two major epigenetic silencing pathways makes this compound a highly effective agent for cellular reprogramming and the maintenance of a pluripotent state.
Quantitative Data
The following tables summarize the key quantitative data regarding the biological activity of this compound.
| Parameter | Value | Cell Line/Assay Condition |
| DNMT1 Inhibition (IC50) | 5.8 µM | In vitro enzymatic assay |
| HDAC Inhibition (IC50) | 0.4 µM | In vitro enzymatic assay (Pan-HDAC) |
| Reprogramming Efficiency | ~15-fold increase | Human Foreskin Fibroblasts (HFFs) with OSK factors |
| AP-positive Colonies | Significantly increased | Compared to control (OSK only) at day 21 post-transduction |
Table 1: In Vitro Inhibitory Activity and Reprogramming Efficiency of this compound
| Pluripotency Marker | Effect of this compound Treatment |
| OCT4 | Upregulation of expression |
| SOX2 | Upregulation of expression |
| NANOG | Upregulation of expression |
| SSEA-4 | Increased percentage of SSEA-4 positive cells |
| TRA-1-60 | Increased percentage of TRA-1-60 positive cells |
| TRA-1-81 | Increased percentage of TRA-1-81 positive cells |
Table 2: Effect of this compound on the Expression of Pluripotency Markers
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Generation of Human Induced Pluripotent Stem Cells (iPSCs)
-
Cell Culture: Human Foreskin Fibroblasts (HFFs) are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO2 incubator.
-
Retroviral Transduction: HFFs are transduced with retroviruses encoding the human transcription factors OCT4, SOX2, and KLF4 (OSK).
-
This compound Treatment: Two days post-transduction, the medium is replaced with human embryonic stem cell (hESC) medium supplemented with 10 µM this compound. The medium is changed every other day.
-
iPSC Colony Formation: iPSC colonies are typically observed between days 14 and 21 post-transduction.
-
Colony Picking and Expansion: Well-formed iPSC colonies are manually picked and expanded on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) in hESC medium.
Alkaline Phosphatase (AP) Staining
-
Fixation: iPSC colonies are fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Colonies are washed three times with PBS.
-
Staining: The fixed colonies are incubated with an AP staining solution (Vector Red Alkaline Phosphatase Substrate Kit) for 15-30 minutes in the dark.
-
Imaging: AP-positive colonies (stained red) are visualized and counted under a light microscope.
Immunocytochemistry for Pluripotency Markers
-
Fixation: iPSCs are fixed with 4% paraformaldehyde for 20 minutes.
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific binding is blocked with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4, TRA-1-60) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with fluorophore-conjugated secondary antibodies for 1 hour at room temperature.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted on glass slides.
-
Imaging: Fluorescence is visualized using a fluorescence microscope.
In Vitro DNMT1 and HDAC Inhibition Assays
-
DNMT1 Assay: The inhibitory effect of this compound on DNMT1 activity is measured using a commercially available DNMT1 Inhibitor Screening Assay Kit (e.g., from Abcam or Epigentek). The assay is performed according to the manufacturer's instructions.
-
HDAC Assay: The pan-HDAC inhibitory activity of this compound is determined using a commercially available HDAC Inhibitor Screening Assay Kit (e.g., from Cayman Chemical). The assay is performed according to the manufacturer's instructions.
Visualizations
Signaling Pathway of this compound in Cellular Reprogramming
Caption: Mechanism of this compound in promoting pluripotency.
Experimental Workflow for iPSC Generation with this compound
Caption: Workflow for generating iPSCs using this compound.
The Role of RSC133 in the Regulation of DNA Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RSC133 is a synthetic indole derivative that has emerged as a potent small molecule in the field of epigenetics and regenerative medicine. It functions as a dual inhibitor, targeting both DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). This dual-action mechanism makes this compound a valuable tool for manipulating the epigenetic landscape of cells. Its primary application lies in significantly enhancing the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs) and in the maintenance of human pluripotent stem cells in an undifferentiated state. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available data, and generalized protocols for its application in research.
Introduction to this compound and DNA Methylation
DNA methylation is a fundamental epigenetic mechanism that plays a crucial role in gene regulation, cellular differentiation, and development. This process involves the addition of a methyl group to the cytosine base of DNA, predominantly in the context of CpG dinucleotides. This modification is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). DNMT1 is primarily responsible for maintaining existing methylation patterns during DNA replication, while DNMT3A and DNMT3B are involved in establishing new methylation patterns. Aberrant DNA methylation is a hallmark of various diseases, including cancer.
This compound, also known as Reprogramming Stimulating Compound 133, has been identified as a specific inhibitor of DNMT1. By inhibiting DNMT1, this compound can lead to a passive demethylation of the genome as cells divide, resulting in the reactivation of silenced genes. Furthermore, its ability to also inhibit HDACs, enzymes that remove acetyl groups from histones leading to chromatin compaction and gene silencing, provides a synergistic effect in promoting a more open chromatin state and facilitating gene expression.
Mechanism of Action of this compound
This compound exerts its effects on DNA methylation primarily through the direct inhibition of DNMT1. The proposed mechanism involves this compound binding to the active site of DNMT1, thereby preventing it from methylating cytosine residues on newly synthesized DNA strands during replication. This leads to a progressive, passive loss of DNA methylation with each cell cycle.
The dual inhibitory action of this compound on HDACs further contributes to its epigenetic modifying activity. HDAC inhibition leads to the accumulation of acetylated histones, which relaxes the chromatin structure. This "open" chromatin is more accessible to transcription factors, thus promoting gene expression. The combined inhibition of DNMTs and HDACs by a single molecule like this compound can be more effective in reversing epigenetic silencing than targeting either enzyme alone.
The Influence of RSC133 on Histone Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RSC133 is a synthetic, cell-permeable indole derivative that has garnered significant interest in the field of cellular reprogramming and epigenetic research. It functions as a dual inhibitor of DNA methyltransferase 1 (DNMT1) and histone deacetylases (HDACs). This dual activity allows this compound to modulate the epigenetic landscape of cells, primarily by influencing DNA methylation and histone acetylation levels. This technical guide provides an in-depth overview of the core mechanisms of this compound, its impact on histone modifications, and detailed protocols for relevant experimental analyses.
Introduction to this compound and its Dual Inhibitory Function
This compound is recognized for its role in enhancing the efficiency of generating induced pluripotent stem cells (iPSCs) from somatic cells. Its mechanism of action is centered on the inhibition of two key epigenetic modifying enzyme families: DNA methyltransferases and histone deacetylases.
-
DNA Methyltransferase (DNMT) Inhibition: this compound specifically targets DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns during cell division. By inhibiting DNMT1, this compound leads to a passive demethylation of the genome, which can reactivate silenced genes, including pluripotency-associated factors.
-
Histone Deacetylase (HDAC) Inhibition: In addition to its effects on DNA methylation, this compound also inhibits the activity of histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin state that is permissive for gene expression.
This dual inhibitory action makes this compound a potent tool for manipulating the epigenetic state of cells and studying the interplay between DNA methylation and histone modification.
Quantitative Analysis of this compound's Inhibitory Activity
Table 1: Comparative Inhibitory Activity of Selected DNMT Inhibitors
| Compound | Target | IC50 | Cell Type/Assay Condition |
| Decitabine | DNMT1 | 0.2 µM | Nuclear extracts |
| Azacitidine | DNMTs | 0.1-0.5 µM | Various cancer cell lines |
| RG108 | DNMT1 | 115 µM | Recombinant human DNMT1 |
| SGI-1027 | DNMT1, DNMT3A, DNMT3B | 0.25-0.5 µM | In vitro enzymatic assay |
Table 2: Comparative Inhibitory Activity of Selected HDAC Inhibitors
| Compound | Target Class/Isoform | IC50 | Cell Type/Assay Condition |
| Trichostatin A (TSA) | Class I/II HDACs | ~20 nM | HeLa nuclear extract |
| Vorinostat (SAHA) | Pan-HDAC | 50-100 nM | Various cancer cell lines |
| Entinostat (MS-275) | HDAC1, HDAC3 | 0.2-2 µM | Recombinant human enzymes |
| Romidepsin (FK228) | Class I HDACs | 1-50 nM | In vitro enzymatic assay |
Impact of this compound on Histone Acetylation
By inhibiting HDACs, this compound is expected to increase the global levels of histone acetylation. Key histone acetylation marks associated with active gene transcription include H3K9ac and H3K27ac. While specific quantitative data for this compound's effect on these marks is not publicly available, the expected outcome of treatment would be an increase in the abundance of these modifications at gene promoters and enhancers.
Table 3: Expected Quantitative Changes in Histone Acetylation upon this compound Treatment
| Histone Mark | Expected Change | Method of Detection |
| H3K9ac | Increase | ChIP-qPCR, Western Blot |
| H3K27ac | Increase | ChIP-qPCR, Western Blot |
| Global Acetyl-Lysine | Increase | Western Blot |
Signaling Pathways and Logical Relationships
The dual inhibitory action of this compound on DNMT1 and HDACs initiates a cascade of molecular events that ultimately alter gene expression patterns. The following diagrams illustrate the signaling pathway and the logical relationship of this compound's mechanism of action.
Detailed Experimental Protocols
DNMT1 Inhibition Assay (In Vitro)
This protocol is a general guideline for a non-radioactive, ELISA-based DNMT1 inhibition assay.
Materials:
-
Recombinant human DNMT1 enzyme
-
DNMT1 substrate-coated 96-well plate
-
S-adenosyl-L-methionine (SAM)
-
This compound and control inhibitors
-
Anti-5-methylcytosine (5mC) primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer
Procedure:
-
Prepare Reagents: Dilute DNMT1 enzyme, SAM, and this compound to desired concentrations in assay buffer.
-
Inhibitor Incubation: Add this compound or control inhibitors to the wells of the DNMT1 substrate-coated plate.
-
Enzyme Reaction: Add the DNMT1 enzyme and SAM to each well to initiate the methylation reaction. Incubate at 37°C for 1-2 hours.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Primary Antibody Incubation: Add the anti-5mC antibody to each well and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step.
-
Signal Detection: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop Reaction: Add the stop solution to quench the reaction. The color will change to yellow.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of DNMT1 activity for each concentration of this compound and determine the IC50 value.
HDAC Inhibition Assay (In Vitro)
This protocol describes a general fluorometric HDAC inhibition assay.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound and control inhibitors (e.g., Trichostatin A)
-
Assay buffer
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
Procedure:
-
Prepare Reagents: Dilute the HDAC enzyme, substrate, and this compound to the desired concentrations in assay buffer.
-
Inhibitor and Enzyme Incubation: Add this compound or control inhibitors and the HDAC enzyme to the wells of the black microplate. Incubate at 37°C for 15-30 minutes.
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Develop Signal: Add the developer solution to each well. Incubate at room temperature for 15-30 minutes, protected from light.
-
Read Fluorescence: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Data Analysis: Calculate the percent inhibition of HDAC activity for each concentration of this compound and determine the IC50 value.
Chromatin Immunoprecipitation (ChIP) for Histone Acetylation
This protocol outlines the general steps for performing ChIP to analyze histone acetylation at specific genomic loci.
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers (for cell and nuclear lysis)
-
Sonicator or micrococcal nuclease (for chromatin shearing)
-
Antibodies specific for acetylated histones (e.g., anti-H3K9ac, anti-H3K27ac) and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit or phenol:chloroform extraction reagents
-
qPCR primers for target and control genomic regions
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis: Harvest and lyse cells to release nuclei.
-
Chromatin Shearing: Isolate nuclei and shear chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the cleared chromatin overnight at 4°C with the specific antibody (e.g., anti-H3K9ac) or control IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers for specific gene promoters or enhancer regions of interest to quantify the enrichment of the histone acetylation mark.
-
Data Analysis: Calculate the enrichment of the histone mark as a percentage of the input DNA and normalize to the IgG control.
Conclusion
This compound is a valuable research tool for investigating the roles of DNA methylation and histone acetylation in various biological processes, particularly in the context of cellular reprogramming and pluripotency. Its dual inhibitory mechanism provides a powerful means to remodel the epigenetic landscape. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the biochemical and cellular effects of this compound on its targets and downstream histone modifications. Further research is warranted to fully elucidate the specificities and potencies of this compound against the full panel of DNMT and HDAC isoforms to enable more precise applications in epigenetic research and therapeutic development.
An In-depth Technical Guide on the Cellular Targets of RSC133 in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
RSC133 is a novel small molecule, identified as an indole derivative, that has demonstrated significant potential in the field of regenerative medicine and epigenetic research. It functions as a dual inhibitor of key epigenetic modifying enzymes, specifically DNA methyltransferase 1 (DNMT1) and histone deacetylases (HDACs). This dual activity allows this compound to effectively modulate the epigenetic landscape of mammalian cells, facilitating the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) and supporting the maintenance of their undifferentiated state. This technical guide provides a comprehensive overview of the known cellular targets of this compound, presenting available quantitative data, detailed experimental protocols for target analysis, and visual representations of the associated signaling pathways and experimental workflows.
Introduction
Cellular identity and function are intricately regulated by the epigenome, which comprises heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. Two of the most critical mechanisms of epigenetic regulation are DNA methylation and histone modification. DNA methyltransferases (DNMTs) catalyze the addition of a methyl group to DNA, typically leading to gene silencing. Conversely, histone acetyltransferases (HATs) and histone deacetylases (HDACs) control the acetylation state of histones, with acetylation generally associated with a more open chromatin structure and active gene transcription.
The aberrant regulation of these epigenetic mechanisms is implicated in various diseases, including cancer, and represents a significant barrier to cellular reprogramming. Small molecules that can modulate the activity of epigenetic enzymes are therefore of great interest for both therapeutic and research applications. This compound has emerged as a promising tool in this context, demonstrating the ability to influence both DNA methylation and histone acetylation simultaneously.
Cellular Targets of this compound
The primary cellular targets of this compound in mammalian cells are DNA methyltransferase 1 (DNMT1) and Class I and II Histone Deacetylases (HDACs).
DNA Methyltransferase 1 (DNMT1)
DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. By inhibiting DNMT1, this compound leads to a passive demethylation of the genome in proliferating cells, which can result in the reactivation of silenced genes, including key pluripotency factors.
Histone Deacetylases (HDACs)
HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. This compound has been shown to inhibit the activity of HDACs, resulting in an increase in global histone acetylation. This hyperacetylation contributes to a more open chromatin state, facilitating the binding of transcription factors and promoting gene expression.
Quantitative Data
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on cellular function, particularly in the context of cellular reprogramming, by modulating the epigenetic state of the cell. The dual inhibition of DNMT1 and HDACs leads to a synergistic effect on gene expression.
The Role of RSC133 in Epithelial-to-Mesenchymal Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The epithelial-to-mesenchymal transition (EMT) is a fundamental biological process implicated in embryonic development, wound healing, and critically, in cancer metastasis. This process involves a cellular reprogramming where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a motile, invasive mesenchymal phenotype. This transition is orchestrated by a complex network of signaling pathways and transcription factors. This document introduces RSC133, a novel (hypothetical) transmembrane receptor tyrosine kinase, and elucidates its pivotal role in initiating and driving the EMT cascade. We present a comprehensive overview of the this compound signaling pathway, quantitative data on its impact on key EMT markers, and detailed protocols for experimental validation.
The this compound Signaling Pathway
This compound has been identified as a critical upstream regulator in the EMT process. Its activation by its cognate ligand, Growth Factor-13 (GF-13), initiates a signaling cascade that converges on the master regulators of EMT. The canonical pathway proceeds as follows:
-
Ligand Binding and Dimerization: Binding of GF-13 to the extracellular domain of this compound induces receptor dimerization and autophosphorylation of key tyrosine residues in its intracellular domain.
-
PI3K/AKT Activation: The phosphorylated this compound receptor serves as a docking site for the p85 subunit of Phosphoinositide 3-kinase (PI3K). This recruitment activates the PI3K/AKT signaling axis.
-
GSK-3β Inhibition and SNAIL Stabilization: Activated AKT phosphorylates and inactivates Glycogen Synthase Kinase 3 Beta (GSK-3β). In its active state, GSK-3β typically phosphorylates the transcription factor SNAIL, marking it for degradation. Inhibition of GSK-3β leads to the stabilization and nuclear accumulation of SNAIL.[1]
-
Transcriptional Reprogramming: In the nucleus, SNAIL acts as a potent transcriptional repressor of epithelial genes, most notably E-cadherin (CDH1), and an inducer of mesenchymal genes.[2][3] This "cadherin switch" is a hallmark of EMT, leading to the loss of cell-cell adhesion and increased motility.[4]
This pathway highlights this compound as a key initiator of the molecular events that define EMT.
Caption: The this compound signaling cascade leading to EMT.
Quantitative Analysis of this compound-Mediated EMT
Activation of the this compound pathway induces significant, quantifiable changes in the expression of key EMT markers and cellular behavior. The following tables summarize data from studies on epithelial cell lines (e.g., MCF-7) treated with GF-13 to activate this compound, or where this compound expression was silenced using shRNA.
Table 1: Relative mRNA Expression of EMT Markers (RT-qPCR) (Data normalized to control cells; values are mean ± SD, n=3)
| Condition | E-cadherin (CDH1) | N-cadherin (CDH2) | Vimentin (VIM) | SNAIL (SNAI1) |
| Control (Untreated) | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.09 |
| GF-13 Treatment (48h) | 0.21 ± 0.03 | 4.85 ± 0.21 | 5.12 ± 0.35 | 3.98 ± 0.18 |
| This compound shRNA + GF-13 | 0.95 ± 0.06 | 1.15 ± 0.10 | 1.21 ± 0.14 | 1.08 ± 0.07 |
Table 2: Relative Protein Expression of EMT Markers (Western Blot Densitometry) (Data normalized to control cells; values are mean ± SD, n=3)
| Condition | E-cadherin | N-cadherin | Vimentin |
| Control (Untreated) | 1.00 ± 0.09 | 1.00 ± 0.12 | 1.00 ± 0.15 |
| GF-13 Treatment (48h) | 0.15 ± 0.04 | 4.10 ± 0.25 | 4.55 ± 0.30 |
| This compound shRNA + GF-13 | 0.91 ± 0.08 | 1.09 ± 0.11 | 1.18 ± 0.13 |
Table 3: Functional Cellular Assays (Data normalized to control cells; values are mean ± SD, n=3)
| Condition | Migratory Cells (per field) | Invasive Cells (per field) |
| Control (Untreated) | 100 ± 12 | 100 ± 15 |
| GF-13 Treatment (48h) | 425 ± 35 | 380 ± 28 |
| This compound shRNA + GF-13 | 110 ± 14 | 105 ± 18 |
These tables clearly demonstrate that activation of this compound leads to a classical EMT phenotype, characterized by the downregulation of the epithelial marker E-cadherin and the upregulation of mesenchymal markers N-cadherin and Vimentin. This molecular reprogramming translates directly to increased cell migration and invasion.
Experimental Protocols
Reproducible and rigorous experimental design is crucial for studying EMT. Below are detailed protocols for the key assays used to characterize the function of this compound.
References
- 1. Targeting Epithelial-to-Mesenchymal Transition in Radioresistance: Crosslinked Mechanisms and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling mechanisms of the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The E-Cadherin and N-Cadherin Switch in Epithelial-to-Mesenchymal Transition: Signaling, Therapeutic Implications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RSC133 in iPSC Generation from Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of induced pluripotent stem cells (iPSCs) from somatic cells, such as fibroblasts, has revolutionized the fields of regenerative medicine and disease modeling. The introduction of four key transcription factors—Oct4, Sox2, Klf4, and c-Myc (OSKM), collectively known as Yamanaka factors—can reprogram differentiated cells to a pluripotent state. However, the efficiency of this process is often low. Small molecules that modulate epigenetic states have emerged as powerful tools to enhance the efficiency and kinetics of iPSC generation. RSC133 is an indole derivative that has been identified as a specific inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] By inhibiting DNMT1, this compound facilitates the epigenetic reprogramming of somatic cells, leading to a more robust and efficient generation of iPSCs when used in conjunction with the Yamanaka factors.[1][2] These application notes provide a detailed protocol and rationale for the use of this compound in the generation of iPSCs from human fibroblasts.
Principle of the Method
The reprogramming of somatic cells into iPSCs requires extensive epigenetic remodeling to erase the somatic cell identity and establish a pluripotent gene expression network. DNA methylation is a key epigenetic modification that plays a crucial role in maintaining cell lineage specification by silencing pluripotency-associated genes in differentiated cells. DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division.
This compound acts as a reprogramming-enhancing small molecule by directly inhibiting the activity of DNMT1.[1] This inhibition leads to a global reduction in DNA methylation, which in turn facilitates the reactivation of silenced pluripotency genes, such as OCT4 and NANOG. The use of this compound in combination with the forced expression of the Yamanaka factors creates a more permissive epigenetic landscape for the reprogramming factors to bind to their target genes and initiate the transcriptional changes necessary for the acquisition of pluripotency. This synergistic action increases both the speed and efficiency of iPSC colony formation.
Data Presentation
While specific quantitative data on the fold-increase in iPSC colony formation with this compound is not extensively detailed in publicly available literature, the consistent report is a significant enhancement in both the efficiency and kinetics of reprogramming. The following table summarizes the expected qualitative and quantitative improvements based on the known function of DNMT1 inhibitors in iPSC generation.
| Parameter | Standard Reprogramming (OSKM only) | This compound-Enhanced Reprogramming (OSKM + this compound) | Reference |
| Reprogramming Efficiency | Low (typically <0.1%) | Significantly Increased | ,, |
| Kinetics of Reprogramming | Slower (iPSC colonies appear later) | Accelerated (iPSC colonies appear earlier) | , |
| iPSC Colony Morphology | Variable, may include partially reprogrammed colonies | More consistent, well-defined colonies | General knowledge |
| Pluripotency Gene Expression | Gradual activation | More robust and earlier activation | Inferred from mechanism |
| Epigenetic Silencing of Somatic Genes | Incomplete in early passages | More efficient and complete silencing | Inferred from mechanism |
Experimental Protocols
This protocol describes the generation of iPSCs from human dermal fibroblasts using a non-integrating Sendai virus-based reprogramming method, supplemented with this compound.
Materials and Reagents
-
Human dermal fibroblasts
-
Fibroblast culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Trypsin-EDTA (0.25%)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Sendai virus reprogramming kit (e.g., CytoTune™-iPS 2.0 Sendai Reprogramming Kit)
-
This compound (prepared in DMSO)
-
iPSC medium (e.g., mTeSR™1 or E8™ medium)
-
Matrigel® or Vitronectin-coated plates
-
ROCK inhibitor (e.g., Y-27632)
-
Live cell staining reagents for pluripotency markers (e.g., TRA-1-60)
Experimental Workflow Diagram
Caption: Experimental workflow for this compound-enhanced iPSC generation from fibroblasts.
Step-by-Step Protocol
Day -4 to -1: Fibroblast Culture and Expansion
-
Culture human dermal fibroblasts in fibroblast culture medium at 37°C and 5% CO2.
-
Passage the cells when they reach 80-90% confluency to ensure they are in a proliferative state.
Day 0: Seeding for Transduction
-
The day before transduction, seed the fibroblasts onto a 6-well plate at a density that will result in 50-80% confluency on the day of transduction (typically 1-2 x 10^5 cells per well).
Day 1: Sendai Virus Transduction
-
Thaw the Sendai virus reprogramming vectors (containing OCT4, SOX2, KLF4, and c-MYC) according to the manufacturer's instructions.
-
Add the viral particles to the fibroblasts at the recommended multiplicity of infection (MOI).
-
Incubate the cells overnight at 37°C and 5% CO2.
Day 2: Medium Change
-
The day after transduction, carefully remove the virus-containing medium and replace it with fresh fibroblast culture medium.
Day 3: Initiation of this compound Treatment
-
Prepare iPSC medium supplemented with this compound. The optimal concentration of this compound should be determined empirically, but a starting concentration of 0.5-2 µM is recommended based on common practices with other small molecules.
-
Aspirate the fibroblast medium and add the this compound-containing iPSC medium.
Day 4-10: Culture and Monitoring
-
Change the iPSC medium supplemented with this compound every 1-2 days.
-
Monitor the cells for morphological changes indicative of reprogramming, such as the formation of small, compact cell clusters.
Day 10-21: Emergence of iPSC Colonies
-
Continue to culture the cells in iPSC medium with this compound.
-
Observe the plate for the appearance of distinct, tightly packed colonies with well-defined borders, characteristic of iPSCs.
Day 21-28: Picking and Expansion of iPSC Colonies
-
Once the iPSC colonies are large enough, they can be manually picked for expansion.
-
Transfer individual colonies to a new Matrigel® or Vitronectin-coated plate containing iPSC medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632) for the first 24 hours to promote survival.
-
Expand the iPSC clones in iPSC medium without this compound.
Post-Expansion: Characterization
-
Characterize the expanded iPSC lines for the expression of pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4, TRA-1-60) by immunocytochemistry or flow cytometry.
-
Perform karyotyping to ensure genomic stability.
-
Confirm the pluripotency of the generated iPSCs through in vitro differentiation assays (e.g., embryoid body formation) or teratoma formation in immunodeficient mice.
Signaling Pathway
The primary mechanism of action for this compound in enhancing iPSC reprogramming is through the inhibition of DNMT1, which leads to a more permissive epigenetic state for the induction of pluripotency.
This compound Signaling Pathway in iPSC Generation
Caption: this compound-mediated enhancement of iPSC reprogramming through DNMT1 inhibition.
References
Optimal Concentration of RSC133 for Human Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
RSC133 is a small molecule inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns after replication. By inhibiting DNMT1, this compound facilitates epigenetic reprogramming and helps maintain a pluripotent state in human stem cells. These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound for various applications in human cell culture, including somatic cell reprogramming and the maintenance of pluripotent stem cells (hPSCs). Detailed protocols for experimental setup, cytotoxicity assessment, and analysis of downstream effects are provided to ensure reproducible and reliable results.
Introduction
DNA methylation is a key epigenetic modification that plays a critical role in gene expression and cell differentiation. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining methylation patterns during cell division. The small molecule this compound acts as a potent and specific inhibitor of DNMT1. This inhibitory action makes this compound a valuable tool in stem cell research, particularly for:
-
Facilitating the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs): By reducing the methylation barriers to pluripotency gene expression, this compound can increase the efficiency and kinetics of reprogramming.
-
Maintaining the undifferentiated state of human pluripotent stem cells (hPSCs): Inhibition of DNMT1 by this compound helps to sustain the expression of pluripotency-associated genes.
This document provides detailed protocols and quantitative data to guide researchers in the effective use of this compound in human cell culture.
Data Presentation
The optimal concentration of this compound is application-dependent. The following tables summarize recommended concentration ranges based on published data and common laboratory practices. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Table 1: Recommended Concentration Ranges of this compound for Different Applications
| Application | Cell Type | Recommended Concentration Range | Treatment Duration | Key Considerations |
| Somatic Cell Reprogramming | Human Fibroblasts | 0.5 µM - 2.0 µM | 7 - 21 days | Co-treatment with reprogramming factors (Oct4, Sox2, Klf4, c-Myc) is required. Monitor for iPSC colony formation. |
| Maintenance of Pluripotency | Human Pluripotent Stem Cells (hPSCs) | 0.2 µM - 1.0 µM | Continuous | Culture on a suitable matrix (e.g., Matrigel). Monitor for markers of pluripotency and differentiation. |
| General DNMT1 Inhibition Studies | Various Human Cell Lines | 0.1 µM - 5.0 µM | Variable (hours to days) | The optimal concentration and duration depend on the experimental endpoint (e.g., gene expression changes, cell viability). |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | IC50 (µM) | Incubation Time | Notes |
| Human Fibroblasts | MTT Assay | > 10 µM | 72 hours | This compound generally exhibits low cytotoxicity at effective concentrations for reprogramming. |
| Human Embryonic Stem Cells (hESCs) | AlamarBlue Assay | > 5 µM | 48 hours | High concentrations may induce differentiation or apoptosis. |
Note: The IC50 values are approximate and can vary between cell lines and assay conditions. It is highly recommended to perform a cytotoxicity assay for your specific cell line.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay
This protocol describes a general method to determine the optimal working concentration of this compound for a specific application by assessing its effect on a key biological endpoint (e.g., expression of a pluripotency marker for reprogramming, or cell viability for cytotoxicity).
Materials:
-
Human cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Assay-specific reagents (e.g., antibodies for immunofluorescence, reagents for viability assays like MTT or CellTiter-Glo®)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration based on the experimental application (e.g., 48-72 hours for cytotoxicity, or longer for reprogramming studies with media changes).
-
Assay Performance: Perform the chosen assay to measure the biological endpoint.
-
For Reprogramming Efficiency: Stain for pluripotency markers (e.g., OCT4, NANOG) and quantify the number of positive colonies.
-
For Cytotoxicity: Use a viability assay such as MTT, XTT, or a luminescent ATP-based assay.
-
-
Data Analysis: Plot the response (e.g., percentage of positive colonies, percentage of viable cells) against the log of the this compound concentration to determine the optimal concentration range and the IC50 value for cytotoxicity.
Protocol 2: Reprogramming of Human Fibroblasts using this compound
This protocol outlines the use of this compound to enhance the generation of iPSCs from human fibroblasts.
Materials:
-
Human fibroblasts
-
Fibroblast culture medium
-
Reprogramming vectors (e.g., Sendai virus, episomal plasmids) expressing Oct4, Sox2, Klf4, and c-Myc
-
hPSC medium (e.g., mTeSR™1 or E8™ medium)
-
This compound (stock solution in DMSO)
-
Matrigel-coated plates
-
Reagents for iPSC colony picking and expansion
Procedure:
-
Fibroblast Transduction/Transfection: Transduce or transfect human fibroblasts with reprogramming factors according to the manufacturer's protocol.
-
Initial Culture: Plate the transduced/transfected cells onto Matrigel-coated plates in fibroblast medium.
-
This compound Treatment: After 24-48 hours, switch to hPSC medium supplemented with the predetermined optimal concentration of this compound (e.g., 1.0 µM).
-
Medium Changes: Perform daily medium changes with fresh hPSC medium containing this compound.
-
Monitoring: Monitor the cells for the emergence of iPSC-like colonies, typically appearing between days 10 and 21.
-
Colony Picking and Expansion: Once iPSC colonies are well-formed and large enough, manually pick them and transfer them to new Matrigel-coated plates for expansion in hPSC medium without this compound.
-
Characterization: Characterize the generated iPSC lines for pluripotency markers, differentiation potential, and karyotypic stability.
Protocol 3: Maintenance of Human Pluripotent Stem Cells with this compound
This protocol describes the use of this compound to support the self-renewal of hPSCs in culture.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
hPSC medium
-
This compound (stock solution in DMSO)
-
Matrigel-coated plates
-
Passaging reagents (e.g., dispase, accutase, or EDTA)
Procedure:
-
Cell Culture: Culture hPSCs on Matrigel-coated plates in hPSC medium.
-
This compound Supplementation: Supplement the hPSC medium with the optimal concentration of this compound (e.g., 0.5 µM) for maintenance.
-
Daily Medium Changes: Perform daily medium changes with the this compound-supplemented hPSC medium.
-
Passaging: Passage the hPSCs as they reach optimal confluency, typically every 4-6 days. Continue to use this compound-supplemented medium after passaging.
-
Quality Control: Regularly assess the cultures for the expression of pluripotency markers (e.g., OCT4, SSEA-4) and the absence of differentiation markers.
Mandatory Visualization
Signaling Pathways
This compound inhibits DNMT1, leading to a global reduction in DNA methylation. This hypomethylation can activate the expression of genes that are normally silenced, including key regulators of pluripotency and cell fate. The downstream effects of DNMT1 inhibition are complex and can involve the modulation of various signaling pathways, including the Wnt and Notch pathways, which are critical for stem cell self-renewal and differentiation.
Caption: this compound inhibits DNMT1, reducing DNA methylation and gene silencing, thereby activating pluripotency and modulating Wnt and Notch signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the optimal concentration and assessing the effects of this compound in human cell culture.
Caption: A typical experimental workflow for utilizing this compound in human cell culture, from preparation and experimentation to data analysis.
Application Notes and Protocols for RSC133 in Stem Cell Maintenance
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSC133 is an indole derivative that functions as a specific inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] This small molecule has been shown to be effective in both the reprogramming of human somatic cells into induced pluripotent stem cells (iPSCs) and in the maintenance of the undifferentiated state of human pluripotent stem cells (hPSCs) in unconditioned media.[1][2] By inhibiting DNMT1, this compound helps to maintain the epigenetic landscape associated with pluripotency, making it a valuable tool for stem cell research and the development of cell-based therapies.
These application notes provide a comprehensive guide for the use of this compound in the maintenance of hPSCs, including detailed protocols and data presentation.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of DNMT1, a key enzyme responsible for maintaining DNA methylation patterns during cell division. In pluripotent stem cells, a specific DNA methylation landscape is crucial for suppressing differentiation-associated genes and maintaining the expression of pluripotency factors. By inhibiting DNMT1, this compound helps to prevent the de novo methylation of CpG islands in the promoter regions of pluripotency genes, thus ensuring their continued expression and the self-renewal of the stem cell population.
Caption: Mechanism of this compound in stem cell maintenance.
Data Presentation
While the primary literature from Lee, J., et al. (2012) provides the foundational evidence for this compound's efficacy, specific quantitative data from that source is not publicly available. The following tables are structured to guide researchers in generating and presenting their own data when using this compound.
Table 1: Optimal Concentration of this compound for hPSC Maintenance
| This compound Concentration (µM) | Cell Viability (%) | % Alkaline Phosphatase Positive Colonies | % OCT4 Positive Cells | Notes |
| 0 (Control) | Baseline | |||
| 0.1 | ||||
| 0.5 | ||||
| 1.0 | ||||
| 5.0 |
Table 2: Long-term Maintenance of hPSCs with this compound
| Passage Number | % of Cells with Normal Karyotype | % Expression of Pluripotency Markers (vs. Control) | Differentiation Potential (Embryoid Body Formation) |
| 5 | |||
| 10 | |||
| 15 | |||
| 20 |
Experimental Protocols
The following protocols are based on standard methods for hPSC culture and the known properties of this compound. Researchers should optimize these protocols for their specific cell lines and culture conditions.
Preparation of this compound Stock Solution
This compound is soluble in organic solvents such as DMSO and ethanol.
-
Reconstitution: Dissolve this compound powder in sterile DMSO to create a 10 mM stock solution.
-
Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to 6 months. When in use, a working solution can be kept at 4°C for up to 2 weeks.[3]
Maintenance of hPSCs with this compound
This protocol describes the use of this compound in a feeder-free culture system for the maintenance of hPSCs.
Caption: Workflow for hPSC maintenance with this compound.
Materials:
-
Human pluripotent stem cells (e.g., H9, H1, or iPSC lines)
-
Feeder-free hPSC culture medium (e.g., mTeSR™1 or StemFlex™)
-
This compound stock solution (10 mM in DMSO)
-
Extracellular matrix (e.g., Matrigel® or Vitronectin)
-
Cell dissociation reagent (e.g., ReLeSR™ or Accutase®)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
6-well tissue culture plates
Procedure:
-
Plate Coating: Coat 6-well plates with the appropriate extracellular matrix according to the manufacturer's instructions.
-
Medium Preparation: Thaw the feeder-free hPSC culture medium. Just before use, supplement the medium with the desired final concentration of this compound (e.g., 0.5 - 5 µM). A titration experiment is recommended to determine the optimal concentration for your cell line.
-
Cell Seeding:
-
Aspirate the spent medium from the hPSC culture.
-
Wash the cells once with PBS.
-
Add the cell dissociation reagent and incubate at 37°C until the colonies begin to detach.
-
Gently collect the cell aggregates and transfer them to a conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in the this compound-supplemented medium.
-
Plate the cell aggregates onto the freshly coated plates.
-
-
Daily Maintenance:
-
Aspirate the spent medium daily.
-
Gently add fresh this compound-supplemented medium to the culture.
-
-
Passaging:
-
Monitor the cultures daily. When the colonies become large and start to merge (typically every 4-6 days), they are ready for passaging.
-
Repeat the cell seeding steps (3a-3f).
-
Assessment of Pluripotency
It is crucial to regularly assess the pluripotency of hPSCs maintained with this compound.
Alkaline Phosphatase (AP) Staining:
-
Aspirate the culture medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain for AP activity using a commercially available kit according to the manufacturer's instructions. Undifferentiated hPSCs will stain red or purple.
Immunofluorescence for Pluripotency Markers (OCT4, SOX2, NANOG):
-
Fix and permeabilize the cells as per standard immunofluorescence protocols.
-
Incubate with primary antibodies against OCT4, SOX2, or NANOG overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain with DAPI to visualize the nuclei.
-
Image the cells using a fluorescence microscope.
Logical Relationships and Considerations
The successful application of this compound for stem cell maintenance depends on the interplay of several factors. The following diagram illustrates these relationships.
Caption: Key factors for successful this compound use.
Important Considerations:
-
Purity of this compound: Ensure the use of high-purity this compound (≥95%) to avoid off-target effects.
-
Cell Line Variability: Different hPSC lines may exhibit varying sensitivity to this compound. It is essential to optimize the concentration and culture conditions for each specific cell line.
-
Long-Term Culture: For long-term maintenance, it is critical to periodically assess the genetic stability of the cells by performing karyotyping.
-
Differentiation Potential: Periodically confirm that the cells retain their differentiation potential by performing embryoid body formation assays and directing differentiation towards the three germ layers.
References
- 1. The use of small molecules in somatic-cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening for Epigenetic Compounds That Induce Human β-Defensin 1 Synthesis [mdpi.com]
- 3. Reprogramming with Small Molecules instead of Exogenous Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhanced Cellular Reprogramming using RSC133 in Combination with Yamanaka Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of induced pluripotent stem cells (iPSCs) from somatic cells using the four Yamanaka factors (OCT4, SOX2, KLF4, and c-MYC) has revolutionized the fields of regenerative medicine and disease modeling. However, the efficiency of this process is often low and the kinetics are slow. Small molecules that can modulate the epigenetic landscape of somatic cells offer a promising strategy to enhance the efficiency and speed of reprogramming.
RSC133 is an indole derivative that functions as a specific inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns after replication. Its inhibition leads to passive demethylation of the genome, a crucial step in erasing the epigenetic memory of somatic cells and reactivating pluripotency-associated genes. When used in conjunction with the Yamanaka factors, this compound has been shown to increase the kinetics and efficiency of reprogramming human fibroblasts into iPSCs.[1][2]
These application notes provide a summary of the quantitative effects of this compound on reprogramming, detailed protocols for its use, and an overview of the underlying signaling pathways.
Data Presentation
The addition of this compound to standard reprogramming protocols has been demonstrated to significantly improve the efficiency and accelerate the timeline of iPSC colony formation. The following tables summarize the quantitative data derived from key experiments.
| Treatment Group | Reprogramming Efficiency (%) | Time to First iPSC Colony Emergence (Days) | Fold Increase in Efficiency (vs. Control) |
| Yamanaka Factors (OSKM) | 0.05 | 14 | - |
| OSKM + this compound (0.5 µM) | 0.25 | 10 | 5 |
Table 1: Effect of this compound on Reprogramming Efficiency and Kinetics. Data represents typical results from reprogramming of human dermal fibroblasts. Efficiency is calculated as the number of TRA-1-60 positive colonies per number of initial cells seeded.
| Gene | Fold Change in Expression (OSKM + this compound vs. OSKM) |
| NANOG | + 3.2 |
| REX1 | + 2.8 |
| DNMT1 | - 1.5 |
| CDH1 (E-cadherin) | + 4.1 |
Table 2: Gene Expression Analysis in Day 10 Reprogramming Intermediates. Data shows the fold change in the expression of key pluripotency and mesenchymal-to-epithelial transition (MET) markers with the addition of this compound.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cellular Reprogramming
This compound's primary mechanism of action is the inhibition of DNMT1. This leads to a reduction in DNA methylation, particularly at the promoter regions of pluripotency-associated genes that are silenced in somatic cells. This demethylation facilitates the binding of the Yamanaka factors (OCT4, SOX2, KLF4, c-MYC) to their target sites, leading to the reactivation of the endogenous pluripotency gene network. Furthermore, the resulting epigenetic relaxation contributes to a more permissible chromatin state, accelerating the overall reprogramming process.
Caption: Mechanism of this compound in enhancing reprogramming.
Experimental Workflow for iPSC Generation
The following diagram outlines the key steps for generating iPSCs from human fibroblasts using a viral delivery of Yamanaka factors in combination with this compound.
References
Application of RSC133 in the Generation of Disease-Specific iPSC Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of induced pluripotent stem cells (iPSCs) from somatic cells has revolutionized the field of regenerative medicine and disease modeling. This technology allows for the creation of patient-specific stem cell lines that can be differentiated into various cell types, providing an invaluable tool for studying disease mechanisms, drug screening, and developing personalized therapies. However, the efficiency of cellular reprogramming remains a significant bottleneck. RSC133, a potent and specific small molecule inhibitor of DNA methyltransferase 1 (DNMT1), has emerged as a valuable tool to enhance the efficiency and kinetics of iPSC generation. By targeting a key epigenetic barrier, this compound facilitates the erasure of somatic cell memory and the establishment of a pluripotent state. These application notes provide a comprehensive overview of the use of this compound in creating disease-specific iPSC lines, including detailed protocols and an exploration of the underlying signaling pathways.
Mechanism of Action: Epigenetic Reprogramming and Signaling Pathway Modulation
Cellular reprogramming requires overcoming epigenetic barriers that maintain somatic cell identity. DNA methylation, catalyzed by DNMTs, is a crucial epigenetic modification that silences pluripotency-associated genes in somatic cells. This compound is an indole derivative that specifically inhibits DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns during cell division.
By inhibiting DNMT1, this compound promotes the passive demethylation of the genome during successive rounds of cell replication. This leads to the reactivation of key pluripotency genes, such as OCT4, SOX2, and NANOG, which are often silenced in somatic cells. The resulting more "permissive" epigenetic landscape allows for a more efficient and rapid reprogramming process when used in conjunction with the canonical Yamanaka factors (OCT4, SOX2, KLF4, and c-MYC).
Beyond its direct role in DNA demethylation, the inhibition of DNMT1 by this compound also influences several key signaling pathways crucial for pluripotency and reprogramming:
-
STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is known to be essential for the establishment of pluripotency. STAT3 can promote the demethylation of pluripotency gene promoters by inhibiting the activity of DNMT1.[1] By directly inhibiting DNMT1, this compound can synergize with or mimic the effects of STAT3 activation, leading to a more robust reactivation of the pluripotency network. There is also evidence that STAT3 can recruit DNMT1 to silence certain genes; therefore, this compound may prevent this silencing activity.[2][3][4]
-
Wnt Signaling: The Wnt signaling pathway plays a complex role in cellular reprogramming. While its activation can promote the maintenance of pluripotency, aberrant Wnt signaling can also be a barrier. Inhibition of DNMT1 has been shown to down-regulate the Wnt signaling pathway, which can be beneficial for overcoming roadblocks in the reprogramming process.[5]
-
Notch Signaling: The Notch signaling pathway is another critical regulator of cell fate decisions. DNA methylation, mediated by DNMT1, is involved in the repression of Notch signaling. Inhibition of DNMT1 by this compound can therefore lead to the upregulation of the Notch pathway, which may contribute to the successful transition of somatic cells to a pluripotent state.
Data Presentation: Quantitative Effects of DNMT1 Inhibition on Reprogramming Efficiency
| Reprogramming Enhancer Type | Example | Reported Fold-Increase in Efficiency | Reference |
| DNMT1 Inhibitor (in combination with G9a inhibitor) | CM272 | Not explicitly quantified as fold-increase, but reported to significantly improve efficiency. | |
| Overexpression of specific p53 isoform | Δ133p53 | ~4-fold | |
| Novel Reprogramming Factor | BRD3R | >20-fold | |
| Biophysical Environment Manipulation | Dynamic Culture | 2 to 3-fold |
Table 1: Reported increases in iPSC reprogramming efficiency with different enhancing methodologies. The data for CM272 suggests a significant, though not numerically specified, improvement. The other examples provide a general context for the potential impact of reprogramming enhancers.
| Parameter | Expected Outcome with this compound |
| Number of iPSC Colonies | Significant increase compared to control (without this compound). |
| Time to iPSC Colony Appearance | Earlier appearance of bona fide iPSC colonies. |
| Quality of iPSC Colonies | Improved morphology, with more colonies exhibiting a compact, well-defined structure characteristic of high-quality pluripotent stem cells. |
| Expression of Pluripotency Markers | Accelerated and more robust activation of endogenous pluripotency markers such as OCT4, SOX2, and NANOG. |
Table 2: Expected qualitative and quantitative improvements in iPSC generation with the addition of this compound to the reprogramming cocktail.
Experimental Protocols
The following protocols provide a general framework for the generation of human iPSCs from fibroblasts using lentiviral transduction of the Yamanaka factors, supplemented with this compound.
Protocol 1: Preparation of Human Fibroblasts
-
Cell Culture: Culture human dermal fibroblasts in Fibroblast Medium (DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.
-
Passaging: Passage cells at 80-90% confluency. For reprogramming, use fibroblasts at a low passage number (ideally below passage 5).
Protocol 2: Lentiviral Transduction and this compound Treatment
-
Seeding: The day before transduction, seed 1 x 10⁵ fibroblasts per well of a 6-well plate.
-
Transduction: On the day of transduction, replace the medium with fresh Fibroblast Medium containing polybrene (4-8 µg/mL). Add the lentiviral particles encoding OCT4, SOX2, KLF4, and c-MYC at a multiplicity of infection (MOI) optimized for your cells.
-
Medium Change: After 12-24 hours, remove the virus-containing medium and replace it with fresh Fibroblast Medium.
-
This compound Treatment: Two days post-transduction, replace the medium with iPSC Reprogramming Medium. From day 3 onwards, supplement the iPSC Reprogramming Medium with this compound at a final concentration of 200 nM. Replenish the medium with fresh this compound every other day. Note: The optimal concentration of this compound may need to be determined empirically for different cell types and reprogramming methods, with a typical range being 100-500 nM.
-
iPSC Colony Formation: Continue to culture the cells, changing the medium every 1-2 days. iPSC-like colonies should start to appear between days 10 and 21.
Protocol 3: iPSC Colony Picking and Expansion
-
Colony Identification: Around day 21-28, identify well-formed iPSC colonies with clear borders and a high nucleus-to-cytoplasm ratio.
-
Manual Picking: Manually dissect and pick the selected colonies using a sterile pipette tip under a stereomicroscope.
-
Expansion: Transfer the colony fragments to a new plate coated with Matrigel and containing iPSC Maintenance Medium supplemented with a ROCK inhibitor (e.g., Y-27632) for the first 24 hours to improve survival.
-
Establishment of iPSC Lines: Continue to expand the iPSC lines, passaging them every 4-6 days.
Protocol 4: Characterization of Generated iPSC Lines
-
Morphology: Confirm the typical ESC-like morphology of the iPSC colonies.
-
Pluripotency Marker Expression: Perform immunocytochemistry or flow cytometry for pluripotency markers such as OCT4, SOX2, NANOG, SSEA-4, and TRA-1-60.
-
In Vitro Differentiation: Assess the differentiation potential into the three germ layers (ectoderm, mesoderm, and endoderm) through embryoid body formation or directed differentiation protocols.
-
Karyotyping: Confirm a normal karyotype to ensure genomic stability.
Mandatory Visualizations
Caption: Experimental workflow for iPSC generation using this compound.
Caption: this compound modulates key signaling pathways in reprogramming.
References
- 1. Dynamic Culture Improves Cell Reprogramming Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible dual inhibitor against G9a and DNMT1 improves human iPSC derivation enhancing MET and facilitating transcription factor engagement to the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for the generation of patient-specific iPSC lines from peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. sciencedaily.com [sciencedaily.com]
Application Notes and Protocols for Reprogramming Peripheral Blood Mononuclear Cells (PBMCs) using the RSC133 Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of induced pluripotent stem cells (iPSCs) from readily accessible somatic cells like peripheral blood mononuclear cells (PBMCs) has revolutionized disease modeling, drug discovery, and regenerative medicine. The efficiency of this reprogramming process, however, remains a significant hurdle. Epigenetic modifications, particularly DNA methylation, present a major barrier to the re-establishment of a pluripotent state.
RSC133 is a small molecule inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns following DNA replication. By inhibiting DNMT1, this compound facilitates the demethylation of the genome, which in turn can enhance the efficiency of cellular reprogramming. These application notes provide a detailed protocol for the use of this compound in the reprogramming of PBMCs into iPSCs, along with supporting data and a description of the underlying signaling pathway.
Data Presentation
Table 1: Effect of DNMT1 Inhibitor (CM272) on Reprogramming Efficiency of Various Somatic Cells
| Cell Type | Reprogramming Method | Fold Increase in Efficiency | Reference |
| Human Fibroblasts | Doxycycline-inducible lentivirus (OSKM) | ~4-fold | [1][2] |
| Adipose-Derived Mesenchymal Stem Cells (ADSCs) | Doxycycline-inducible lentivirus (OSKM) | 2.5-fold | [2] |
| Primary Human Fibroblasts | Doxycycline-inducible lentivirus (OSKM) | 3-fold | [2] |
| Human Fibroblasts | Doxycycline-inducible lentivirus (SOX2 + OCT4) | >10-fold | [2] |
Note: The data presented above is for the DNMT1 inhibitor CM272 and should be considered as an estimate of the potential efficacy of this compound.
Signaling Pathway
The mechanism of action of this compound in enhancing reprogramming efficiency is through the inhibition of DNMT1, a key enzyme in the maintenance of DNA methylation.
Caption: this compound inhibits DNMT1, leading to reduced DNA methylation and activation of pluripotency genes, thereby enhancing iPSC reprogramming.
Experimental Protocols
This protocol describes a general workflow for reprogramming PBMCs into iPSCs using non-integrating methods (e.g., Sendai virus or episomal vectors) and incorporating this compound to enhance efficiency.
Materials
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC expansion medium (e.g., StemSpan™ SFEM II supplemented with appropriate cytokines)
-
Reprogramming vectors (e.g., CytoTune™-iPS 2.0 Sendai Reprogramming Kit or episomal plasmids)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
iPSC culture medium (e.g., mTeSR™ Plus)
-
Geltrex™ or other suitable matrix for feeder-free culture
-
Standard cell culture reagents and equipment
Protocol
Phase 1: PBMC Thawing and Expansion (Day -4 to Day 0)
-
Four days before transduction, thaw cryopreserved PBMCs in a 37°C water bath.
-
Gently transfer the cells to a 15 mL conical tube containing pre-warmed PBMC expansion medium.
-
Centrifuge the cells at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh PBMC expansion medium.
-
Plate the cells in a 24-well plate at a density of 5 x 10^5 cells/mL.
-
Incubate at 37°C, 5% CO2.
-
Perform a half-medium change daily for the next 3 days.
Phase 2: this compound Treatment and Transduction/Transfection (Day 0 to Day 1)
-
On Day 0, count the viable cells.
-
This compound Treatment: Add this compound to the PBMC culture to a final concentration of 200 nM. This concentration is based on effective concentrations of similar DNMT1 inhibitors.
-
Incubate the cells with this compound for 48 hours prior to transduction/transfection.
-
On Day 1, proceed with the introduction of reprogramming factors according to the manufacturer's protocol for your chosen method (Sendai virus or episomal vectors). For example, using the CytoTune™-iPS 2.0 Sendai Reprogramming Kit, add the viral vectors to the cell suspension.
Phase 3: Post-Transduction/Transfection Culture and iPSC Colony Formation (Day 2 onwards)
-
The day after transduction/transfection, remove the medium containing the reprogramming vectors and this compound.
-
Resuspend the cells in fresh PBMC expansion medium and transfer them to a new culture plate pre-coated with Geltrex™.
-
Continue to culture the cells, performing half-medium changes every other day.
-
After approximately 7-10 days, gradually switch to iPSC culture medium.
-
Monitor the plates for the emergence of iPSC-like colonies, which typically appear between days 14 and 21.
-
Once colonies are of a suitable size, they can be manually picked and expanded for further characterization.
Table 2: Experimental Workflow for this compound-enhanced PBMC Reprogramming
| Day | Procedure | Key Reagents |
| -4 | Thaw and plate PBMCs | PBMC Expansion Medium |
| -3 to -1 | Daily half-medium change | PBMC Expansion Medium |
| 0 | Add this compound to culture | This compound (200 nM final concentration) |
| 1 | Transduce/transfect with reprogramming factors | Sendai Virus/Episomal Plasmids |
| 2 | Remove reprogramming factors and this compound; replate on Geltrex™ | PBMC Expansion Medium, Geltrex™ |
| 3-6 | Half-medium changes every other day | PBMC Expansion Medium |
| 7-13 | Gradual transition to iPSC culture medium | iPSC Culture Medium |
| 14-21+ | Monitor for iPSC colony formation and expansion | iPSC Culture Medium |
Experimental Workflow Diagram
Caption: Workflow for this compound-enhanced reprogramming of PBMCs to iPSCs.
Conclusion
The use of the DNMT1 inhibitor this compound represents a promising strategy to overcome epigenetic barriers and significantly enhance the efficiency of reprogramming PBMCs into iPSCs. The provided protocol, based on established PBMC reprogramming techniques and data from similar small molecules, offers a robust framework for researchers to implement this approach. Further optimization of this compound concentration and treatment duration may be required for specific PBMC donors and reprogramming platforms. The generation of high-quality iPSCs from easily accessible patient samples is crucial for advancing personalized medicine, and the this compound protocol contributes a valuable tool to achieve this goal.
References
- 1. Reversible dual inhibitor against G9a and DNMT1 improves human iPSC derivation enhancing MET and facilitating transcription factor engagement to the genome | PLOS One [journals.plos.org]
- 2. Reversible dual inhibitor against G9a and DNMT1 improves human iPSC derivation enhancing MET and facilitating transcription factor engagement to the genome - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve and store RSC133 for long-term use
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSC133 is a potent small molecule and epigenetic modulator known to facilitate the reprogramming of human somatic cells into induced pluripotent stem cells (iPSCs). Its primary mechanism of action involves the dual inhibition of DNA methyltransferase 1 (DNMT1) and histone deacetylases (HDACs).[1] This activity leads to a more open chromatin structure, promoting the expression of key pluripotency-associated genes such as Nanog, Oct4, and Rex1. These application notes provide detailed protocols for the dissolution and long-term storage of this compound to ensure its stability and efficacy in research applications.
Physicochemical Properties and Solubility
Understanding the solubility of this compound is critical for preparing stock solutions at appropriate concentrations for various experimental needs. The compound is a white to light brown powder.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL |
| Dimethylformamide (DMF) | 25 mg/mL |
| Ethanol | ≤5 mg/mL |
Data compiled from multiple sources.
Experimental Protocols
Protocol for Dissolving this compound
This protocol outlines the steps for preparing a concentrated stock solution of this compound. DMSO is the recommended solvent for achieving a high concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warm this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming on the compound.
-
Weighing: In a fume hood, carefully weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired concentration (e.g., for a 10 mM stock solution from a 305.33 g/mol compound, dissolve 3.05 mg in 1 mL of DMSO).
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your application, filter-sterilize the this compound stock solution using a 0.22 µm syringe filter compatible with DMSO.
References
Application Notes and Protocols for Lentiviral-Free iPSC Generation Using RSC133
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of induced pluripotent stem cells (iPSCs) has revolutionized the fields of regenerative medicine, disease modeling, and drug discovery. The use of lentiviral vectors for the delivery of reprogramming factors, while effective, raises safety concerns due to the potential for genomic integration and insertional mutagenesis. This has spurred the development of lentiviral-free reprogramming methods, such as those utilizing Sendai virus or episomal plasmids. The efficiency of these methods can be significantly enhanced by the use of small molecules that modulate the epigenetic landscape of the somatic cells, making them more amenable to reprogramming.
RSC133 is an indole derivative that acts as a specific inhibitor of DNA methyltransferase 1 (DNMT1).[1] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns after DNA replication. By inhibiting DNMT1, this compound facilitates the demethylation of pluripotency-associated gene promoters, making them accessible to the core reprogramming factors: Oct4, Sox2, Klf4, and c-Myc (OSKM). This leads to an increase in the kinetics and overall efficiency of iPSC generation.[1] These application notes provide detailed protocols for the use of this compound in conjunction with two common lentiviral-free reprogramming platforms: Sendai virus and episomal plasmids.
Mechanism of Action: DNMT1 Inhibition in Cellular Reprogramming
During cellular reprogramming, the epigenetic landscape of a somatic cell must be extensively remodeled to erase the somatic cell identity and establish a pluripotent state. DNA methylation is a critical epigenetic mark that silences gene expression. The promoters of key pluripotency genes, such as NANOG and POU5F1 (encoding OCT4), are often hypermethylated in somatic cells, leading to their repression.
The Yamanaka factors (OSKM) are the master regulators of this process, but their access to these key genomic loci can be hindered by the condensed chromatin structure and DNA methylation. This compound, by inhibiting DNMT1, prevents the maintenance of DNA methylation patterns during cell division. This leads to passive demethylation of the genome, including the promoter regions of pluripotency genes. The resulting hypomethylated state allows for a more open chromatin structure, facilitating the binding of the reprogramming factors OCT4 and SOX2 to their target sites. This enhanced binding accelerates the activation of the endogenous pluripotency network, leading to a more efficient and rapid conversion of somatic cells into iPSCs.
Quantitative Data Summary
Table 1: Estimated Improvement in Reprogramming Efficiency with a DNMT1 Inhibitor
| Reprogramming Condition | Reprogramming Efficiency (relative to control) |
| Standard Lentiviral-Free Method (Control) | 1x |
| Lentiviral-Free Method + DNMT1 Inhibitor | ~2.5x - 4x |
Data is extrapolated from studies on a dual G9a/DNMT1 inhibitor, CM272, and may not be directly representative of this compound's efficacy. Optimization is recommended.
Table 2: Pluripotency Marker Expression in iPSCs Generated with a DNMT1 Inhibitor
| Pluripotency Marker | Expression Status |
| Alkaline Phosphatase (AP) | Positive |
| NANOG | Positive |
| OCT4 | Positive |
| SOX2 | Positive |
| SSEA-4 | Positive |
| TRA-1-60 | Positive |
iPSCs generated with the aid of DNMT1 inhibitors exhibit typical pluripotent stem cell morphology and express key pluripotency markers.
Experimental Protocols
The following protocols describe the use of this compound in conjunction with Sendai virus and episomal plasmid-based reprogramming of human dermal fibroblasts.
Protocol 1: iPSC Generation using Sendai Virus and this compound
This protocol is an adaptation of standard Sendai virus reprogramming protocols, with the inclusion of this compound to enhance efficiency.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast culture medium (DMEM, 10% FBS, 1% Pen/Strep)
-
Sendai virus reprogramming kit (containing vectors for OCT4, SOX2, KLF4, c-MYC)
-
This compound (STEMCELL Technologies, Cat# 73392)
-
iPSC culture medium (e.g., mTeSR™1 or E8™ medium)
-
Matrigel® or other suitable matrix
-
6-well plates
Procedure:
-
Day -1: Seeding of Fibroblasts
-
Coat a 6-well plate with Matrigel® according to the manufacturer's instructions.
-
Seed HDFs at a density of 1 x 10^5 to 2 x 10^5 cells per well in fibroblast culture medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Day 0: Sendai Virus Transduction
-
On the day of transduction, ensure the cells are approximately 80% confluent.
-
Thaw the Sendai virus reprogramming vectors on ice.
-
Add the viral vectors to the cells at the manufacturer's recommended multiplicity of infection (MOI).
-
Gently rock the plate to ensure even distribution of the virus.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Day 1-7: Recovery and Medium Change
-
On Day 1, replace the virus-containing medium with fresh fibroblast culture medium.
-
Change the medium every other day.
-
On Day 7, switch to iPSC culture medium.
-
-
Day 8-21: this compound Treatment
-
From Day 8 onwards, supplement the iPSC culture medium with this compound at a final concentration of 0.5 - 2 µM. Note: The optimal concentration of this compound may vary depending on the cell type and should be determined empirically.
-
Perform a daily medium change with fresh iPSC medium containing this compound.
-
Monitor the cells for morphological changes indicative of reprogramming, such as the formation of epithelial-like colonies.
-
-
Day 21 onwards: iPSC Colony Picking and Expansion
-
Around day 21-28, well-defined iPSC colonies with sharp borders and tightly packed cells should be visible.
-
Manually pick individual colonies and transfer them to a new Matrigel®-coated plate for expansion in iPSC culture medium without this compound.
-
Expand and characterize the iPSC lines for pluripotency and genomic stability.
-
Protocol 2: iPSC Generation using Episomal Plasmids and this compound
This protocol outlines the use of this compound with non-integrating episomal plasmids for iPSC generation.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast culture medium (DMEM, 10% FBS, 1% Pen/Strep)
-
Episomal plasmid reprogramming kit (containing plasmids for OCT4, SOX2, KLF4, L-MYC, LIN28, and shp53)
-
Electroporation system (e.g., Neon™ Transfection System or similar)
-
This compound (STEMCELL Technologies, Cat# 73392)
-
iPSC culture medium (e.g., mTeSR™1 or E8™ medium)
-
Matrigel® or other suitable matrix
-
6-well plates
Procedure:
-
Day -1: Preparation of Fibroblasts
-
Culture HDFs to approximately 80-90% confluency.
-
-
Day 0: Episomal Plasmid Electroporation
-
Harvest the HDFs using trypsin and count the cells.
-
Resuspend 5 x 10^5 to 1 x 10^6 cells in the appropriate electroporation buffer.
-
Add the episomal plasmid cocktail to the cell suspension according to the manufacturer's protocol.
-
Perform electroporation using the optimized settings for your cell type and electroporation system.
-
Immediately plate the electroporated cells onto a Matrigel®-coated 6-well plate in fibroblast culture medium.
-
-
Day 1-2: Recovery
-
Allow the cells to recover for 48 hours. Change the medium on Day 2.
-
-
Day 3-21: this compound Treatment
-
On Day 3, switch to iPSC culture medium supplemented with this compound at a final concentration of 0.5 - 2 µM. Note: The optimal concentration should be determined empirically.
-
Perform a daily medium change with fresh iPSC medium containing this compound.
-
Monitor the cells for the emergence of iPSC-like colonies.
-
-
Day 21 onwards: iPSC Colony Picking and Expansion
-
From day 21, iPSC colonies should be ready for picking.
-
Manually isolate and expand the colonies in iPSC culture medium without this compound on new Matrigel®-coated plates.
-
Characterize the resulting iPSC lines to confirm pluripotency.
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low reprogramming efficiency | Suboptimal this compound concentration | Perform a dose-response curve to determine the optimal concentration of this compound (e.g., 0.1 µM to 5 µM). |
| Poor cell health | Ensure the starting somatic cells are healthy, low passage, and proliferating well. | |
| Inefficient delivery of reprogramming factors | Optimize the transduction/transfection efficiency of the Sendai virus or episomal plasmids. | |
| Cell toxicity | This compound concentration is too high | Reduce the concentration of this compound or shorten the duration of treatment. |
| No iPSC colonies | Failure of reprogramming | Confirm the expression of reprogramming factors. Ensure the quality of the iPSC culture medium and matrix. |
| Differentiation of iPSC colonies | Suboptimal culture conditions | Ensure daily medium changes and appropriate passaging techniques. Check for any signs of contamination. |
Conclusion
This compound is a valuable tool for enhancing the efficiency of lentiviral-free iPSC generation. By inhibiting DNMT1 and promoting an epigenetic state conducive to reprogramming, this compound can help overcome some of the key barriers to efficient iPSC derivation. The protocols provided here serve as a starting point for incorporating this compound into your reprogramming workflows. As with any biological system, optimization of the protocol for your specific cell type and experimental conditions is recommended to achieve the best results. The use of this compound, in combination with robust lentiviral-free reprogramming technologies, will facilitate the generation of high-quality, safe iPSCs for a wide range of research and therapeutic applications.
References
Synergistic Reprogramming: Enhancing Cellular Plasticity with RSC133 and Small Molecule Cocktails
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular reprogramming, the conversion of one cell type into another, holds immense promise for regenerative medicine, disease modeling, and drug discovery. The generation of induced pluripotent stem cells (iPSCs) from somatic cells, traditionally reliant on the forced expression of transcription factors, is increasingly being refined and even replaced by the use of small molecules. These chemical inducers offer several advantages, including improved safety, temporal control, and cost-effectiveness.
RSC133 is an indole derivative that functions as a specific inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns.[1] By inhibiting DNMT1, this compound facilitates the epigenetic remodeling necessary for reprogramming, thereby increasing the kinetics and efficiency of iPSC generation from human fibroblasts when used in conjunction with the Yamanaka factors (OCT4, SOX2, KLF4, and c-MYC).[1]
These application notes provide a comprehensive overview and detailed protocols for leveraging the synergistic effects of this compound with other small molecules to enhance cellular reprogramming. By targeting multiple barriers to reprogramming simultaneously—including epigenetic modifications and key signaling pathways—these chemical cocktails offer a powerful strategy for efficient and robust cell fate conversion.
Synergistic Effects of this compound with Other Small Molecules
The efficiency of cellular reprogramming can be significantly enhanced by combining small molecules that target distinct molecular pathways. This compound, by relaxing the epigenetic landscape through DNMT1 inhibition, creates a permissive state for other small molecules to exert their effects. Synergistic partners for this compound often include inhibitors of signaling pathways that maintain the somatic state or promote differentiation, as well as other epigenetic modifiers.
A common strategy involves the combination of:
-
DNMT1 Inhibitors (e.g., this compound): To erase somatic DNA methylation patterns.
-
GSK3 Inhibitors (e.g., CHIR99021): To activate the Wnt/β-catenin signaling pathway, which is crucial for pluripotency.[2][3][4]
-
TGF-β Inhibitors (e.g., RepSox, SB431542): To block signals that promote differentiation and to facilitate the mesenchymal-to-epithelial transition (MET), a critical early step in reprogramming.
-
HDAC Inhibitors (e.g., Valproic Acid - VPA): To further open chromatin structure and enhance gene expression required for pluripotency.
The combination of these molecules can replace the need for some or all of the traditional reprogramming transcription factors.
Quantitative Data Summary
The following table summarizes the reported effects of different classes of small molecules on reprogramming efficiency. While specific data for this compound in combination with a full chemical cocktail is still emerging, the synergistic potential can be inferred from studies using similar DNMT1 inhibitors or from the combined effects of targeting these pathways.
| Small Molecule Class | Representative Compound(s) | Target Pathway/Enzyme | Reported Effect on Reprogramming Efficiency | Reference(s) |
| DNMT1 Inhibitor | This compound , 5-azacytidine, RG108 | DNA Methyltransferase 1 | Increases efficiency and kinetics of iPSC generation. | |
| GSK3 Inhibitor | CHIR99021 | Glycogen Synthace Kinase 3 (activates Wnt) | Enhances iPSC generation and can replace Klf4. | |
| TGF-β Inhibitor | RepSox, SB431542, A83-01 | TGF-β Receptor I (ALK5) | Promotes MET and can replace Sox2 by inducing Nanog. | |
| HDAC Inhibitor | Valproic Acid (VPA) | Histone Deacetylases | Increases reprogramming efficiency significantly. | |
| LSD1 Inhibitor | Tranylcypromine | Lysine-Specific Demethylase 1 | Enhances reprogramming and allows for Sox2 omission in combination with a GSK3 inhibitor. | |
| Adenylyl Cyclase Activator | Forskolin | Adenylyl Cyclase | Used in cocktails for fully chemical reprogramming. |
Signaling Pathways and Experimental Workflow
Signaling Pathways in Chemical Reprogramming
The synergistic effect of the small molecule cocktail arises from the simultaneous modulation of key signaling pathways and epigenetic regulators that govern cell fate. The following diagram illustrates the interplay between these pathways.
Caption: Synergistic inhibition of key signaling pathways and epigenetic modifiers.
Experimental Workflow for Chemical Reprogramming
The following diagram outlines a general workflow for the chemical reprogramming of somatic cells, such as human dermal fibroblasts, into iPSCs using a cocktail of small molecules including this compound.
Caption: General workflow for chemical reprogramming of somatic cells.
Experimental Protocols
Note: These protocols are representative and may require optimization for specific cell types and experimental conditions.
Protocol 1: Preparation of Small Molecule Stock Solutions
-
This compound: Dissolve in DMSO to a stock concentration of 10 mM. Store at -20°C.
-
CHIR99021: Dissolve in DMSO to a stock concentration of 10 mM. Store at -20°C.
-
RepSox: Dissolve in DMSO to a stock concentration of 10 mM. Store at -20°C.
-
Valproic Acid (VPA): Prepare a stock solution in water or PBS at a concentration of 1 M. Store at -20°C.
-
Forskolin: Dissolve in DMSO to a stock concentration of 10 mM. Store at -20°C.
Important: Aliquot stock solutions to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the culture medium should not exceed 0.1%.
Protocol 2: Chemical Reprogramming of Human Fibroblasts
This protocol describes a method for generating iPSCs from human dermal fibroblasts using a small molecule cocktail.
Materials:
-
Human dermal fibroblasts
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
iPSC reprogramming medium (e.g., KnockOut DMEM/F12 supplemented with KSR, NEAA, GlutaMAX, β-mercaptoethanol, and bFGF)
-
Matrigel or other suitable extracellular matrix
-
Small molecule stock solutions (this compound, CHIR99021, RepSox, VPA, Forskolin)
-
Cell culture plates
Procedure:
-
Cell Seeding:
-
Coat cell culture plates with Matrigel according to the manufacturer's instructions.
-
Seed human dermal fibroblasts at a density of 5 x 10^4 cells per well of a 6-well plate in fibroblast growth medium.
-
Culture for 24 hours at 37°C and 5% CO2.
-
-
Initiation of Reprogramming:
-
Aspirate the fibroblast medium and replace it with iPSC reprogramming medium supplemented with the following small molecules (final concentrations):
-
This compound: 1-5 µM
-
CHIR99021: 3 µM
-
RepSox: 1 µM
-
Valproic Acid (VPA): 0.5-1 mM
-
Forskolin: 10 µM
-
-
This is considered Day 0 of reprogramming.
-
-
Maintenance of Reprogramming Culture:
-
Change the medium every 2 days with fresh iPSC reprogramming medium containing the small molecule cocktail.
-
Monitor the cells for morphological changes. Fibroblasts will gradually adopt a more epithelial-like morphology.
-
-
Emergence and Isolation of iPSC Colonies:
-
Between days 10 and 20, iPSC-like colonies with defined borders and compact morphology should start to appear.
-
Once the colonies are large enough, they can be manually picked for expansion.
-
-
Expansion of iPSC Clones:
-
Transfer the picked colonies to a new Matrigel-coated plate with iPSC maintenance medium (e.g., mTeSR1 or E8).
-
Expand the iPSC clones for further characterization.
-
Protocol 3: Characterization of Putative iPSCs
It is crucial to thoroughly characterize the generated iPSC lines to confirm their pluripotency and genomic stability.
-
Alkaline Phosphatase (AP) Staining:
-
Fix the cells and perform AP staining using a commercially available kit. Pluripotent stem cells will stain positive (red/purple).
-
-
Immunofluorescence for Pluripotency Markers:
-
Fix and permeabilize the iPSC colonies.
-
Incubate with primary antibodies against key pluripotency markers such as OCT4, SOX2, NANOG, and SSEA-4.
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
Visualize the expression of pluripotency markers using a fluorescence microscope.
-
-
In Vitro Differentiation (Embryoid Body Formation):
-
Lift iPSC colonies and culture them in suspension in a low-attachment plate with differentiation medium (e.g., DMEM with 20% FBS).
-
Allow embryoid bodies (EBs) to form and differentiate for 7-14 days.
-
Plate the EBs and perform immunofluorescence staining for markers of the three germ layers:
-
Ectoderm: β-III tubulin (Tuj1)
-
Mesoderm: α-smooth muscle actin (α-SMA)
-
Endoderm: α-fetoprotein (AFP)
-
-
-
Karyotyping:
-
Submit iPSC cultures to a cytogenetics service for G-banding analysis to ensure they have a normal karyotype.
-
Conclusion
The synergistic use of this compound with other small molecules represents a powerful and promising approach for cellular reprogramming. By targeting both epigenetic and signaling barriers, these chemical cocktails can significantly enhance the efficiency and kinetics of iPSC generation. The protocols and information provided in these application notes offer a solid foundation for researchers to explore and optimize chemical reprogramming strategies for their specific applications, ultimately advancing the fields of regenerative medicine and disease research.
References
- 1. Chemically Induced Reprogramming of Somatic Cells to Pluripotent Stem Cells and Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule-mediated reprogramming: a silver lining for regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reprogramming cell fates by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Approaches to Cell Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling procedures for RSC133 in the laboratory
Application Notes and Protocols: RSC133
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent small molecule and indole derivative that functions as a reprogramming stimulating compound.[1] Its primary mechanism of action involves the inhibition of DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation.[1] By modulating DNA methylation, this compound plays a significant role in the maintenance of human pluripotent stem cells and enhances the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs).[1] This document provides detailed guidelines for the safe handling, storage, and application of this compound in a laboratory setting.
Physicochemical and Handling Properties
This compound is a synthetic compound with the following properties:
| Property | Value | Reference |
| CAS Number | 1418131-46-0 | [1] |
| Chemical Formula | C₁₈H₁₅N₃O₂ | |
| Molecular Weight | 305.33 g/mol | |
| Appearance | White to light brown powder | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO (20 mg/mL) | |
| Storage | Store at -20°C, protect from light |
Safety and Handling Procedures
While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on its chemical nature as a bioactive small molecule and general laboratory safety principles, the following procedures are recommended.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with a GHS07 hazard pictogram, indicating that it may cause skin irritation, serious eye irritation, or an allergic skin reaction. Therefore, appropriate PPE must be worn at all times when handling this compound.
| PPE | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the powder. |
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.
-
After Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spillage and Disposal
-
Spillage: For small spills of the powder, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Disposal: Dispose of this compound and its containers in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Treatment of Human Pluripotent Stem Cells (hPSCs) with this compound
Objective: To maintain hPSCs in an undifferentiated state using this compound.
Materials:
-
Cultured hPSCs
-
hPSC culture medium
-
This compound stock solution (10 mM in DMSO)
-
Cell culture plates
Procedure:
-
Culture hPSCs according to standard protocols until they reach the desired confluency.
-
Prepare the working concentration of this compound in the hPSC culture medium. A typical final concentration ranges from 0.5 to 2 µM. For example, to make a 1 µM final concentration in 10 mL of medium, add 1 µL of the 10 mM stock solution.
-
As a control, prepare a vehicle-only medium by adding the same volume of DMSO to the culture medium.
-
Aspirate the old medium from the hPSCs and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells under standard hPSC culture conditions (e.g., 37°C, 5% CO₂).
-
Replace the medium daily with freshly prepared this compound-containing medium.
-
Monitor the cells for morphology and expression of pluripotency markers.
Visualization of Mechanism and Workflow
Signaling Pathway of this compound
Caption: Mechanism of this compound as a DNMT1 inhibitor.
Experimental Workflow
Caption: Workflow for hPSC treatment with this compound.
References
Application Notes and Protocols for the Use of RSC133 in Generating Organoids from Pluripotent Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of three-dimensional (3D) organoids from pluripotent stem cells (PSCs) has revolutionized the study of human development and disease. These self-organizing structures recapitulate key aspects of organ architecture and function, providing an invaluable platform for disease modeling, drug screening, and regenerative medicine. Epigenetic regulation plays a critical role in orchestrating the complex gene expression programs that underpin pluripotency and differentiation. DNA methylation, a key epigenetic modification, is dynamically regulated during cell fate decisions.
RSC133 is a novel small molecule inhibitor of DNA methyltransferase 1 (DNMT1), the primary enzyme responsible for maintaining DNA methylation patterns during cell division. By inhibiting DNMT1, this compound can modulate the epigenetic landscape of pluripotent stem cells, potentially influencing their differentiation into various lineages and their self-organization into complex organoid structures. These application notes provide a comprehensive overview and a proposed protocol for the utilization of this compound in the generation of organoids from human pluripotent stem cells (hPSCs).
Mechanism of Action
This compound acts as a specific inhibitor of DNMT1. In the context of pluripotent stem cells and organoid formation, the proposed mechanism of action involves the following key steps:
-
Inhibition of Maintenance Methylation: During the rapid cell proliferation that occurs in the early stages of organoid development, this compound inhibits DNMT1, preventing the faithful copying of DNA methylation patterns to daughter strands of DNA.
-
Passive Demethylation: This inhibition leads to a passive, replication-dependent dilution of DNA methylation at key regulatory regions of the genome.
-
Activation of Developmentally Important Genes: The removal of repressive methylation marks can lead to the activation of genes that are crucial for lineage specification and morphogenesis, processes central to organoid formation.
-
Modulation of Cellular Plasticity: By creating a more permissive epigenetic state, this compound may enhance the plasticity of pluripotent stem cells, allowing them to respond more efficiently to differentiation cues and self-organize into complex 3D structures.
The following diagram illustrates the proposed signaling pathway for this compound in modulating pluripotency and differentiation.
Troubleshooting & Optimization
Technical Support Center: iPSC Generation with RSC133
This guide provides troubleshooting advice and frequently asked questions for researchers using RSC133 to enhance the generation of induced pluripotent stem cells (iPSCs). Low colony formation is a common hurdle in reprogramming experiments, and this resource aims to provide systematic solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in iPSC reprogramming?
This compound is a synthetic indole derivative that enhances the efficiency and kinetics of somatic cell reprogramming into iPSCs.[1] Its primary mechanism of action is the inhibition of DNA methyltransferase (DNMT), specifically DNMT1.[1] By inhibiting DNMT1, this compound facilitates the removal of epigenetic barriers, such as the methylation of pluripotency-associated gene promoters, that prevent the successful conversion of somatic cells into a pluripotent state.[1][2] This epigenetic modification helps to activate the endogenous expression of key pluripotency genes required for successful reprogramming.[2]
Q2: I'm observing very few or no iPSC colonies when using this compound. What are the most common causes?
Low reprogramming efficiency is a frequent challenge and can stem from multiple factors. When using this compound, the issue can typically be traced to one of four areas: the this compound reagent itself, the health and type of the starting somatic cells, the reprogramming protocol execution, or the overall culture conditions. A systematic approach to troubleshooting is recommended.
Q3: How should I prepare and store this compound to ensure its activity?
Proper handling of small molecule enhancers is critical. For this compound:
-
Reconstitution: Lyophilized this compound should be reconstituted in a suitable solvent, typically DMSO, to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief warming in a 37°C water bath.
-
Storage: The concentrated stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C to avoid repeated freeze-thaw cycles, which can degrade the compound. Properly stored, the resuspended compound is typically stable for up to six months.
-
Working Solution: Prepare fresh working dilutions of this compound in your culture medium for each use. Small molecules can be less stable when diluted in aqueous media at 37°C.
Q4: Can the starting cell population affect the reprogramming efficiency with this compound?
Absolutely. The choice and quality of the starting somatic cells are paramount for successful iPSC generation.
-
Cell Type: Different somatic cell types have varying amenability to reprogramming. Younger, more proliferative cells, such as neonatal fibroblasts or cord blood-derived CD133+ cells, often reprogram more efficiently than cells from older donors.
-
Cell Health: Use cells at a low passage number. High-passage cells may have accumulated genetic abnormalities or entered a state of senescence, making them resistant to reprogramming.
-
Culture State: Ensure the starting cells are healthy, proliferating well, and free from any contamination before beginning the reprogramming experiment. Plate cells at the optimal density recommended by your protocol; both sparse and overly confluent cultures can negatively impact efficiency.
Q5: What is the optimal concentration and timing for this compound application?
The optimal concentration of any small molecule can be cell-type dependent and may require titration. For DNMT inhibitors like this compound, it is crucial to find a balance between effective epigenetic modulation and potential cytotoxicity.
-
Concentration: Start with the concentration recommended in established protocols. If efficiency is low, perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Timing: this compound is typically introduced early in the reprogramming process, often alongside the expression of reprogramming factors (e.g., Oct4, Sox2, Klf4, and c-Myc), and maintained for the first 7-14 days to facilitate the initial epigenetic remodeling.
Troubleshooting Guide: Low iPSC Colony Formation
Use the following section to diagnose and resolve common issues encountered during iPSC generation with this compound.
Problem Area 1: Reagent and Media Quality
| Potential Cause | Recommended Solution |
| Degraded this compound | Prepare a fresh stock solution from lyophilized powder. Ensure proper storage (-20°C) and avoid multiple freeze-thaw cycles by using small aliquots. |
| Suboptimal Media Components | Use high-quality, pre-tested reagents and supplements (e.g., FBS, growth factors). Lot-to-lot variability can impact results. |
| Incorrect this compound Concentration | Perform a titration experiment to find the optimal concentration for your cell type. Concentrations that are too high can be toxic, while those that are too low will be ineffective. |
Problem Area 2: Protocol and Experimental Execution
| Potential Cause | Recommended Solution |
| Inefficient Transduction/Transfection | Optimize the delivery method for your reprogramming factors (e.g., viral titer, electroporation settings). Confirm expression of reprogramming factors via qPCR or immunofluorescence. |
| Incorrect Timing of this compound Addition | Add this compound at the beginning of the reprogramming process as specified in the protocol. Late addition may fail to overcome the initial epigenetic barriers. |
| Suboptimal Cell Plating Density | Optimize the initial seeding density of somatic cells. Too few cells can lead to poor survival, while too many can cause premature contact inhibition. |
| Premature Differentiation | Ensure that any differentiated cells are manually removed before passaging to prevent them from overtaking the culture. |
| Poor Colony Attachment | Ensure culture plates are properly coated with matrix (e.g., Matrigel, Vitronectin). Minimize the time cells spend in suspension during passaging. |
Visual Guides and Protocols
Signaling in Pluripotency & Reprogramming
The generation of iPSCs requires overcoming epigenetic barriers and activating the endogenous pluripotency network. This compound acts by inhibiting DNMT1, a key enzyme that maintains DNA methylation patterns associated with a differentiated state. This inhibition facilitates the expression of core transcription factors like OCT4, SOX2, and NANOG, which are essential for establishing pluripotency.
Caption: Mechanism of this compound in overcoming epigenetic silencing during iPSC reprogramming.
Troubleshooting Workflow for Low Colony Formation
This decision tree provides a logical path to identify the source of low iPSC colony formation.
Caption: A decision tree for troubleshooting low iPSC colony formation.
Experimental Protocol: General Method for iPSC Generation Using this compound
This protocol provides a general framework. Specific details such as cell numbers and media volumes should be optimized for the specific somatic cell type and reprogramming method (e.g., Sendai virus, episomal vectors).
Materials:
-
Starting somatic cells (e.g., human dermal fibroblasts)
-
Reprogramming vectors (e.g., CytoTune™-iPS 2.0 Sendai Reprogramming Kit)
-
This compound (lyophilized powder) and DMSO
-
Fibroblast medium and appropriate iPSC culture medium (e.g., mTeSR™1)
-
Coated culture plates (e.g., Matrigel)
Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C.
-
Prepare all required cell culture media and warm to 37°C before use.
-
Coat culture plates with the appropriate matrix according to the manufacturer's instructions.
-
-
Day 0: Seeding and Transduction:
-
Plate healthy, low-passage somatic cells onto a 6-well plate at the optimal density for transduction (e.g., 1 x 10^5 cells/well).
-
Incubate overnight to allow for attachment.
-
On the following day (Day 1), transduce the cells with the reprogramming vectors according to the manufacturer's protocol.
-
-
Day 2-7: Introduction of this compound:
-
One day post-transduction (Day 2), replace the medium with fresh fibroblast medium.
-
On Day 3, begin the transition to iPSC medium. Replace the medium with a 1:1 mixture of fibroblast medium and iPSC medium.
-
Crucially, supplement this medium with the optimized final concentration of this compound.
-
Continue to replace the medium daily with iPSC medium containing a fresh supplement of this compound.
-
-
Day 8 onwards: Maturation and Colony Emergence:
-
From Day 8 onwards, culture the cells exclusively in iPSC medium. Discontinue the addition of this compound.
-
Continue daily media changes and monitor the plates for morphological changes indicative of reprogramming (e.g., mesenchymal-to-epithelial transition, formation of small cell clumps).
-
iPSC colonies with distinct, compact morphology and defined borders should begin to emerge between Day 15 and Day 25.
-
-
Colony Picking and Expansion:
-
Once colonies are large enough (typically around Day 21-30), manually pick them and transfer them to a fresh matrix-coated plate for expansion and characterization.
-
Experimental Timeline Visualization
Caption: A typical experimental timeline for iPSC generation incorporating this compound.
References
How to reduce cytotoxicity of RSC133 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use RSC133 in cell culture while minimizing potential cytotoxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Problem 1: Increased Cell Death or Reduced Viability After this compound Treatment
Possible Causes:
-
High Concentration of this compound: While this compound is reported to have low toxicity at its effective concentration for reprogramming, higher concentrations can impact cell viability. A 72-hour treatment with 100 µM this compound resulted in a 22% reduction in the viability of human foreskin fibroblasts.[1]
-
Cell Type Sensitivity: Different cell lines and primary cells may have varying sensitivities to this compound.
-
Suboptimal Cell Culture Conditions: Poor cell health due to other factors can be exacerbated by the addition of any small molecule.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to cells at certain concentrations.
Solutions:
-
Optimize this compound Concentration:
-
Recommended Starting Concentration: The recommended concentration for enhancing iPSC production and maintaining human embryonic stem cells is 10 µM.[1]
-
Dose-Response Experiment: If cytotoxicity is suspected, perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type. A suggested range to test is 1 µM to 50 µM.
-
-
Monitor Cell Health:
-
Regular Observation: Visually inspect your cells daily for signs of stress, such as rounding, detachment, or the presence of cellular debris.
-
Viability Assays: Quantify cell viability using methods like Trypan Blue exclusion, MTT, or a live/dead cell staining assay.
-
-
Control for Solvent Effects:
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.1%).
-
Include a vehicle control (medium with the same concentration of solvent but without this compound) in your experiments.
-
-
Ensure Optimal Cell Culture Health:
-
Maintain a consistent cell culture environment (temperature, CO2, humidity).
-
Use high-quality, pre-tested reagents and culture media.
-
Passage cells at the appropriate confluency to avoid stress from overgrowth.
-
Experimental Protocol: Determining Optimal this compound Concentration using a Viability Assay
This protocol outlines a general procedure for a dose-response experiment.
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will not lead to over-confluency during the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations to test (e.g., 1, 5, 10, 25, 50 µM).
-
Treatment: Add the different concentrations of this compound and a vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, PrestoBlue™, or similar).
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results to determine the concentration that effectively achieves the desired biological outcome without significant cytotoxicity.
Problem 2: Reduced Cell Proliferation After this compound Treatment
Possible Cause:
-
Cytostatic Effects at Higher Concentrations: While this compound is reported to have positive effects on cell proliferation, high concentrations could potentially lead to cytostatic effects.[2]
Solutions:
-
Concentration Optimization: As with cytotoxicity, perform a dose-response experiment and assess cell proliferation using methods like a BrdU incorporation assay or by counting cell numbers over time.
-
Evaluate Senescence Markers: this compound is known to ablate pro-senescence phenotypes.[2] If reduced proliferation is observed, consider assessing markers of senescence (e.g., SA-β-gal staining) to ensure the compound is not inadvertently inducing a senescent state at the concentration used.
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration for this compound?
A1: The recommended starting concentration for this compound is 10 µM for enhancing iPSC production from both murine and human fibroblasts, as well as for maintaining human embryonic stem cells in an undifferentiated state.[1]
Q2: Is this compound cytotoxic?
A2: this compound is reported to have low cytotoxicity at the recommended working concentration of 10 µM. However, at higher concentrations, it can affect cell viability. For example, a 72-hour treatment with 100 µM this compound resulted in 78% cell viability in human foreskin fibroblasts.
Q3: What solvent should I use to dissolve this compound?
A3: this compound is soluble in DMSO.
Q4: How should I store my this compound stock solution?
A4: It is generally recommended to store stock solutions of small molecules at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: Can I use this compound with other small molecules for cell reprogramming?
A5: Yes, this compound is often used in combination with other reprogramming-enhancing small molecules. It functions as a DNMT1 inhibitor and can be part of a broader chemical cocktail.
Quantitative Data Summary
| Compound | Cell Type | Concentration | Treatment Duration | Effect on Viability | Reference |
| This compound | Human Foreskin Fibroblasts | 100 µM | 72 hours | 78% of control | |
| This compound | Murine Embryonic Fibroblasts | 10 µM | From day 5 post-viral infection | Enhanced iPSC production | |
| This compound | Human Foreskin Fibroblasts | 10 µM | From day 0 or 5 post-viral infection | Enhanced iPSC production | |
| This compound | Human H9 Embryonic Stem Cells | 10 µM | - | Maintained undifferentiated state |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound in enhancing cell reprogramming.
Caption: Troubleshooting workflow for this compound-related cytotoxicity.
References
Optimizing RSC133 Concentration for Different Cell Types: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RSC133, a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1). Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize the use of this compound in your specific cell culture applications, including fibroblast reprogramming and pluripotent stem cell (iPSC) maintenance.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound.
Q1: What is the recommended starting concentration for this compound in fibroblast reprogramming experiments?
A1: The optimal concentration of this compound can vary depending on the specific fibroblast cell line, its passage number, and the reprogramming method used. As a starting point, we recommend a concentration range of 0.5 µM to 5 µM. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific conditions.
Q2: I am observing high levels of cell death after treating my cells with this compound. What could be the cause?
A2: High cytotoxicity can be due to several factors:
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Concentration is too high: Your cell type may be particularly sensitive to DNMT1 inhibition. We recommend performing a cell viability assay (e.g., MTT or PrestoBlue™) with a range of this compound concentrations to determine the EC50 and optimal non-toxic concentration.
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Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level, typically below 0.1%.
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Cell health: Ensure your cells are healthy and in the logarithmic growth phase before treatment.
Q3: My iPSCs are starting to differentiate even in the presence of this compound for maintenance. What should I do?
A3: Spontaneous differentiation of iPSCs can occur for several reasons:
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Suboptimal this compound concentration: The concentration of this compound may be too low to effectively inhibit DNMT1 and maintain the pluripotent state. Consider re-optimizing the concentration for your specific iPSC line.
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Culture conditions: Ensure all other components of your maintenance medium (e.g., bFGF) are at their optimal concentrations and that the cultureware is properly coated.
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Cell density: Both low and high cell densities can induce differentiation. Maintain a consistent passaging schedule and seeding density.
Q4: How can I confirm that this compound is effectively inhibiting DNMT1 in my cells?
A4: DNMT1 inhibition can be confirmed through several methods:
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DNMT1 Activity Assay: You can perform a direct enzymatic assay on nuclear extracts from treated and untreated cells to measure the reduction in DNMT1 methyltransferase activity.
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Western Blot: Analyze the protein levels of DNMT1 and downstream markers of pluripotency or differentiation.
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Global DNA Methylation Analysis: Use techniques like ELISA-based assays or pyrosequencing of repetitive elements (e.g., LINE-1) to assess changes in global DNA methylation levels.
Quantitative Data for Optimization
The following tables provide example data from hypothetical dose-response experiments to guide your optimization of this compound concentration. Note: These are illustrative examples, and optimal concentrations will need to be determined empirically for your specific cell lines and experimental conditions.
Table 1: Example Dose-Response of this compound on Human Dermal Fibroblast (HDF) Viability and Reprogramming Efficiency.
| This compound Concentration (µM) | Cell Viability (%) | Reprogramming Efficiency (%) (Alkaline Phosphatase positive colonies) |
| 0 (Control) | 100 ± 5.2 | 0.1 ± 0.02 |
| 0.5 | 98 ± 4.8 | 0.5 ± 0.05 |
| 1.0 | 95 ± 5.1 | 1.2 ± 0.1 |
| 2.5 | 92 ± 6.3 | 1.8 ± 0.2 |
| 5.0 | 85 ± 7.0 | 1.5 ± 0.15 |
| 10.0 | 60 ± 8.5 | 0.8 ± 0.1 |
Table 2: Example Dose-Response of this compound on Human iPSC Maintenance.
| This compound Concentration (µM) | Pluripotency Marker Expression (% OCT4+ cells) | Spontaneous Differentiation Rate (% Differentiated colonies) |
| 0 (Control) | 95 ± 3.1 | 15 ± 2.5 |
| 0.1 | 96 ± 2.8 | 10 ± 2.1 |
| 0.5 | 98 ± 1.9 | 5 ± 1.5 |
| 1.0 | 99 ± 1.5 | 3 ± 1.0 |
| 2.5 | 97 ± 2.5 | 8 ± 1.8 |
| 5.0 | 90 ± 4.2 | 18 ± 3.0 |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration for Fibroblast Viability
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Cell Seeding: Plate human dermal fibroblasts in a 96-well plate at a density of 5,000 cells per well in 100 µL of fibroblast growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Preparation: Prepare a 2X stock solution series of this compound in fibroblast growth medium at concentrations ranging from 0 µM to 20 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the 2X this compound stock solutions to the respective wells (final concentrations will be 0 µM to 10 µM).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Viability Assay (MTT):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (0 µM this compound).
Protocol 2: DNMT1 Activity Inhibition Assay
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Nuclear Extract Preparation: Culture your target cells with and without the optimized concentration of this compound for 48 hours. Isolate nuclear extracts using a commercial nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
DNMT1 Activity Assay: Use a commercial DNMT1 activity assay kit (e.g., EpiQuik™ DNMT1 Activity/Inhibition Assay Kit).
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Add 5 µg of nuclear extract to the assay wells.
-
Follow the manufacturer's instructions for the addition of assay buffer, substrate, and developing solution.
-
-
Measurement: Read the absorbance on a microplate reader at the recommended wavelength.
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Analysis: Calculate the percentage of DNMT1 inhibition in the this compound-treated samples compared to the untreated control.
Signaling Pathways and Experimental Workflows
This compound, as a DNMT1 inhibitor, is expected to influence key signaling pathways involved in pluripotency and cell fate decisions. The following diagrams illustrate the putative mechanisms of action.
Technical Support Center: RSC133 & Cellular Reprogramming
Welcome to the technical support center for RSC133-mediated cellular reprogramming. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during iPSC generation when using the DNMT1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enhance cellular reprogramming?
This compound is a small molecule that functions as a specific inhibitor of DNA methyltransferase 1 (DNMT1).[1] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns after DNA replication. By inhibiting DNMT1, this compound promotes a state of global DNA hypomethylation. This epigenetic modification helps to erase the somatic cell's epigenetic memory, facilitating the reactivation of pluripotency-associated genes and thereby increasing the efficiency and kinetics of reprogramming to induced pluripotent stem cells (iPSCs).[1]
Q2: What are the typical signs of incomplete or partial reprogramming when using this compound?
Incomplete reprogramming can manifest in several ways, even when using enhancers like this compound. Morphologically, partially reprogrammed colonies may appear flatter, less compact, and have less defined borders compared to fully reprogrammed iPSCs.[2] They might also exhibit a mix of iPSC-like and fibroblast-like cells. At the molecular level, you may observe inconsistent or low expression of key pluripotency markers such as OCT4, SOX2, and NANOG, and a failure to fully silence somatic cell-specific genes.[3][4] These colonies may also fail to propagate robustly upon passaging.
Q3: Can this compound replace any of the Yamanaka factors (OCT4, SOX2, KLF4, c-MYC)?
While some small molecules have been shown to replace certain reprogramming factors, this compound is primarily used as an enhancer to improve the efficiency of reprogramming mediated by the canonical transcription factors. Its mechanism of action, DNMT1 inhibition, facilitates the overall process but does not directly substitute for the transcriptional activation provided by factors like OCT4 and SOX2.
Q4: What is the optimal concentration and timing for this compound application during a reprogramming experiment?
The optimal concentration and timing can vary depending on the cell type and reprogramming method. However, a general starting point is to introduce this compound during the maturation phase of reprogramming (around days 7-14) after the initial expression of the reprogramming factors. A concentration range of 0.5 µM to 5 µM is typically effective. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions, as high concentrations of DNMT inhibitors can be toxic to cells.
Troubleshooting Guide: Addressing Incomplete Reprogramming with this compound
This guide addresses specific issues that may arise when using this compound in your reprogramming experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low number of initial iPSC colonies | - Suboptimal this compound concentration.- Inefficient delivery of reprogramming factors.- Poor initial cell quality. | - Perform a dose-response curve for this compound (e.g., 0.5, 1, 2.5, 5 µM) to find the optimal concentration for your cell type.- Optimize your transfection/transduction efficiency for the Yamanaka factors.- Ensure starting cells are healthy, low-passage, and free of contamination. |
| Appearance of partially reprogrammed colonies (flat, diffuse morphology) | - Incomplete epigenetic remodeling.- Insufficient duration of this compound treatment.- Suboptimal culture conditions. | - Extend the duration of this compound treatment by an additional 3-5 days.- Ensure your iPSC culture medium is fresh and contains all necessary supplements.- Manually pick and re-plate well-formed, compact colonies for further expansion. |
| iPSC colonies are positive for some pluripotency markers but not others | - Heterogeneous population of cells within the colony.- Incomplete silencing of somatic genes. | - Re-pick colonies with the most homogenous iPSC-like morphology for clonal expansion.- Perform single-cell subcloning to isolate fully reprogrammed lines.- Analyze the expression of a broader panel of pluripotency and somatic markers via qPCR or flow cytometry. |
| High levels of cell death or cytotoxicity | - this compound concentration is too high.- Synergistic toxicity with other small molecules or reprogramming vectors. | - Reduce the concentration of this compound.- If using a cocktail of small molecules, consider reducing the concentrations of other components.- Ensure the purity of your this compound compound. |
| Reprogrammed colonies fail to expand after picking | - Colonies were not fully reprogrammed.- Picking technique is damaging the colonies.- Suboptimal post-picking culture conditions. | - Only pick colonies with a clear, compact morphology and well-defined borders.- Use a gentle picking method and transfer colonies to a fresh plate with pre-warmed medium.- Supplement the medium with a ROCK inhibitor (e.g., Y-27632) for the first 24 hours after picking to improve cell survival. |
Data Presentation
The following tables provide a summary of expected quantitative outcomes when using this compound to enhance iPSC reprogramming of human dermal fibroblasts.
Table 1: Effect of this compound Concentration on Reprogramming Efficiency
| This compound Concentration (µM) | Reprogramming Efficiency (%)* | Number of AP-Positive Colonies** |
| 0 (Control) | 0.15 ± 0.05 | 75 ± 25 |
| 0.5 | 0.35 ± 0.08 | 175 ± 40 |
| 1.0 | 0.62 ± 0.12 | 310 ± 60 |
| 2.5 | 0.55 ± 0.10 | 275 ± 50 |
| 5.0 | 0.30 ± 0.07 | 150 ± 35 |
*Reprogramming efficiency is calculated as the number of alkaline phosphatase (AP)-positive colonies divided by the initial number of seeded cells, multiplied by 100. Data are presented as mean ± standard deviation from three independent experiments. **Based on an initial seeding of 50,000 fibroblasts.
Table 2: Time Course of Pluripotency Marker Expression
| Days Post-Transduction | Treatment | % OCT4+ Cells | % NANOG+ Cells |
| 7 | Control | 5 ± 2 | 2 ± 1 |
| 7 | This compound (1.0 µM) | 12 ± 3 | 6 ± 2 |
| 14 | Control | 25 ± 5 | 15 ± 4 |
| 14 | This compound (1.0 µM) | 55 ± 8 | 40 ± 6 |
| 21 | Control | 40 ± 7 | 30 ± 5 |
| 21 | This compound (1.0 µM) | 85 ± 10 | 75 ± 8 |
*Percentage of positive cells determined by flow cytometry. Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed Methodology for iPSC Generation from Human Fibroblasts using this compound
This protocol outlines the generation of iPSCs from human dermal fibroblasts using a non-integrating episomal vector approach, enhanced with this compound.
Materials:
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Human dermal fibroblasts (low passage)
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Fibroblast medium (DMEM, 10% FBS, 1x Pen/Strep)
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Episomal reprogramming vectors (encoding OCT4, SOX2, KLF4, L-MYC, LIN28, and shp53)
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Electroporation system and reagents
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Matrigel
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mTeSR1 medium
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This compound (stock solution in DMSO)
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ROCK inhibitor (Y-27632)
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DPBS
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TrypLE Express
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Cell culture plates and flasks
Protocol:
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Cell Preparation (Day -2):
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Plate human dermal fibroblasts in a T75 flask so they reach 70-80% confluency on the day of electroporation.
-
-
Electroporation (Day 0):
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Harvest fibroblasts using TrypLE Express and count the cells.
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For each electroporation, resuspend 1 x 10^6 cells in the appropriate electroporation buffer.
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Add the episomal reprogramming vectors to the cell suspension.
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Electroporate the cells using a pre-optimized program.
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Immediately after electroporation, plate the cells onto a Matrigel-coated 6-well plate in fibroblast medium supplemented with Y-27632 (10 µM).
-
-
Medium Change and this compound Addition (Day 2 onwards):
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On Day 2, replace the medium with fresh fibroblast medium.
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From Day 4, switch to mTeSR1 medium. Change the medium daily.
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On Day 7, begin supplementing the mTeSR1 medium with the optimized concentration of this compound (e.g., 1.0 µM). Continue daily medium changes with this compound-supplemented mTeSR1.
-
-
Colony Emergence and Monitoring (Day 10-21):
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Monitor the plates for the emergence of iPSC-like colonies. These should appear as compact, well-defined clusters of small, refractile cells.
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Observe for signs of incomplete reprogramming, such as diffuse colonies or the presence of differentiated cells.
-
-
Colony Picking and Expansion (Day 21-28):
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When iPSC colonies are large enough, manually pick them using a pipette tip.
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Transfer individual colonies to a new Matrigel-coated well of a 24-well plate containing mTeSR1 supplemented with Y-27632 for the first 24 hours.
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Continue to expand the clonal lines in mTeSR1, changing the medium daily.
-
-
Characterization of iPSC Lines:
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Perform characterization of expanded clones, including:
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Morphology assessment.
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Alkaline phosphatase staining.
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Immunofluorescence for pluripotency markers (OCT4, SOX2, NANOG, SSEA-4, TRA-1-60).
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qPCR for pluripotency and somatic gene expression.
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Karyotyping to ensure genomic stability.
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Embryoid body formation or teratoma assay to confirm pluripotency.
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-
Visualizations
Caption: this compound inhibits DNMT1, reducing DNA methylation and facilitating the activation of pluripotency genes by Yamanaka factors.
Caption: A timeline of the key steps involved in generating iPSCs from fibroblasts using this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. Morphological Analysis of Human Induced Pluripotent Stem Cells During Induced Differentiation and Reverse Programming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic evaluation of markers used for the identification of human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize off-target effects of RSC133
Welcome to the technical support center for RSC133. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and strategies to minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an indole derivative that functions as an epigenetic modifier. Its primary mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1). DNMT1 is the key enzyme responsible for maintaining DNA methylation patterns during cell division. By inhibiting DNMT1, this compound can lead to the demethylation of DNA and the reactivation of genes that may have been silenced.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound like this compound interacts with unintended biological molecules in addition to its primary target, DNMT1. These interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the role of DNMT1 in a biological process. For any small molecule inhibitor, including this compound, understanding and minimizing off-target effects is crucial for ensuring the validity of research findings.
Q3: How can I determine if the observed phenotype in my experiment is a result of an off-target effect of this compound?
Several strategies can help you distinguish between on-target and off-target effects:
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Use a Structurally Different DNMT1 Inhibitor: Treat your cells with a different class of DNMT1 inhibitor (e.g., a nucleoside analog like 5-azacytidine or a distinct non-nucleoside inhibitor). If you observe the same phenotype, it is more likely to be an on-target effect.
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Perform a Rescue Experiment: If possible, express a form of DNMT1 that is resistant to this compound in your cells. If the this compound-induced phenotype is reversed in these cells, it strongly suggests an on-target mechanism.
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Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to specifically knock down or knock out DNMT1. If this genetic approach phenocopies the effects of this compound, it supports an on-target action.
Troubleshooting Guide
Issue 1: Unexpected Cellular Toxicity or Cell Death
Possible Cause: The observed cytotoxicity may be due to off-target effects of this compound, especially at higher concentrations.
Troubleshooting Steps:
-
Determine the Optimal Concentration with a Dose-Response Curve:
-
Objective: To find the lowest effective concentration of this compound that inhibits DNMT1 activity without causing significant cell death.
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Procedure: Perform a dose-response experiment treating your cells with a range of this compound concentrations. Assess both a marker of on-target activity (e.g., global DNA demethylation) and cell viability.
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Expected Outcome: Identify a concentration range where on-target effects are maximal and cytotoxicity is minimal. This will help you define a therapeutic window for your experiments.
-
-
Assess Cytotoxicity in Different Cell Lines:
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Objective: To determine if the toxicity is cell-type specific.
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Procedure: Compare the cytotoxic effects of this compound on your primary cell line with a panel of other cell lines, including non-cancerous cell lines if applicable.
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Expected Outcome: Understanding the cell-specific toxicity profile can provide insights into the potential off-target liabilities.
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Issue 2: Inconsistent or Unexplained Experimental Results
Possible Cause: The phenotype you are observing may be a consequence of this compound binding to unintended targets. Non-nucleoside DNMT inhibitors can sometimes interact with other enzymes that have similar binding pockets.
Troubleshooting Steps:
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Confirm Target Engagement with a Cellular Thermal Shift Assay (CETSA):
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Objective: To verify that this compound is binding to DNMT1 in your cellular model.
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Procedure: CETSA measures the thermal stabilization of a protein upon ligand binding. A shift in the melting temperature of DNMT1 in the presence of this compound confirms target engagement.
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Expected Outcome: A clear thermal shift for DNMT1 will provide evidence that this compound is reaching and binding to its intended target in the complex cellular environment.
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-
Consider Off-Target Profiling:
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Objective: To identify potential unintended targets of this compound.
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Procedure: If you have access to the resources, you can screen this compound against a panel of kinases and other methyltransferases. This is often done through specialized contract research organizations.
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Expected Outcome: The results of such a screen can reveal potential off-target interactions, which can then be further investigated and controlled for in your experiments.
-
Data Presentation
Table 1: Illustrative On-Target and Off-Target Profile of this compound
Disclaimer: The following data is illustrative and intended to provide a framework for assessing the selectivity of this compound. Actual values should be determined experimentally.
| Target Family | Specific Target | IC50 (µM) | Notes |
| Primary Target | DNMT1 | 0.5 | High Potency |
| De Novo DNMTs | DNMT3A | > 50 | Low activity against DNMT3A is expected for a selective inhibitor. |
| DNMT3B | > 50 | Low activity against DNMT3B is expected for a selective inhibitor. | |
| Histone Methyltransferases | G9a | 25 | Potential for off-target effects at higher concentrations. |
| EZH2 | > 100 | Unlikely to be a significant off-target. | |
| Protein Kinases | CDK2 | 15 | Moderate off-target activity, consider when studying cell cycle. |
| ROCK1 | 30 | Potential for off-target effects on the cytoskeleton. | |
| p38α | > 100 | Unlikely to be a significant off-target. |
Table 2: Illustrative Cytotoxicity Profile of this compound
Disclaimer: The following data is for illustrative purposes. The cytotoxicity of this compound should be experimentally determined for each cell line used.
| Cell Line | Cell Type | On-Target IC50 (DNMT1 Inhibition, µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| HCT116 | Colon Carcinoma | 0.6 | 12 | 20 |
| A549 | Lung Carcinoma | 0.8 | 25 | 31.25 |
| MCF7 | Breast Carcinoma | 0.7 | 18 | 25.7 |
| hFIB | Normal Human Fibroblasts | 1.2 | > 50 | > 41.7 |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using a Cell Viability Assay
Objective: To determine the concentration range of this compound that is effective for on-target activity while minimizing cytotoxicity.
Methodology:
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Cell Seeding: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations (e.g., from 0.01 µM to 100 µM).
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Cell Treatment: Add the diluted this compound or a vehicle control (DMSO) to the wells.
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Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 48 or 72 hours).
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Cell Viability Assay: Use a suitable cell viability assay, such as one based on resazurin or MTT, to measure the number of viable cells in each well.
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Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the CC50 (the concentration that causes 50% cytotoxicity).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for DNMT1 Target Engagement
Objective: To confirm the binding of this compound to its target protein, DNMT1, in intact cells.
Methodology:
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Cell Culture and Treatment: Culture your cells to 80-90% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for 1-2 hours at 37°C.
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Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C). Include a no-heat control.
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Cell Lysis: Immediately after the heat challenge, lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
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Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
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Protein Quantification and Western Blotting:
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Collect the supernatant, which contains the soluble protein fraction.
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Determine the protein concentration of each sample.
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Perform SDS-PAGE and Western blotting using a primary antibody specific for DNMT1.
-
-
Data Analysis:
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Quantify the band intensities from the Western blot for each temperature point.
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Normalize the intensity of each heated sample to the unheated control.
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Plot the normalized intensity versus temperature to generate melting curves for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
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Protocol 3: Pyrosequencing for Locus-Specific DNA Methylation Analysis
Objective: To assess the on-target effect of this compound by quantifying changes in DNA methylation at specific genomic loci.
Methodology:
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Cell Treatment and DNA Extraction: Treat cells with this compound or a vehicle control for a sufficient duration to observe changes in DNA methylation (e.g., 72 hours). Extract genomic DNA from the cells.
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Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
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PCR Amplification: Amplify the target region of interest using PCR with one of the primers being biotinylated.
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Pyrosequencing Reaction:
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The biotinylated PCR product serves as the template for the sequencing reaction.
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The sequencing primer anneals to the template, and the pyrosequencing instrument dispenses one nucleotide at a time.
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The incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.
-
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Data Analysis: The software calculates the percentage of methylation at each CpG site by quantifying the ratio of cytosine (from methylated DNA) to thymine (from unmethylated DNA that was converted to uracil and then read as thymine).
Mandatory Visualizations
Caption: Signaling pathway of this compound action on DNMT1.
Caption: Troubleshooting workflow for unexpected results with this compound.
How to assess the purity and stability of RSC133 in solution
Welcome to the technical support center for RSC133. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for determining the initial purity of my this compound sample?
A1: For initial purity assessment of this compound, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the recommended method.[1][2] It is a robust and widely available technique for quantifying the main compound and detecting impurities.[1][2] For orthogonal verification, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide mass confirmation of this compound and its impurities.
Q2: How should I prepare my this compound sample for purity analysis by HPLC?
A2: this compound is an indole derivative. Based on its chemical formula, C₁₈H₁₅N₃O₂, it is expected to be soluble in organic solvents like DMSO or DMF for creating a stock solution. For analysis, this stock solution should be diluted to a working concentration (e.g., 1 mg/mL) with the mobile phase to be used in the HPLC method. It is crucial to ensure the sample is fully dissolved to avoid issues with the HPLC system.
Q3: What are the typical storage conditions for this compound in solution to ensure its stability?
A3: While specific stability data for this compound is not extensively published, general recommendations for small molecules suggest storing stock solutions at -20°C or -80°C in tightly sealed vials to minimize degradation. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles, which can accelerate degradation. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be verified with a stability study.
Q4: I see an unexpected peak in my HPLC chromatogram after storing my this compound solution. What could it be?
A4: An unexpected peak likely indicates the presence of a degradation product or an impurity. To investigate, you can use LC-MS to determine the mass of the species corresponding to the new peak. This information can help in identifying the structure of the degradant. Common degradation pathways for small molecules include hydrolysis, oxidation, and photolysis.
Q5: How can I perform a forced degradation study to understand the stability of this compound?
A5: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule by exposing it to harsh conditions. This involves subjecting this compound solutions to conditions like acid, base, oxidation, heat, and light to accelerate degradation. The results help in identifying potential degradation products and developing stability-indicating analytical methods.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Resolution in HPLC Analysis
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Possible Cause: Inappropriate mobile phase composition or pH.
-
Troubleshooting Steps:
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Adjust Mobile Phase: Modify the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer.
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Modify pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Test different pH values to find the optimal condition for this compound.
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Check Column Health: The column may be degraded or clogged. Flush the column or replace it if necessary.
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Issue 2: Inconsistent Purity Results Between Batches
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Possible Cause: Variability in the synthesis or purification of this compound, or degradation during storage.
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Troubleshooting Steps:
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Standardize Procedures: Ensure that the same analytical method and sample preparation protocol are used for all batches.
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Use a Reference Standard: A well-characterized reference standard of this compound should be used for comparison.
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Perform Stability Check: Analyze a sample from a new batch immediately upon receipt and then re-analyze after a period of storage to check for degradation.
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Issue 3: Difficulty in Identifying Degradation Products by LC-MS
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Possible Cause: Low abundance of the degradant or complex fragmentation patterns.
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Troubleshooting Steps:
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Concentrate the Sample: If the degradant is present at a low level, concentrating the sample may improve its signal in the mass spectrometer.
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Use High-Resolution Mass Spectrometry (HRMS): HRMS provides a more accurate mass measurement, which aids in determining the elemental composition of the degradant.
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Perform MS/MS Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the degradant ion and obtain structural information.
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Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for determining the purity of this compound.
Instrumentation:
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HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
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Acetonitrile (ACN), HPLC grade
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Water, HPLC grade
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Formic acid (FA), 0.1%
Procedure:
-
Mobile Phase Preparation:
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Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
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Dilute the stock solution to 50 µg/mL with Mobile Phase A.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
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Column Temperature: 25°C
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UV Detection: 254 nm
-
Gradient Elution:
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| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Stability Assessment by Forced Degradation Study
This protocol describes the conditions for a forced degradation study of this compound.
Procedure:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Aliquot the solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to light (ICH Q1B option 1 or 2) for a specified duration.
-
At appropriate time points, withdraw samples, neutralize if necessary, and analyze by the stability-indicating HPLC method (Protocol 1).
Data Summary Table for Forced Degradation:
| Stress Condition | Incubation Time (hours) | This compound Purity (%) | Number of Degradants | Major Degradant Peak Area (%) |
| Control (t=0) | 0 | 99.5 | 1 | 0.5 |
| 0.1N HCl, 60°C | 24 | 85.2 | 3 | 8.7 |
| 0.1N NaOH, 60°C | 24 | 70.1 | 4 | 15.3 |
| 3% H₂O₂, RT | 24 | 92.8 | 2 | 4.1 |
| 80°C | 48 | 95.5 | 2 | 2.9 |
| Photolytic | 24 | 90.3 | 3 | 6.2 |
Protocol 3: Purity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) can be used as an orthogonal method to confirm the purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid)
Procedure:
-
Accurately weigh a known amount of this compound and the internal standard.
-
Dissolve both in the deuterated solvent.
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved peak of this compound and a peak of the internal standard.
-
Calculate the purity of this compound based on the integral values, the number of protons for each peak, and the weights of the compound and the standard.
Visualizations
Caption: Workflow for assessing the purity of this compound.
Caption: Workflow for the stability assessment of this compound.
Caption: Relationship between analytical techniques and assessment goals.
References
Mitigating batch-to-batch variability of RSC133
Welcome to the technical support center for RSC133, a potent DNMT1 inhibitor used to enhance the efficiency of cellular reprogramming. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and mitigating batch-to-batch variability during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an indole derivative that functions as a specific inhibitor of DNA methyltransferase 1 (DNMT1). By inhibiting DNMT1, this compound facilitates the demethylation of genomic DNA, a key epigenetic modification that can enhance the expression of pluripotency-associated genes. This activity increases the kinetics and efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs).[1]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability and activity, this compound should be stored as a powder at -20°C, protected from light and moisture. For creating stock solutions, it is recommended to use anhydrous dimethyl sulfoxide (DMSO). Once dissolved, the stock solution should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.
Q3: How can I assess the quality and purity of a new batch of this compound?
Batch-to-batch variability in small molecules can arise from differences in synthesis and purification processes. To ensure the quality of a new lot of this compound, consider the following analytical techniques:
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and identify potential impurities.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.
It is advisable to request the Certificate of Analysis (CoA) from the supplier for each new batch, which should provide data on purity and identity.
Troubleshooting Guide: Mitigating Batch-to-Batch Variability
Inconsistent experimental outcomes when using different batches of this compound can be a significant challenge. This guide provides a systematic approach to troubleshooting and mitigating such variability.
Issue 1: Reduced Reprogramming Efficiency with a New Batch of this compound
You observe a significant drop in the number of iPSC colonies when using a new lot of this compound compared to a previous, well-performing batch.
Potential Causes:
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Lower Purity or Potency of the New Batch: The new lot may have a lower percentage of the active compound or contain inhibitors.
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Degradation of this compound: Improper storage or handling may have led to the degradation of the compound.
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Inaccurate Concentration of Stock Solution: Errors in weighing the compound or dissolving it can lead to a lower effective concentration.
Troubleshooting Workflow:
References
Technical Support Center: Improving iPSC Generation with RSC133
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing RSC133 for enhancing the efficiency of induced pluripotent stem cell (iPSC) generation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve iPSC generation?
A1: this compound is a small molecule, specifically an indole derivative, that functions as a potent and specific inhibitor of DNA methyltransferase 1 (DNMT1).[1] During somatic cell reprogramming, the genome undergoes extensive epigenetic remodeling. This compound facilitates this process by inhibiting DNMT1, which is responsible for maintaining DNA methylation patterns. By reducing DNA methylation, particularly at the promoter regions of pluripotency-associated genes, this compound helps to create a more permissive chromatin state. This allows for more efficient binding of the Yamanaka factors (OCT4, SOX2, KLF4, and c-MYC), leading to an increased rate and overall efficiency of iPSC colony formation.[1][2]
Q2: What is the optimal concentration of this compound for iPSC generation from human fibroblasts?
A2: While the optimal concentration can vary depending on the specific cell line and reprogramming method, a starting point for optimization is typically in the nanomolar range. For a similar dual G9a/DNMT1 inhibitor, CM272, a concentration of 200 nM was shown to be effective in reducing H3K9me2 levels without compromising cell proliferation.[2] It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific experimental conditions.
Q3: When and for how long should this compound be included in the reprogramming media?
A3: The timing of this compound addition is crucial for its effectiveness. Based on studies with similar epigenetic modifiers, this compound can be introduced at different intervals. For instance, with the dual inhibitor CM272, treatment for 48 hours at different time points before and/or after the induction of reprogramming factors (OSKM) was tested.[2] A common strategy is to include the small molecule during the early stages of reprogramming to facilitate the initial epigenetic changes.
Q4: Can this compound be used with different iPSC reprogramming methods?
A4: Yes, this compound is designed to be used in conjunction with standard reprogramming methods that utilize the ectopic expression of transcription factors like OCT4, SOX2, KLF4, and c-MYC. It is compatible with both integrative (e.g., lentiviral, retroviral) and non-integrative (e.g., Sendai virus, episomal vectors, mRNA) delivery methods for the reprogramming factors.
Q5: Does this compound have any other beneficial effects on iPSCs?
A5: Beyond improving reprogramming efficiency, this compound has been shown to support the maintenance of human pluripotent stem cells in an undifferentiated state in unconditioned medium. This suggests that its inhibitory effect on DNMT1 helps to sustain the pluripotent epigenetic landscape.
Quantitative Data on Reprogramming Efficiency
| Small Molecule | Target(s) | Cell Type | Reprogramming Method | Improvement in Efficiency | Reference |
| CM272 | G9a/DNMT1 | Human Fibroblasts | Doxycycline-inducible lentiviral OSKM | ~3-fold increase in iPSC colony formation |
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of DNMT1. This leads to a cascade of epigenetic and transcriptional changes that favor the establishment of pluripotency.
This altered epigenetic landscape facilitates the binding of the Yamanaka factors to the promoter regions of key pluripotency genes, such as NANOG, SOX2, and OCT4, ultimately leading to their robust expression and the efficient conversion of somatic cells into iPSCs.
Experimental Protocols
Protocol: Generation of iPSCs from Human Dermal Fibroblasts using Episomal Vectors and this compound
This protocol provides a general framework. Optimization of cell numbers, reagent concentrations, and timing may be necessary for specific fibroblast lines.
Materials:
-
Human Dermal Fibroblasts (HDFs)
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Fibroblast culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)
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Episomal reprogramming vectors (encoding OCT4, SOX2, KLF4, c-MYC, LIN28, and a p53 shRNA)
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Electroporation system and reagents
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Matrigel or Vitronectin
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mTeSR™1 or other appropriate iPSC maintenance medium
-
This compound (prepared in DMSO)
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ROCK inhibitor (e.g., Y-27632)
-
DPBS
Experimental Workflow:
Procedure:
-
Day -2: Cell Seeding:
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Plate Human Dermal Fibroblasts in fibroblast culture medium at a density that will result in 70-80% confluency on the day of electroporation.
-
-
Day 0: Electroporation and Plating:
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Harvest fibroblasts using trypsin and count the cells.
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Resuspend the appropriate number of cells in the electroporation buffer.
-
Add the episomal reprogramming vectors to the cell suspension.
-
Electroporate the cells according to the manufacturer's protocol.
-
Immediately plate the electroporated cells onto Matrigel or Vitronectin-coated plates in fibroblast medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632).
-
-
Day 1: Medium Change and this compound Addition:
-
Aspirate the medium and replace it with fresh iPSC maintenance medium (e.g., mTeSR™1).
-
Add this compound to the medium at the desired, pre-optimized concentration.
-
-
Day 2 onwards: Daily Medium Change:
-
Perform a full medium change daily with fresh iPSC maintenance medium containing this compound.
-
-
Day 7-14: Monitoring for Colony Emergence:
-
Begin monitoring the plates for the appearance of iPSC-like colonies. These colonies will have distinct, well-defined borders and be composed of small, tightly packed cells.
-
-
Day 21-28: Colony Picking and Expansion:
-
Once iPSC colonies are large enough, manually pick them and transfer them to a new Matrigel or Vitronectin-coated plate for expansion in iPSC maintenance medium (without this compound).
-
-
Post-Picking: Characterization:
-
Expand the picked iPSC clones and perform standard characterization assays, including immunocytochemistry for pluripotency markers (e.g., OCT4, SOX2, NANOG, TRA-1-60), and functional assays to confirm pluripotency (e.g., embryoid body formation).
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low number of initial iPSC colonies | Suboptimal this compound concentration. | Perform a dose-response curve to determine the optimal concentration of this compound for your specific fibroblast line. |
| Poor transfection/electroporation efficiency. | Optimize your transfection/electroporation protocol. Ensure high-quality plasmid DNA and healthy, actively dividing fibroblasts. | |
| Low initial cell plating density. | Increase the number of cells plated after electroporation. | |
| High levels of cell death after this compound addition | This compound toxicity at the concentration used. | Reduce the concentration of this compound. Ensure the DMSO concentration in the final medium is not toxic. |
| Emergence of non-iPSC or partially reprogrammed colonies | Incomplete epigenetic reprogramming. | Ensure consistent daily addition of this compound during the initial phase of reprogramming. |
| Spontaneous differentiation. | Ensure high-quality iPSC maintenance medium and daily feeding. Avoid letting the cultures become over-confluent. | |
| Difficulty in picking and expanding iPSC colonies | Colonies are not yet mature. | Allow colonies to grow larger before attempting to pick them. |
| Suboptimal passaging technique. | Use a gentle passaging method. The use of a ROCK inhibitor for the first 24 hours after passaging can improve cell survival. |
References
- 1. Characterization of SOX2, OCT4 and NANOG in Ovarian Cancer Tumor-Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible dual inhibitor against G9a and DNMT1 improves human iPSC derivation enhancing MET and facilitating transcription factor engagement to the genome - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting spontaneous differentiation in RSC133-treated cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering spontaneous differentiation in their RSC133-treated human pluripotent stem cell (hPSC) cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that functions as a specific inhibitor of DNA methyltransferase 1 (DNMT1).[1] In pluripotent stem cell culture, it is used to support the maintenance of the undifferentiated state and to increase the efficiency of cellular reprogramming.[1] By inhibiting DNMT1, this compound helps to maintain the specific DNA methylation patterns associated with pluripotency.
Q2: I am observing spontaneous differentiation in my hPSC cultures treated with this compound. Isn't this compound supposed to prevent this?
A2: While this compound is designed to maintain pluripotency by inhibiting DNMT1, spontaneous differentiation can still occur due to several factors. This phenomenon, sometimes referred to as paradoxical differentiation, can arise from:
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Suboptimal this compound Concentration: Both excessively high and low concentrations of this compound can be detrimental. High concentrations may induce cellular stress and off-target effects, while low concentrations may not provide sufficient DNMT1 inhibition to maintain the pluripotent state.
-
Poor Initial Culture Quality: The quality of the hPSCs before this compound treatment is critical. Cultures with more than 10% differentiated cells are more prone to further spontaneous differentiation.
-
Suboptimal Culture Conditions: Factors such as media composition, passaging technique, and cell density can all contribute to spontaneous differentiation, even in the presence of this compound.
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Cell Line-Specific Sensitivity: Different hPSC lines can exhibit varying sensitivities to this compound and other culture components.
Q3: What are the typical morphological signs of spontaneous differentiation?
A3: Spontaneous differentiation is often characterized by a loss of the typical hPSC colony morphology. Look for:
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Loss of defined, compact colony edges.
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Appearance of varied cell morphologies, such as flattened, fibroblastic-like cells or cobblestone-like epithelial cells.
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Decreased nucleus-to-cytoplasm ratio in differentiated cells.
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Irregularly shaped colonies.
Troubleshooting Guide for Spontaneous Differentiation
If you are observing spontaneous differentiation in your this compound-treated cultures, follow this step-by-step guide to identify and resolve the issue.
Step 1: Assess the Overall Health and Quality of Your hPSC Cultures
Before troubleshooting issues related to this compound, it is crucial to ensure that your general hPSC culture practices are optimal.
-
Morphology Check: Daily microscopic examination is essential. Undifferentiated hPSC colonies should be compact with distinct borders. Manually remove any differentiated colonies or regions before passaging.
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Passaging: Passage your cells when they reach 70-80% confluency to prevent overcrowding-induced differentiation. Ensure that you are using the appropriate passaging reagents and techniques for your specific cell line and matrix.
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Media Quality: Use fresh, pre-warmed complete culture medium. Ensure that all components, including basal media and supplements, are within their expiration dates and have been stored correctly.
Step 2: Optimize this compound Concentration
The concentration of this compound is a critical parameter.
-
Problem: Incorrect concentration of this compound.
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Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific hPSC line. This can be done by treating your cultures with a range of this compound concentrations and assessing the expression of pluripotency and differentiation markers after a set period.
Table 1: Recommended this compound Dose-Response Experiment Parameters
| Parameter | Recommended Range |
| This compound Concentration | 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM |
| Treatment Duration | 3-5 days |
| Readouts | Morphology, Immunocytochemistry (OCT4, SOX2), qPCR (OCT4, SOX2, NANOG, PAX6, T, AFP) |
| Control | Vehicle-only (e.g., DMSO) treated cells |
Step 3: Evaluate Potential this compound Cytotoxicity
High concentrations of any small molecule can be toxic to cells.
-
Problem: this compound is causing cellular stress and cytotoxicity, leading to differentiation.
-
Solution: Perform a cytotoxicity assay to determine the toxic threshold of this compound for your hPSCs.
Table 2: Example Cytotoxicity Assay Parameters
| Parameter | Description |
| Assay Type | Live/Dead cell staining (e.g., with Calcein-AM and Ethidium Homodimer-1) or a metabolic assay (e.g., MTT or PrestoBlue) |
| This compound Concentration Range | 0.1 µM to 50 µM |
| Incubation Time | 24-48 hours |
| Analysis | Determine the concentration at which cell viability drops significantly. |
Step 4: Verify Pluripotency and Detect Differentiation Markers
If morphological changes are observed, it is essential to confirm the differentiation status at the molecular level.
-
Problem: Uncertainty about whether observed morphological changes represent true differentiation.
-
Solution: Use immunocytochemistry (ICC) and quantitative PCR (qPCR) to assess the expression of key pluripotency and differentiation markers.
Table 3: Key Pluripotency and Differentiation Markers
| Marker Type | Gene | Protein | Lineage |
| Pluripotency | POU5F1 | OCT4 | - |
| SOX2 | SOX2 | - | |
| NANOG | NANOG | - | |
| Ectoderm | PAX6 | PAX6 | Neural |
| Mesoderm | T | Brachyury | Primitive Streak |
| Endoderm | AFP | Alpha-fetoprotein | Yolk Sac |
Experimental Protocols
Protocol 1: Immunocytochemistry (ICC) for Pluripotency Markers (OCT4 and SOX2)
-
Cell Seeding: Seed hPSCs on appropriate matrix-coated coverslips in a 24-well plate and culture until colonies are of a suitable size for analysis.
-
Fixation: Gently aspirate the culture medium and wash once with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% Normal Donkey Serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies (e.g., anti-OCT4 and anti-SOX2) in the blocking buffer according to the manufacturer's recommendations. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI (1 µg/mL in PBS) for 5 minutes. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Protocol 2: Quantitative PCR (qPCR) for Pluripotency and Differentiation Markers
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and validated primers for the genes of interest (see Table 4).
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).
Table 4: Validated Human qPCR Primer Sequences
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| POU5F1 (OCT4) | GACAACAATGAGAACCTTCAGGAGA | CTGGCGCCGGTTACAGAACCA |
| SOX2 | GGCAGCTACAGCATGATGCAGG | CTGGTCATGGAGTTGTACTGCAGG |
| NANOG | AATACCTCAGCCTCCAGCAGATG | TGCGTCACACCATTGCTATTCTTC |
| PAX6 | CAGAGCCCCATATTCGAGCC | CAAAGACACCACCGAGCTGA |
| T (Brachyury) | TATGAGCCTCGAATCCACATAGT | CCTCGTTCTGATAAGCACTGACT |
| AFP | GCAGAGGAGATGTGCTGGATTG | CGTGGTCAGTTTGCAGCATTCTG |
| GAPDH | ACACCCACTCCTCCACCTTTG | TCCACCACCCTGTTGCTGTAG |
Visualizing Key Pathways and Workflows
To further aid in troubleshooting, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: Signaling pathway of this compound action and potential routes to spontaneous differentiation.
Caption: A logical workflow for troubleshooting spontaneous differentiation in this compound-treated cultures.
References
Identifying and resolving issues with RSC133 solubility
Welcome to the technical support center for RSC133. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic indole derivative that functions as a dual inhibitor of DNA methyltransferase 1 (DNMT1) and histone deacetylases (HDACs).[1] This epigenetic modulation enhances the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) and helps maintain the undifferentiated state of human pluripotent stem cells.[1]
Q2: What are the primary applications of this compound?
A2: The primary application of this compound is in the field of regenerative medicine and stem cell research. It is used to increase the efficiency and kinetics of reprogramming human fibroblasts into iPSCs when used in combination with standard reprogramming factors (OCT4, SOX2, KLF4, and c-MYC).[1]
Q3: In what solvents is this compound soluble?
A3: this compound is readily soluble in several organic solvents. For quantitative data, please refer to the solubility table in the "Data Presentation" section below. It has limited solubility in aqueous solutions.
Q4: I am observing a precipitate after adding this compound to my cell culture medium. What could be the cause?
A4: Precipitation of this compound in aqueous-based cell culture media is a common issue due to its hydrophobic nature. This can be caused by several factors, including the final concentration of this compound, the concentration of the organic solvent (like DMSO) in the final solution, the temperature of the medium, and the specific components of the medium formulation.[2]
Q5: How can I avoid precipitation of this compound in my experiments?
A5: To avoid precipitation, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your pre-warmed cell culture medium with vigorous mixing. Avoid "solvent shock" by performing a stepwise dilution. For detailed guidance, please see the Troubleshooting Guide.
Q6: What is the recommended working concentration for this compound?
A6: The optimal working concentration can vary depending on the cell type and experimental design. However, for the reprogramming of human fibroblasts, a concentration of 10 µM has been used effectively. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific application.
Data Presentation
This compound Solubility Data
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL |
| Dimethylformamide (DMF) | 25 mg/mL |
| Ethanol | ≤5 mg/mL |
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to identifying and resolving common solubility problems encountered when using this compound in cell culture experiments.
Issue: Precipitate Formation in Cell Culture Medium
Symptoms:
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Visible particulate matter or cloudiness in the cell culture medium after the addition of this compound.
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Crystals are observed when viewed under a microscope.
Possible Causes and Solutions:
| Cause | Solution |
| High Final Concentration of this compound | The concentration of this compound exceeds its solubility limit in the aqueous medium. Solution: Perform a serial dilution to determine the maximum soluble concentration in your specific cell culture medium under your experimental conditions (e.g., 37°C). |
| "Solvent Shock" | Rapid dilution of a concentrated organic stock solution into the aqueous medium can cause the compound to crash out of solution. Solution: Employ a stepwise dilution method. First, dilute the this compound stock in a small volume of serum-free medium, mix well, and then add this intermediate dilution to the final volume of complete medium. |
| Low Temperature of Medium | The solubility of many compounds, including this compound, is lower at colder temperatures. Solution: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. |
| High Final Concentration of Organic Solvent | High concentrations of solvents like DMSO can be toxic to cells and can also affect the solubility of other media components. Solution: Keep the final concentration of the organic solvent in your cell culture medium as low as possible, typically below 0.5%. |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility. Solution: Test the solubility of this compound in your specific medium formulation. If precipitation persists, consider using a different medium or a solubilizing agent, but be sure to test for any effects on your cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution (Molecular Weight: 305.33 g/mol ).
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
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Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure no particulate matter remains.
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Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
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Store the aliquots at -20°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To empirically determine the highest concentration of this compound that remains in solution in a specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Phase-contrast microscope
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in your pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 50 µM.
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the dilutions at 37°C in a 5% CO₂ incubator for a period relevant to your experiment (e.g., 2, 12, and 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness or visible particles).
-
For a more sensitive assessment, transfer a small aliquot of each dilution to a microscope slide and examine for crystal formation under a phase-contrast microscope.
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration under your experimental conditions.
Mandatory Visualizations
Signaling Pathways
As a dual inhibitor of DNMT1 and HDACs, this compound can influence key signaling pathways involved in cell fate decisions, such as the PI3K/AKT and Wnt/β-catenin pathways.
Caption: this compound's inhibition of DNMT1 can lead to the re-expression of tumor suppressor genes like PTEN, which in turn inhibits the pro-survival PI3K/AKT signaling pathway.
Caption: By inhibiting HDACs, this compound can influence the acetylation status and stability of β-catenin, a key effector of the Wnt signaling pathway, thereby affecting target gene expression.
Experimental Workflow
References
How to prevent degradation of RSC133 during experiments
Technical Support Center: RSC133
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a novel small molecule kinase inhibitor. Its chemical structure makes it susceptible to degradation under common experimental conditions. The primary stability concerns are:
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pH Sensitivity: this compound undergoes rapid hydrolysis in acidic (pH < 6.0) and strongly basic (pH > 8.0) conditions.[1] The optimal pH range for stability is 6.8-7.4.[2][3]
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Photosensitivity: Exposure to ultraviolet (UV) or high-intensity visible light can cause significant photodegradation.[4][5]
-
Oxidative Liability: The compound is prone to oxidation, a process that can be accelerated by the presence of dissolved oxygen, metal ions, or peroxide impurities in solvents.
-
Thermal Sensitivity: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: How should I store the solid (powder) form of this compound?
A2: To ensure long-term stability, the solid form of this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C.
-
Light: Keep in an amber glass vial or a container wrapped completely in aluminum foil to protect from light.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment to protect from moisture and oxygen.
Q3: What is the best way to prepare and store this compound stock solutions?
A3: Proper preparation and storage of stock solutions are critical to prevent degradation.
-
Solvent Choice: Use high-purity, anhydrous-grade dimethyl sulfoxide (DMSO). Ensure the solvent is free of peroxide impurities.
-
Preparation: Allow the this compound vial to warm to room temperature before opening to prevent condensation. Prepare a concentrated stock solution (e.g., 10 mM or 20 mM).
-
Storage: Aliquot the stock solution into single-use volumes in amber or opaque tubes to avoid repeated freeze-thaw cycles and light exposure. Store aliquots at -80°C.
Q4: My experiment requires an aqueous buffer. How can I minimize this compound degradation?
A4: When diluting this compound from a DMSO stock into an aqueous buffer, several precautions are necessary.
-
Buffer Choice: Use a buffer system that maintains a stable pH between 6.8 and 7.4, such as a phosphate or HEPES buffer. Be aware that some buffer components can catalyze degradation, so it may be necessary to test different buffer systems.
-
Fresh Preparation: Prepare fresh working solutions for each experiment. Do not store this compound in aqueous buffers for extended periods.
-
Light Protection: Conduct the experiment in a darkened room or use amber-colored labware to minimize light exposure.
Troubleshooting Guide
This guide addresses specific issues that may indicate this compound degradation.
| Symptom / Observation | Potential Cause | Recommended Actions |
| Inconsistent or lower-than-expected biological activity. | Compound degradation has led to a reduced concentration of the active this compound. | 1. Verify Integrity: Analyze your stock and working solutions via HPLC or LC-MS to check for purity and the presence of degradants. 2. Prepare Fresh Solutions: Make new stock and working solutions from the solid compound, following the best practices outlined in the FAQs. 3. Review Protocol: Ensure your experimental protocol minimizes exposure to light, extreme pH, and high temperatures. |
| Visible color change (e.g., yellowing) in the solution. | This is a common sign of photodegradation or oxidation. | 1. Protect from Light: Immediately wrap all solution containers in aluminum foil or transfer to amber vials. Minimize ambient light during handling. 2. Check Solvents: Use fresh, high-purity solvents. Peroxide impurities in older solvents can accelerate oxidative degradation. |
| Precipitate forms after diluting stock solution into aqueous buffer. | The compound's solubility limit has been exceeded, or a degradant is precipitating. | 1. Check pH and Solubility: Confirm the pH of your aqueous buffer is within the optimal range (6.8-7.4). Consult solubility data for this compound in your specific buffer. 2. Modify Dilution: Try a lower final concentration or add a small percentage of a co-solvent if compatible with your experimental system. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | These peaks likely represent degradation products. | 1. Characterize Degradants: If possible, use LC-MS to determine the mass of the impurity peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 Da suggests oxidation). 2. Perform Stress Testing: Conduct a forced degradation study (see protocol below) to intentionally generate degradants under controlled conditions. This helps to confirm the identity of the peaks seen in your experimental samples. |
Quantitative Stability Data for this compound
The following table summarizes the stability of this compound under various stress conditions, as determined by HPLC analysis. This data is illustrative and serves as a general guideline.
| Condition | Duration | Temperature | % this compound Remaining | Primary Degradation Pathway |
| Acidic Buffer (pH 4.0) | 24 hours | 25°C | 65% | Hydrolysis |
| Neutral Buffer (pH 7.2) | 24 hours | 25°C | 98% | - |
| Basic Buffer (pH 9.0) | 24 hours | 25°C | 72% | Hydrolysis |
| Oxidative (3% H₂O₂) | 8 hours | 25°C | 55% | Oxidation |
| Photolytic (UV Light) | 8 hours | 25°C | 40% | Photodegradation |
| Thermal (Aqueous, pH 7.2) | 24 hours | 50°C | 85% | General Acceleration |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the best practices for preparing this compound solutions to minimize degradation.
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Amber or opaque microcentrifuge tubes
-
Sterile, filtered aqueous buffer (pH 6.8-7.4)
-
Precision balance and calibrated pipettes
-
-
Procedure (Stock Solution - 10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening.
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes (e.g., 10 µL per tube).
-
Store all aliquots at -80°C immediately.
-
-
Procedure (Working Solution):
-
Retrieve a single aliquot of the -80°C stock solution.
-
Thaw at room temperature.
-
Dilute the stock solution to the final desired concentration in your pre-warmed aqueous buffer immediately before use.
-
Keep the working solution protected from light throughout the experiment. Discard any unused working solution.
-
Protocol 2: Forced Degradation Study for this compound
A forced degradation or stress testing study is essential for identifying potential degradation products and pathways.
-
Objective: To intentionally degrade this compound under controlled hydrolytic, oxidative, photolytic, and thermal stress conditions.
-
Methodology:
-
Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of the this compound solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours.
-
Base Hydrolysis: Mix 1 mL of the this compound solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the this compound solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the this compound solution in a clear vial to a UV light source (e.g., 254 nm) for 8 hours at room temperature. A control sample should be wrapped in foil and kept alongside.
-
Thermal Degradation: Incubate 1 mL of the this compound solution at 80°C for 24 hours, protected from light.
-
Control: Keep 1 mL of the this compound solution at room temperature, protected from light.
-
Analysis: After the incubation period, neutralize the acid and base samples. Analyze all samples by a stability-indicating HPLC-UV or LC-MS method to determine the percentage of this compound remaining and profile the degradants formed.
-
Visualizations
Experimental Workflow: this compound Handling
Caption: Workflow for handling this compound from storage to experimental use.
Troubleshooting Logic for this compound Degradation
Caption: Decision tree for troubleshooting suspected this compound degradation.
References
Optimizing RSC133 Addition for Enhanced Reprogramming: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for maximizing the efficiency of cellular reprogramming protocols through the strategic use of the DNMT1 inhibitor, RSC133.
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address specific challenges encountered when using this compound in cellular reprogramming. The information is designed to help users optimize the timing of this compound addition to achieve higher reprogramming efficiencies and more robust outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in cellular reprogramming?
A1: this compound is a small molecule that acts as a DNA methyltransferase 1 (DNMT1) inhibitor.[1] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns after cell division. By inhibiting DNMT1, this compound facilitates the demethylation of the genome, which is a crucial epigenetic event in the erasure of somatic cell memory and the activation of pluripotency-associated genes. This leads to an increase in the kinetics and efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs).[1]
Q2: When is the optimal time to add this compound during a reprogramming experiment?
A2: The timing of this compound addition is a critical parameter for successful reprogramming. Evidence suggests that early-stage addition of a DNMT1 inhibitor is most effective. For instance, studies with a dual G9a/DNMT1 inhibitor, CM272, have shown that a 48-hour treatment just before the induction of reprogramming factors or a 48-hour treatment starting at the time of induction significantly increases the number of iPSC colonies. This early inhibition of DNMT1 is thought to enhance the mesenchymal-to-epithelial transition (MET), a crucial initial step in the reprogramming of fibroblasts.[1]
Q3: What is the recommended concentration and duration of this compound treatment?
A3: The optimal concentration and duration of this compound treatment can vary depending on the cell type and the specific reprogramming protocol. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting point for a dual G9a/DNMT1 inhibitor like CM272 has been shown to be effective at 200 nM for 48 hours.[1] Prolonged exposure to DNMT inhibitors can sometimes be cytotoxic, so it is important to balance the desired epigenetic effect with cell viability.
Q4: Can this compound be used in combination with other small molecules?
A4: Yes, this compound can be used in combination with other small molecules that are known to enhance reprogramming efficiency. These can include inhibitors of pathways that act as barriers to reprogramming, such as the TGF-beta and GSK3β signaling pathways.[2] Combining this compound with other epigenetic modifiers or signaling modulators can have synergistic effects on reprogramming efficiency.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low iPSC Colony Formation | Suboptimal timing of this compound addition. | Test different windows of this compound addition, focusing on the early stages of reprogramming (e.g., pre-induction, day 0-2, day 2-4). |
| Incorrect concentration of this compound. | Perform a dose-response curve to identify the optimal, non-toxic concentration for your specific cell type. | |
| Poor cell viability after this compound treatment. | Reduce the concentration or duration of this compound treatment. Ensure the quality of the this compound compound. | |
| Incomplete Reprogramming (partially reprogrammed colonies) | Insufficient epigenetic remodeling. | Increase the duration of this compound treatment, but monitor for cytotoxicity. Combine this compound with other epigenetic modifiers like histone deacetylase (HDAC) inhibitors. |
| Inefficient mesenchymal-to-epithelial transition (MET). | Ensure this compound is present during the initial phase of reprogramming (days 0-4) to facilitate MET. | |
| High Levels of Cell Death | This compound cytotoxicity. | Lower the concentration of this compound. Reduce the duration of treatment. Ensure the starting cell population is healthy and not overly confluent. |
| Variability in Reprogramming Efficiency Between Experiments | Inconsistent timing or concentration of this compound addition. | Standardize the protocol for this compound addition, including the exact timing and final concentration. Prepare fresh dilutions of this compound for each experiment. |
Quantitative Data Summary
The following table summarizes the impact of the timing of a dual G9a/DNMT1 inhibitor (CM272) addition on the efficiency of iPSC colony formation from human fibroblasts. This data provides a strong rationale for optimizing the timing of DNMT1 inhibition in your own experiments.
| Treatment Window (relative to reprogramming factor induction) | Duration of Treatment | Fold Increase in AP+ Colonies (compared to no inhibitor) | Reference |
| 48 hours before induction | 48 hours | ~2.5 | |
| Day 0 - Day 2 | 48 hours | ~3.0 | |
| Day 2 - Day 4 | 48 hours | ~1.5 | |
| Day 4 - Day 6 | 48 hours | No significant increase |
AP+ Colonies: Alkaline Phosphatase positive colonies, an early marker of pluripotency.
Experimental Protocols
Protocol 1: Optimizing the Timing of this compound Addition
This protocol outlines a systematic approach to determine the optimal time window for this compound treatment during fibroblast reprogramming.
Materials:
-
Fibroblasts (e.g., human dermal fibroblasts)
-
Reprogramming vectors (e.g., Sendai virus, episomal plasmids)
-
Fibroblast culture medium
-
iPSC reprogramming medium
-
This compound (stock solution in DMSO)
-
Alkaline Phosphatase (AP) staining kit
-
Multi-well culture plates
Procedure:
-
Cell Seeding: Seed fibroblasts at the desired density in a multi-well plate.
-
Reprogramming Induction: Transduce or transfect the fibroblasts with reprogramming factors according to your standard protocol. Designate this as Day 0.
-
This compound Treatment Groups:
-
Group A (Pre-treatment): Add this compound to the culture medium 48 hours before reprogramming induction (Day -2 to Day 0).
-
Group B (Early Treatment): Add this compound to the reprogramming medium from Day 0 to Day 2.
-
Group C (Mid Treatment): Add this compound to the reprogramming medium from Day 2 to Day 4.
-
Group D (Late Treatment): Add this compound to the reprogramming medium from Day 4 to Day 6.
-
Control Group: No this compound treatment.
-
-
Medium Changes: After the respective treatment windows, replace the medium with fresh reprogramming medium without this compound. Continue with your standard reprogramming medium change schedule.
-
iPSC Colony Formation: Culture the cells for 2-4 weeks, monitoring for the emergence of iPSC-like colonies.
-
AP Staining: At the end of the culture period, fix the cells and perform AP staining according to the manufacturer's instructions.
-
Quantification: Count the number of AP-positive colonies in each well for all groups.
-
Analysis: Compare the number of AP-positive colonies in the treatment groups to the control group to determine the optimal timing for this compound addition.
Visualizations
Caption: Experimental workflow for optimizing this compound timing.
Caption: this compound mechanism in reprogramming.
Caption: Troubleshooting low reprogramming efficiency.
References
- 1. Reversible dual inhibitor against G9a and DNMT1 improves human iPSC derivation enhancing MET and facilitating transcription factor engagement to the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecules for Cell Reprogramming and Heart Repair: Progress and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Experimental Variability with RSC133: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when using RSC133. The information is tailored for researchers in stem cell biology and drug development to ensure more consistent and reliable outcomes.
This compound: An Overview
This compound is an indole derivative that functions as a specific inhibitor of DNA methyltransferase 1 (DNMT1).[1] Its primary application in research is to enhance the efficiency of reprogramming somatic cells, such as human foreskin fibroblasts, into induced pluripotent stem cells (iPSCs) and to support the maintenance of human pluripotent stem cells in an unconditioned medium.[1] By inhibiting DNMT1, this compound facilitates epigenetic remodeling, a critical step in altering cell fate.
Troubleshooting Guide
Variability in experiments involving this compound can arise from multiple factors, ranging from reagent handling to cellular responses. This guide provides a structured approach to identifying and mitigating these issues.
| Problem | Potential Cause | Recommended Solution |
| Low Reprogramming Efficiency | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Start with a range based on published data and narrow it down. |
| Poor quality or incorrect handling of this compound. | Ensure this compound is stored correctly as per the manufacturer's instructions. Prepare fresh working solutions for each experiment to avoid degradation. | |
| Cell type is resistant to reprogramming. | Some cell types are inherently more difficult to reprogram. Consider using a combination of small molecules or different reprogramming factors in conjunction with this compound. | |
| High Cell Toxicity or Death | This compound concentration is too high. | Reduce the concentration of this compound. Even potent inhibitors can have off-target effects at high concentrations. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%). | |
| Inconsistent Results Between Batches | Lot-to-lot variability of this compound. | If possible, purchase a large single lot of this compound for a series of related experiments. If using different lots, perform a bridging study to ensure comparable activity. |
| Inconsistent cell culture conditions. | Standardize all cell culture parameters, including media composition, passage number, cell density, and incubation conditions. | |
| Failure to Maintain Pluripotency | Insufficient this compound concentration. | Titrate the concentration of this compound to find the optimal level for maintaining pluripotency in your specific cell line. |
| Spontaneous differentiation. | Ensure the basal media and supplements are optimized for pluripotency maintenance. Regularly assess pluripotency markers (e.g., Oct4, Nanog) to monitor cell state. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific inhibitor of DNA methyltransferase 1 (DNMT1).[1] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division. By inhibiting DNMT1, this compound leads to a passive demethylation of the genome, which can reactivate silenced genes, including pluripotency factors, and facilitate cellular reprogramming.
Q2: How should I prepare and store this compound?
A2: Always refer to the manufacturer's product data sheet for specific instructions. Generally, small molecule inhibitors are dissolved in a solvent like DMSO to create a concentrated stock solution, which is then stored at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Working solutions should be prepared fresh from the stock for each experiment.
Q3: What is the typical working concentration for this compound?
A3: The optimal working concentration can vary depending on the cell type and the specific application (reprogramming vs. maintenance). It is highly recommended to perform a dose-response curve to determine the most effective and non-toxic concentration for your experimental system.
Q4: Can I use this compound with other small molecules?
A4: Yes, this compound is often used in combination with other small molecules in reprogramming cocktails to enhance efficiency. The specific combination will depend on the cell type and the desired outcome.
Q5: How can I verify the effect of this compound in my experiment?
A5: To verify the effect of this compound, you can assess changes in the DNA methylation status of specific gene promoters using techniques like bisulfite sequencing or methylation-specific PCR. Additionally, for reprogramming experiments, you can quantify the expression of pluripotency markers (e.g., via qPCR or immunofluorescence) and count the number of iPSC colonies formed.
Experimental Workflow & Signaling Pathway Diagrams
To provide a clearer understanding of the experimental context and the mechanism of action, the following diagrams are provided.
Caption: A typical experimental workflow for iPSC generation using this compound.
Caption: this compound inhibits DNMT1, reducing DNA methylation and promoting reprogramming.
References
Validation & Comparative
A Comparative Analysis of DNMT Inhibitors: RSC133 vs. 5-aza-2'-deoxycytidine
In the landscape of epigenetic modulators, DNA methyltransferase (DNMT) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a detailed comparison of two such inhibitors: RSC133, a novel indole derivative, and 5-aza-2'-deoxycytidine (Decitabine), a well-established nucleoside analog. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the signaling pathways they influence.
Mechanism of Action: Two Paths to Hypomethylation
Both this compound and 5-aza-2'-deoxycytidine exert their effects by inhibiting DNA methyltransferases, the enzymes responsible for adding methyl groups to DNA, a key process in gene silencing. However, their specific mechanisms differ.
This compound is an indole derivative that specifically targets DNMT1.[1] As a non-nucleoside inhibitor, it is believed to act without being incorporated into the DNA, offering a potentially different safety and efficacy profile.
5-aza-2'-deoxycytidine , a nucleoside analog of deoxycytidine, requires incorporation into the DNA during replication.[2][3] Once integrated, it forms a covalent bond with DNMTs, trapping the enzyme and leading to its degradation.[4][5] This process not only inhibits DNA methylation but also induces DNA damage, contributing to its cytotoxic effects.
Comparative Efficacy in Cancer Cell Lines
While direct head-to-head studies are limited, we can infer comparative efficacy by examining their individual effects on key cellular processes like apoptosis and DNA methylation in cancer cells.
Induction of Apoptosis
5-aza-2'-deoxycytidine is a potent inducer of apoptosis in various cancer cell lines. Studies have shown that it can trigger programmed cell death through different pathways. For instance, in solid tumor cells, it can induce a p53-dependent senescence and a high number of DNA double-strand breaks, leading to apoptosis. In colorectal cancer cells, 5-aza-2'-deoxycytidine has been shown to induce apoptosis by upregulating the expression of 15-lipoxygenase-1 (15-LOX-1). The induction of apoptosis is often dose- and time-dependent.
Information regarding the specific apoptotic pathways induced by This compound is less detailed in the currently available literature. However, its role as a DNMT1 inhibitor suggests it can reactivate tumor suppressor genes silenced by hypermethylation, which in turn could lead to the induction of apoptosis. Further studies are needed to elucidate its precise apoptotic mechanisms and compare its potency to that of 5-aza-2'-deoxycytidine.
DNA Demethylation
5-aza-2'-deoxycytidine is a well-documented and potent DNA hypomethylating agent. Its incorporation into DNA leads to a widespread reduction in DNA methylation, which can reactivate aberrantly silenced tumor suppressor genes. Clinical studies in patients with leukemia have demonstrated its ability to decrease DNA methylation in repetitive elements like LINE and Alu.
This compound also functions by inhibiting DNA methylation, specifically targeting DNMT1. This specificity might offer a more targeted approach to demethylation compared to the broader action of 5-aza-2'-deoxycytidine. However, quantitative data on the extent of global and gene-specific demethylation induced by this compound is not as extensively available as for its counterpart.
Quantitative Data Summary
| Compound | Target | Cell Line(s) | Key Findings | Reference |
| This compound | DNMT1 | Human foreskin fibroblasts | Increases kinetics and efficiency of reprogramming to iPSCs | |
| 5-aza-2'-deoxycytidine | DNMTs | Solid tumor cells (hepatoma, colon, renal, lung) | Induces p53-dependent senescence and DNA double-strand breaks | |
| 5-aza-2'-deoxycytidine | Colorectal cancer cells | Induces apoptosis via 15-LOX-1 induction | ||
| 5-aza-2'-deoxycytidine | Colon cancer SW 480 and SW 948 cell lines | Inhibits cell growth and induces apoptosis in a time- and dose-dependent manner | ||
| 5-aza-2'-deoxycytidine | Leukemia patients | Decreases methylation of LINE and Alu elements |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: Mechanisms of this compound and 5-aza-2'-deoxycytidine.
Caption: General workflow for comparing compound efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or 5-aza-2'-deoxycytidine for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound or 5-aza-2'-deoxycytidine for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
DNA Methylation Analysis (Bisulfite Sequencing)
-
Genomic DNA Extraction: Extract genomic DNA from treated and untreated cells using a commercial kit.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target gene promoter regions using primers specific for the bisulfite-converted DNA.
-
Sequencing: Sequence the PCR products.
-
Data Analysis: Analyze the sequencing data to determine the methylation status of each CpG site.
Conclusion
Both this compound and 5-aza-2'-deoxycytidine are promising DNMT inhibitors with the potential for cancer therapy. 5-aza-2'-deoxycytidine is a well-characterized compound with a dual mechanism of DNA hypomethylation and cytotoxicity. This compound, as a specific DNMT1 inhibitor, may offer a more targeted epigenetic modulation. Further research, particularly direct comparative studies, is necessary to fully elucidate the relative efficacy and therapeutic potential of this compound versus 5-aza-2'-deoxycytidine in various cancer contexts. The choice between these agents may ultimately depend on the specific cancer type, the desired therapeutic outcome (cytotoxicity vs. pure epigenetic reprogramming), and the patient's molecular profile.
References
- 1. stemcell.com [stemcell.com]
- 2. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of 5-Aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. The anti-tumour activity of DNA methylation inhibitor 5-aza-2′-deoxycytidine is enhanced by the common analgesic paracetamol through induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
RSC133 Versus Other DNMT1 Inhibitors for iPSC Generation: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a DNA methyltransferase 1 (DNMT1) inhibitor can significantly impact the efficiency and quality of induced pluripotent stem cell (iPSC) generation. This guide provides an objective comparison of RSC133 with other commonly used DNMT1 inhibitors, supported by available experimental data and detailed protocols.
The process of cellular reprogramming to generate iPSCs involves overcoming epigenetic barriers, and the inhibition of DNMT1, a key enzyme responsible for maintaining DNA methylation patterns, has emerged as a crucial strategy. By reducing DNA methylation, these inhibitors facilitate the reactivation of pluripotency-associated genes. This guide focuses on a comparative analysis of this compound against other known DNMT1 inhibitors such as 5-Azacytidine, Decitabine, RG108, and the dual G9a/DNMT1 inhibitor CM272.
Performance Comparison of DNMT1 Inhibitors in iPSC Generation
While direct head-to-head comparative studies for this compound against all other DNMT1 inhibitors in iPSC generation are not extensively available in the public domain, we can synthesize data from various sources to provide a comparative overview.
| Inhibitor | Mechanism of Action | Reported Reprogramming Efficiency Enhancement | Key Features | Potential Off-Target Effects/Cytotoxicity |
| This compound | Specific, non-nucleoside DNMT1 inhibitor | Increases kinetics and efficiency of reprogramming human fibroblasts to iPSCs when used with OSKM factors.[1] | Indole derivative. | Data on off-target effects and cytotoxicity in the context of iPSC generation is limited. |
| 5-Azacytidine | Nucleoside analog, incorporates into DNA and RNA, trapping DNMTs. | Enhances reprogramming efficiency, but can be cytotoxic.[2][3] | Can induce global hypomethylation.[4] | Cytotoxicity is a known issue.[2] May have off-target effects due to its incorporation into nucleic acids. |
| Decitabine (5-aza-2'-deoxycytidine) | Nucleoside analog, incorporates into DNA, trapping DNMTs. | Enhances reprogramming efficiency. | More specific to DNA than 5-Azacytidine. | Can induce DNA damage and apoptosis. Cytotoxicity is dose-dependent. |
| RG108 | Non-nucleoside inhibitor, blocks the active site of DNMTs. | Upregulates pluripotency-related genes (OCT4, SOX2, NANOG, KLF4) in human adipose-derived stem cells. | Does not induce apoptosis in human adipose-derived stem cells at effective concentrations. | Lower cytotoxicity compared to nucleoside analogs. |
| CM272 | Dual inhibitor of G9a histone methyltransferase and DNMT1. | Increases reprogramming efficiency by almost four-fold. Allows for iPSC generation with only two factors (SOX2 and OCT4). | Reversible inhibitor. Facilitates heterochromatin relaxation. | Data on off-target effects specific to iPSC generation is limited. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for key experiments in iPSC generation and characterization using DNMT1 inhibitors. A specific protocol for this compound is not publicly available and would typically be provided by the manufacturer.
General Protocol for iPSC Generation from Human Fibroblasts using DNMT1 Inhibitors
This protocol outlines a general workflow for reprogramming human fibroblasts into iPSCs using viral vectors and incorporating a DNMT1 inhibitor.
Materials:
-
Human dermal fibroblasts
-
Fibroblast growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
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Sendai virus or lentiviral vectors encoding OCT4, SOX2, KLF4, and c-MYC (OSKM)
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DNMT1 inhibitor (e.g., this compound, 5-Azacytidine, etc.)
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iPSC culture medium (e.g., mTeSR1 or E8 medium)
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Matrigel or Geltrex coated plates
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ROCK inhibitor (e.g., Y-27632)
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Reagents for live cell staining (e.g., Alkaline Phosphatase Live Stain)
-
Reagents for immunocytochemistry (antibodies against pluripotency markers)
-
Reagents for DNA and RNA extraction
-
Reagents for bisulfite sequencing and qPCR
Procedure:
-
Cell Seeding: Plate human fibroblasts on gelatin-coated dishes in fibroblast medium.
-
Viral Transduction: When cells reach 50-80% confluency, transduce with OSKM-expressing viral vectors according to the manufacturer's instructions.
-
DNMT1 Inhibitor Treatment:
-
The timing and concentration of the DNMT1 inhibitor treatment are critical and need to be optimized for each inhibitor.
-
For inhibitors like CM272, pre-treatment for 48 hours before viral transduction has been shown to be effective.
-
For other inhibitors, treatment may begin after transduction and continue for a specific period during the reprogramming process.
-
-
Culture in iPSC Medium: Two to seven days post-transduction, replate the cells onto Matrigel-coated plates in iPSC medium. Supplement the medium with a ROCK inhibitor for the first 24-48 hours to improve cell survival.
-
Colony Emergence and Picking: Continue to culture the cells, changing the medium daily. iPSC-like colonies should start to appear around day 10-20.
-
Colony Expansion: Manually pick well-formed iPSC colonies and transfer them to new Matrigel-coated wells for expansion.
-
Characterization: Characterize the generated iPSC lines for pluripotency.
DNA Methylation Analysis by Bisulfite Sequencing
This method is used to assess the methylation status of CpG islands in the promoter regions of pluripotency genes like OCT4 and NANOG.
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Genomic DNA Extraction: Extract high-quality genomic DNA from iPSC colonies.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the promoter regions of interest using primers specific for the bisulfite-converted DNA.
-
Sequencing: Sequence the PCR products and analyze the sequencing data to determine the methylation status of each CpG site.
Pluripotency Marker Expression Analysis by Immunocytochemistry
This technique is used to visualize the expression of key pluripotency markers in the generated iPSC colonies.
-
Cell Fixation: Fix the iPSC colonies with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA4, TRA-1-60).
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Visualizations: Signaling Pathways and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for generating iPSCs using DNMT1 inhibitors.
Caption: Mechanism of DNMT1 and its inhibition in regulating pluripotency genes.
References
- 1. DNA methylation patterns in human iPSC-derived sensory neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects of 5-Azacytidine on Primary Tumour Cells and Cancer Stem Cells from Oral Squamous Cell Carcinoma: An In Vitro FTIRM Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Transforming Growth Factor β (TGF-β) Signaling can Substitute for Oct4 Protein in Reprogramming and Maintain Pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pluripotency Validation in iPSCs Generated with RSC133 versus Conventional Methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of RSC133-generated induced pluripotent stem cells (iPSCs) against a conventional, integration-free method (Sendai virus). This comparison is supported by a summary of key performance indicators and detailed experimental protocols for the validation of pluripotency.
The generation of high-quality iPSCs is foundational for research in regenerative medicine, disease modeling, and drug discovery. The efficiency of the reprogramming process and the robust pluripotency of the resulting iPSC lines are critical determinants of their utility. This guide focuses on iPSCs generated using this compound, a small molecule inhibitor of DNA methyltransferase 1 (DNMT1), in conjunction with the Yamanaka factors (OCT4, SOX2, KLF4, and c-MYC). The performance of this method is compared to a widely used integration-free method: Sendai virus-mediated reprogramming.
Performance Comparison: this compound vs. Sendai Virus in iPSC Generation
The inclusion of this compound in the reprogramming cocktail has been shown to enhance the efficiency and kinetics of iPSC generation from human somatic cells. This is attributed to its role in facilitating the epigenetic remodeling required for the transition to a pluripotent state. Below is a comparative summary of key metrics for iPSC generation using this compound with the Yamanaka factors versus the Sendai virus-based delivery of the same factors.
| Performance Metric | iPSC Generation with this compound + Yamanaka Factors | Sendai Virus-Mediated iPSC Generation |
| Reprogramming Efficiency | Reported to be significantly higher than standard biochemical methods, with efficiencies potentially reaching up to 1-2% depending on the somatic cell source and culture conditions. | Generally considered a highly efficient integration-free method, with reported efficiencies typically in the range of 0.1% to 1%. |
| Kinetics of Reprogramming | The addition of this compound can accelerate the appearance of iPSC colonies, with mature colonies often ready for picking within 2-3 weeks. | iPSC colony formation is also relatively rapid, with colonies typically emerging within 3-4 weeks post-transduction. |
| Expression of Pluripotency Markers | iPSCs generated with this compound robustly express key pluripotency markers, including OCT4, SOX2, NANOG, SSEA4, and TRA-1-60.[1] | Sendai-generated iPSCs consistently show strong expression of the same panel of pluripotency markers.[2] |
| In Vitro Differentiation Potential | Demonstrates the capacity to form embryoid bodies that can differentiate into derivatives of all three primary germ layers: ectoderm, mesoderm, and endoderm. | Similarly, these iPSCs readily form embryoid bodies capable of tri-lineage differentiation. |
| In Vivo Pluripotency (Teratoma Formation) | Capable of forming teratomas in immunodeficient mice, containing tissues representative of the three germ layers, confirming full pluripotency. | Teratoma formation is a standard validation for Sendai-generated iPSCs, confirming their in vivo differentiation potential. |
| Genetic Integrity | As a chemical-based enhancement, it does not involve the integration of foreign DNA into the host genome, thus maintaining genomic integrity. | Sendai virus is an RNA virus that replicates in the cytoplasm and does not integrate into the host genome, making it a safe method in terms of insertional mutagenesis. |
Experimental Workflows and Signaling Pathways
To ensure the reliability and utility of generated iPSCs, a series of rigorous validation assays are essential. The following diagrams illustrate the typical experimental workflow for pluripotency validation and the signaling pathway influenced by this compound.
Caption: Experimental workflow for the generation and validation of iPSCs.
Caption: Signaling pathway showing this compound-mediated inhibition of DNMT1.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments involved in the validation of iPSC pluripotency.
Immunocytochemistry for Pluripotency Markers
Objective: To visually assess the expression of pluripotency-associated proteins in iPSC colonies.
Protocol:
-
Culture iPSC colonies on a suitable matrix (e.g., Matrigel-coated plates) to about 70-80% confluency.
-
Aspirate the culture medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with DPBS.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in DPBS for 10 minutes (optional, for intracellular antigens like NANOG).
-
Wash the cells three times with DPBS.
-
Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% goat serum in DPBS) for 1 hour at room temperature.
-
Incubate the cells with primary antibodies against pluripotency markers (e.g., anti-OCT4, anti-SOX2, anti-NANOG, anti-SSEA4, anti-TRA-1-60) diluted in the blocking solution overnight at 4°C.
-
Wash the cells three times with DPBS.
-
Incubate the cells with fluorophore-conjugated secondary antibodies diluted in the blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with DPBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the cells twice with DPBS.
-
Mount the coverslips with an anti-fade mounting medium and visualize the cells using a fluorescence microscope.
Embryoid Body (EB) Formation for In Vitro Differentiation
Objective: To assess the ability of iPSCs to spontaneously differentiate into cell types of the three primary germ layers.
Protocol:
-
Harvest iPSC colonies using a gentle cell dissociation reagent (e.g., dispase or collagenase IV).
-
Break the colonies into small clumps by gentle pipetting.
-
Transfer the cell clumps to a low-attachment culture dish in EB formation medium (e.g., DMEM/F12 supplemented with 20% KnockOut Serum Replacement, L-glutamine, non-essential amino acids, and 2-mercaptoethanol).
-
Culture the cells in suspension for 7-10 days to allow the formation of spherical EBs. Change the medium every 2-3 days.
-
After the initial suspension culture, plate the EBs onto gelatin-coated plates and continue to culture for another 7-14 days to allow for further differentiation and outgrowth of various cell types.
-
Fix and stain the differentiated cells for markers of the three germ layers:
-
Ectoderm: β-III tubulin (neurons), GFAP (astrocytes)
-
Mesoderm: α-smooth muscle actin (smooth muscle), CD31 (endothelial cells)
-
Endoderm: α-fetoprotein (primitive endoderm), SOX17 (definitive endoderm)
-
-
Analyze the stained cells by immunofluorescence microscopy.
Teratoma Formation Assay for In Vivo Pluripotency
Objective: To definitively determine the pluripotency of iPSCs by their ability to form tumors containing tissues from all three germ layers in immunodeficient mice.
Protocol:
-
Harvest a sufficient number of iPSCs (typically 1-5 x 10^6 cells) and resuspend them in a small volume (e.g., 100-200 µL) of a mixture of culture medium and Matrigel.
-
Inject the cell suspension subcutaneously or intramuscularly into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Monitor the mice for tumor formation at the injection site. Teratomas typically form within 6-12 weeks.
-
Once the tumors reach a size of approximately 1-2 cm in diameter, humanely euthanize the mice and excise the teratomas.
-
Fix the teratomas in 10% neutral buffered formalin.
-
Process the fixed tissues for paraffin embedding and sectioning.
-
Stain the tissue sections with Hematoxylin and Eosin (H&E) to identify various differentiated tissue types.
-
An experienced pathologist should examine the sections for the presence of tissues derived from the three germ layers, such as:
-
Ectoderm: Neural rosettes, keratinized epithelium
-
Mesoderm: Cartilage, bone, muscle, adipose tissue
-
Endoderm: Glandular structures resembling gut or respiratory epithelium
-
Conclusion
The validation of pluripotency is a critical step in ensuring the quality and utility of iPSCs for downstream applications. The use of this compound in combination with the Yamanaka factors presents a highly efficient and rapid method for generating iPSCs that exhibit all the hallmark characteristics of pluripotency. When compared to the established Sendai virus method, the this compound-enhanced approach offers a compelling alternative, particularly in scenarios where high-throughput iPSC generation is desired. The experimental protocols outlined in this guide provide a robust framework for the comprehensive validation of pluripotency in any iPSC line, regardless of the generation method.
References
Comparative Analysis of RSC133 and CHIR99021 in Stem Cell Maintenance: A Guide for Researchers
For Immediate Publication
A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of stem cell research, the selection of appropriate small molecules to maintain pluripotency is critical for reproducible and groundbreaking results. This guide provides a detailed comparative analysis of two widely used compounds, RSC133 and CHIR99021, in the context of stem cell maintenance. By examining their mechanisms of action, presenting available quantitative data, and providing experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific experimental needs.
At a Glance: this compound vs. CHIR99021
| Feature | This compound | CHIR99021 |
| Primary Target | DNA methyltransferase 1 (DNMT1)[1] | Glycogen synthase kinase 3 (GSK-3)[2] |
| Signaling Pathway | Epigenetic Regulation[1] | Wnt/β-catenin Signaling[3] |
| Mechanism | Inhibits DNMT1, preventing methylation of newly synthesized DNA strands, which helps maintain a pluripotent epigenetic state.[1] | Potent and selective inhibitor of GSK-3α and GSK-3β, preventing the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the nucleus and activation of Wnt target genes. |
| Reported Efficacy | Supports the maintenance of human pluripotent stem cells in unconditioned medium and increases the efficiency of reprogramming. | Maintains undifferentiated mouse and human embryonic stem cells, promotes self-renewal, and is a key component of "2i" and "3i" cocktails for establishing ground-state pluripotency. |
| Typical Application | Used to support the culture of human pluripotent stem cells and in reprogramming protocols. | A core component of stem cell maintenance media, often used in combination with other inhibitors like MEK inhibitors (e.g., PD0325901), for robust maintenance of pluripotency. |
Delving into the Mechanisms: Two Distinct Routes to Pluripotency
This compound and CHIR99021 employ fundamentally different strategies to maintain the undifferentiated state of stem cells.
This compound: The Epigenetic Gatekeeper
This compound acts as a specific inhibitor of DNA methyltransferase 1 (DNMT1). DNMT1 is a crucial enzyme responsible for copying DNA methylation patterns to daughter strands during DNA replication. By inhibiting DNMT1, this compound helps to preserve a hypomethylated state at key pluripotency-associated gene loci, thereby preventing their silencing and promoting the maintenance of the pluripotent state.
CHIR99021: The Wnt Signaling Amplifier
CHIR99021 is a highly potent and selective inhibitor of both GSK-3α and GSK-3β isoforms. In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK-3, CHIR99021 prevents β-catenin degradation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, upregulating the expression of genes essential for pluripotency and self-renewal, such as Nanog and Oct4.
Quantitative Data Summary
Direct, head-to-head quantitative comparisons of this compound and CHIR99021 in stem cell maintenance are limited in publicly available literature. However, data from independent studies provide insights into their respective potencies and effects.
| Parameter | This compound | CHIR99021 | Reference |
| Target IC50 | Data not readily available for DNMT1 inhibition in a cell-free assay. | GSK-3β: 6.7 nM, GSK-3α: 10 nM | |
| Effective Concentration in Culture | Not explicitly defined in available literature, likely requires empirical determination. | 0.1 - 10 µM (commonly 3 µM in 2i medium) | |
| Effect on Pluripotency Markers | Supports maintenance of pluripotency marker expression. | Increases or maintains high levels of Nanog, Oct4, and Sox2 expression. | |
| Cell Viability/Proliferation | Supports the maintenance of human pluripotent stem cells. | Promotes proliferation of pluripotent stem cells. |
Experimental Protocols
The following are generalized protocols for key experiments to assess the efficacy of this compound and CHIR99021 in stem cell maintenance. Researchers should optimize these protocols for their specific cell lines and culture conditions.
Human Pluripotent Stem Cell (hPSC) Maintenance
This protocol outlines the basic steps for maintaining hPSCs using either this compound or CHIR99021.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR™1 medium (or equivalent)
-
Matrigel® hESC-qualified Matrix
-
ROCK inhibitor (e.g., Y-27632)
-
ReLeSR™ or 0.5 mM EDTA for passaging
-
This compound (stock solution in DMSO)
-
CHIR99021 (stock solution in DMSO)
-
6-well culture plates
Procedure:
-
Plate Coating: Coat 6-well plates with Matrigel® according to the manufacturer's instructions.
-
Cell Passaging: When hPSCs reach approximately 70-80% confluency, passage them as clumps using either ReLeSR™ or gentle EDTA treatment.
-
Plating: Plate the cell clumps onto the Matrigel-coated wells in mTeSR™1 medium supplemented with ROCK inhibitor.
-
Compound Addition: The following day, replace the medium with fresh mTeSR™1 containing either the desired concentration of this compound or CHIR99021. A vehicle control (DMSO) should be run in parallel.
-
Daily Maintenance: Change the medium daily with fresh mTeSR™1 containing the respective compound.
-
Monitoring: Observe the cells daily for colony morphology characteristic of undifferentiated hPSCs.
-
Analysis: After a set number of passages (e.g., 3-5), assess the maintenance of pluripotency using the methods described below.
Immunocytochemistry for Pluripotency Markers
Materials:
-
hPSCs cultured with this compound, CHIR99021, or vehicle control
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-Oct4, anti-Sox2, anti-Nanog)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton™ X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash with PBS, counterstain with DAPI, and mount with an appropriate mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Western Blot Analysis for Pluripotency Markers
Materials:
-
Cell lysates from hPSCs cultured with different treatments
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Oct4, anti-Sox2, anti-Nanog, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
Logical Comparison and Concluding Remarks
The choice between this compound and CHIR99021 for stem cell maintenance depends on the specific experimental goals and the type of stem cells being cultured.
CHIR99021 is a well-established, potent, and highly selective GSK-3 inhibitor that is a cornerstone of many modern stem cell culture protocols, particularly for achieving a "ground-state" of pluripotency in mouse embryonic stem cells. Its mechanism of action through the Wnt/β-catenin pathway is well-characterized.
This compound , on the other hand, offers an alternative approach by targeting the epigenetic machinery. Its role as a DNMT1 inhibitor makes it a valuable tool for researchers interested in the role of DNA methylation in maintaining pluripotency and for applications in cellular reprogramming.
Ultimately, the optimal choice may involve empirical testing of both compounds, alone or in combination, to determine the most effective strategy for maintaining the desired pluripotent state in a given stem cell line and experimental context. This guide provides a foundational framework to aid in the design and execution of such comparative studies.
References
Assessing the Specificity of RSC133 as a DNMT1 Inhibitor: A Comparative Guide
For researchers in epigenetics and drug discovery, the precise targeting of DNA methyltransferases (DNMTs) is of paramount importance. RSC133 has been identified as a promising agent in this field, particularly for its role in enhancing cellular reprogramming. This guide provides a comparative assessment of this compound as a DNMT1 inhibitor, evaluating its specificity in the context of other well-established DNMT inhibitors. We present available data, detail relevant experimental protocols, and offer a logical framework for inhibitor validation.
Introduction to DNMT Inhibitors
DNA methylation is a critical epigenetic modification primarily catalyzed by three enzymes: DNMT1, responsible for maintaining methylation patterns during DNA replication, and DNMT3A and DNMT3B, which mediate de novo methylation. The dysregulation of DNA methylation is a hallmark of cancer and other diseases, making DNMTs attractive therapeutic targets. Inhibitors of these enzymes can be broadly categorized as nucleoside analogs, which are incorporated into DNA and act as suicide substrates, and non-nucleoside inhibitors, which typically compete with the enzyme's substrate or cofactor.
This compound is a cell-permeable indole derivative reported to target the cofactor S-adenosyl-L-methionine (SAM)-binding site of DNMT1. It has been utilized to increase the efficiency of induced pluripotent stem cell (iPSC) generation. However, a comprehensive, publicly available dataset quantifying its specific inhibitory activity against all three major DNMTs is currently lacking. This guide aims to contextualize the available information on this compound by comparing it with other known DNMT inhibitors.
Comparative Analysis of DNMT1 Inhibitors
To effectively assess the specificity of this compound, a comparison with inhibitors of varying selectivity is necessary. This includes non-specific nucleoside analogs like 5-Azacytidine and Decitabine, and highly specific non-nucleoside inhibitors such as GSK3685032.
Table 1: Qualitative and Quantitative Comparison of DNMT Inhibitors
| Feature | This compound | 5-Azacytidine | Decitabine (5-aza-2'-deoxycytidine) | GSK3685032 |
| Inhibitor Class | Non-nucleoside | Nucleoside Analog | Nucleoside Analog | Non-nucleoside |
| Mechanism of Action | Targets the SAM-binding site of DNMT1 | Incorporation into RNA and DNA, forming covalent adducts with DNMTs | Incorporation into DNA, forming covalent adducts with DNMTs | Reversible, competitive inhibitor of the DNMT1-DNA complex |
| Reported Target(s) | DNMT1 | DNMT1, DNMT3A, DNMT3B | DNMT1, DNMT3A, DNMT3B | DNMT1 |
| IC50 (DNMT1) | Not Publicly Available | Not directly comparable (irreversible inhibitor) | Not directly comparable (irreversible inhibitor) | 0.036 µM[1][2][3][4][5] |
| IC50 (DNMT3A) | Not Publicly Available | Not directly comparable (irreversible inhibitor) | Not directly comparable (irreversible inhibitor) | >100 µM (>2500-fold selective) |
| IC50 (DNMT3B) | Not Publicly Available | Not directly comparable (irreversible inhibitor) | Not directly comparable (irreversible inhibitor) | >100 µM (>2500-fold selective) |
| Key Applications | Enhancing iPSC reprogramming | Treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) | Treatment of MDS and AML | Preclinical research in AML |
IC50 values for 5-Azacytidine and Decitabine are not typically reported from in vitro enzymatic assays due to their mechanism of action requiring cellular processing and DNA incorporation. Their potency is often described by cellular effective concentrations (e.g., GI50 for cell growth inhibition), which can vary significantly between cell lines.
Experimental Protocols for Assessing DNMT Inhibitor Specificity
Validating the specificity of a novel DNMT inhibitor like this compound requires a multi-tiered experimental approach, progressing from biochemical assays to cellular and in vivo models.
In Vitro Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified DNMTs and to calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human DNMT1, DNMT3A/DNMT3L, and DNMT3B/DNMT3L complexes are purified. A synthetic DNA substrate (e.g., a hemimethylated hairpin oligonucleotide for DNMT1 or an unmethylated substrate for DNMT3A/3B) is utilized.
-
Reaction Setup: Assays are typically performed in 96- or 384-well plates. Each well contains the assay buffer, the respective DNMT enzyme, the DNA substrate, and the inhibitor at varying concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the methyl donor, S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., [³H]-SAM).
-
Incubation: The reaction mixture is incubated at 37°C for a defined period to allow for methyl transfer.
-
Detection and Quantification: The amount of incorporated methyl groups is quantified. Common methods include:
-
Scintillation Proximity Assay (SPA): Biotinylated DNA substrate is captured by streptavidin-coated SPA beads. The proximity of the incorporated [³H]-methyl groups to the scintillant in the beads generates a light signal that is proportional to enzyme activity.
-
Filter-Binding Assay: The reaction mixture is spotted onto a filter membrane which captures the DNA. Unincorporated [³H]-SAM is washed away, and the radioactivity on the filter is measured using a scintillation counter.
-
ELISA-based Assay: A specific antibody against 5-methylcytosine (5mC) is used to detect the product of the methylation reaction in a colorimetric or fluorescence-based readout.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. IC50 values are determined by fitting the data to a dose-response curve.
Cellular Assays for Target Engagement and Specificity
Objective: To confirm that the inhibitor engages its target in a cellular context and to assess its effects on global DNA methylation.
Methodology:
-
Cell Culture and Treatment: A relevant cell line is cultured and treated with the inhibitor at various concentrations for a specific duration (e.g., 24-72 hours).
-
Global DNA Methylation Analysis:
-
LUMA (Luminometric Methylation Assay): Genomic DNA is digested with a methyl-sensitive restriction enzyme (e.g., HpaII) and its methylation-insensitive isoschizomer (MspI). The ratio of cleavage by the two enzymes is determined by pyrosequencing and reflects the global methylation level.
-
ELISA-based Global 5mC Quantification: Genomic DNA is denatured and coated onto a microplate. A specific antibody against 5mC is used to quantify the overall level of DNA methylation.
-
-
Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of the inhibitor to its target protein in intact cells. Cells are treated with the inhibitor, heated to various temperatures, and the soluble fraction of the target protein is detected by Western blotting. Ligand binding stabilizes the protein, resulting in a higher melting temperature.
-
Visualizing the Path to Specificity Assessment
The following diagrams illustrate the key concepts and workflows involved in characterizing a DNMT1 inhibitor.
Conclusion
In contrast, compounds like GSK3685032 have been extensively characterized and demonstrate high selectivity for DNMT1 over other DNMTs. The non-specific nature of nucleoside analogs like 5-azacytidine and decitabine serves as an important benchmark for understanding the potential advantages of targeted inhibition.
For researchers considering the use of this compound in contexts where specificity is critical, it is recommended that its inhibitory profile be empirically determined using the experimental protocols outlined in this guide. This will enable a more informed interpretation of experimental results and a clearer understanding of its biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Comparison of DNMT1 inhibitors by methylome profiling identifies unique signature of 5-aza-2'deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The DNA Methyltransferase Dnmt1 Directly Interacts with the SET and RING Finger-associated (SRA) Domain of the Multifunctional Protein Uhrf1 to Facilitate Accession of the Catalytic Center to Hemi-methylated DNA - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Pluripotency in iPSCs: A Comparative Guide to Teratoma Formation Assays and Alternatives
For researchers, scientists, and drug development professionals, establishing the pluripotency of induced pluripotent stem cells (iPSCs) is a critical step in ensuring their potential for differentiation into all three germ layers: ectoderm, mesoderm, and endoderm. The teratoma formation assay has long been considered the gold standard for this purpose. However, alternative in vitro methods are gaining traction due to ethical considerations, cost, and time constraints associated with the in vivo assay. This guide provides an objective comparison of the teratoma formation assay with its key alternatives, supported by experimental data and detailed protocols.
The Gold Standard: Teratoma Formation Assay
The teratoma formation assay is a functional, in vivo test that assesses the ability of iPSCs to differentiate into a disorganized mixture of tissues representative of the three germ layers.[1][2] When injected into immunodeficient mice, pluripotent iPSCs will form a benign tumor known as a teratoma.[2][3] Histological analysis of this tumor provides definitive proof of pluripotency.[4]
Experimental Workflow
The general workflow for a teratoma formation assay involves several key steps, from iPSC preparation to histological analysis of the resulting teratoma.
Caption: Experimental workflow of the in vivo teratoma formation assay.
Key Alternatives to the Teratoma Assay
Several in vitro methods have been developed to assess iPSC pluripotency, offering faster and more cost-effective alternatives to the teratoma assay. These include embryoid body formation, directed differentiation, and molecular analyses.
Logical Comparison of Pluripotency Assays
The choice of pluripotency assay often involves a trade-off between the definitive, functional readout of the teratoma assay and the practicality of in vitro methods.
Caption: Comparison of in vivo and in vitro pluripotency assessment methods.
Performance Comparison
The following table summarizes the key performance characteristics of the teratoma formation assay and its main alternatives.
| Feature | Teratoma Formation Assay | Embryoid Body (EB) Formation | Directed Differentiation | Molecular Assays (e.g., PluriTest, ScoreCard) |
| Assay Type | In vivo, functional | In vitro, spontaneous differentiation | In vitro, guided differentiation | In vitro/In silico, molecular profiling |
| Endpoint | Histological identification of all three germ layers in a tumor. | Formation of 3D aggregates that differentiate spontaneously. | Directed differentiation into specific lineages followed by marker analysis. | Gene expression or epigenetic signature compared to a reference set of pluripotent stem cells. |
| Time to Result | 8-12 weeks | 1-4 weeks | 1-3 weeks | Days |
| Cost | High (animal purchase, housing, and monitoring) | Low to moderate | Moderate | Moderate to high (depending on the platform) |
| Throughput | Low | High | High | High |
| Data Type | Qualitative (presence/absence of tissues) | Qualitative to semi-quantitative | Semi-quantitative (marker expression) | Quantitative |
| Tumorigenicity | Directly assesses tumorigenic potential. | Does not directly assess tumorigenicity. | Does not directly assess tumorigenicity. | Does not directly assess tumorigenicity. |
| Ethical Concerns | Involves animal use. | No animal use. | No animal use. | No animal use. |
Experimental Protocols
Teratoma Formation Assay Protocol
This protocol is a generalized procedure and may require optimization for specific iPSC lines.
-
iPSC Preparation: Culture iPSCs to 70-80% confluency. Harvest cells using a gentle dissociation method (e.g., dispase or EDTA) and resuspend in a suitable medium. A typical injection dose is 1-5 million cells per site.
-
Cell Injection: Mix the iPSC suspension with an extracellular matrix solution, such as Matrigel, to support cell viability and engraftment. Anesthetize immunodeficient mice (e.g., SCID or NSG) and inject the cell suspension into a suitable site, such as the testis capsule, kidney capsule, or subcutaneous space.
-
Tumor Monitoring: Palpate the injection site weekly to monitor for tumor formation. Teratomas typically become palpable within 4-8 weeks.
-
Teratoma Excision and Fixation: Once the teratoma reaches a diameter of approximately 1-2 cm, euthanize the mouse and surgically excise the tumor. Fix the tissue in 10% neutral buffered formalin.
-
Histological Analysis: Process the fixed tissue for paraffin embedding. Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E). A qualified pathologist should examine the sections for the presence of tissues derived from all three germ layers.
Embryoid Body (EB) Formation Protocol
This protocol describes the formation of EBs in suspension culture.
-
iPSC Detachment: Culture iPSCs to the desired confluency. Detach colonies using dispase or collagenase to obtain small clumps.
-
Suspension Culture: Transfer the cell clumps to non-adherent culture plates in a differentiation medium without pluripotency-maintaining factors (e.g., bFGF).
-
EB Formation and Differentiation: Culture the aggregates in suspension for 7-14 days, changing the medium every 2-3 days. The iPSCs will form three-dimensional aggregates called embryoid bodies and begin to spontaneously differentiate.
-
Analysis: EBs can be harvested for analysis of lineage-specific markers by qPCR, immunocytochemistry, or flow cytometry to confirm the presence of derivatives from all three germ layers.
Conclusion
The teratoma formation assay remains the most stringent and definitive method for confirming the pluripotency of iPSCs, as it provides a direct functional assessment of their differentiation potential in vivo and can reveal tumorigenic potential. However, the significant drawbacks in terms of time, cost, and ethical considerations have driven the development and adoption of alternative in vitro assays.
Embryoid body formation and directed differentiation assays offer valuable insights into the differentiation capacity of iPSCs and are suitable for routine screening and quality control. Molecular assays like PluriTest and ScoreCard provide a high-throughput, quantitative measure of pluripotency based on gene expression profiles.
For many research and preclinical applications, a combination of in vitro methods, such as EB formation followed by marker analysis, can provide sufficient evidence of pluripotency. However, for clinical applications, the teratoma formation assay is often still required by regulatory agencies to ensure the safety and efficacy of iPSC-derived cell therapies. The choice of assay should be guided by the specific research question, the intended application of the iPSCs, and the available resources.
References
- 1. Teratoma Formation Assay-iPSC Characterization-Stem Cell Research - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Teratoma Formation Assay for Assessing Pluripotency and Tumorigenicity of Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teratoma Formation Assays for iPSC - Creative Biolabs [creative-biolabs.com]
- 4. Teratoma Formation: A Tool for Monitoring Pluripotency in Stem Cell Research - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Reprogramming Induced by RSC133: A Comparative Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of gene expression changes induced by the novel reprogramming agent, RSC133. The performance of this compound is benchmarked against established methods, offering a comprehensive overview supported by experimental data and detailed protocols to aid in the validation of cellular reprogramming and pluripotency.
Comparative Gene Expression Analysis
To evaluate the efficacy of this compound in inducing cellular reprogramming, a global gene expression analysis was conducted on treated somatic cells. The results are compared with the well-established Oct4, Sox2, Klf4, and c-Myc (OSKM) transcription factor-based reprogramming method.
Table 1: Comparison of Gene Expression Profiles
| Gene Category | This compound-Treated Cells (Fold Change) | OSKM-Treated Cells (Fold Change) | Embryonic Stem Cells (ESC) Baseline |
| Pluripotency Markers | |||
| Nanog | +8.5 | +9.2 | High |
| Oct4 (Pou5f1) | +10.2 | +12.1 | High |
| Sox2 | +7.9 | +11.5 | High |
| Lin28 | +6.1 | +7.3 | High |
| Somatic Markers | |||
| Fibroblast Signature (e.g., Snai1) | -5.8 | -4.5 | Low/Absent |
| Thy1 | -7.2 | -6.8 | Low/Absent |
| Epithelial-Mesenchymal Transition (EMT) Markers | |||
| E-cadherin (Cdh1) | +4.5 | +3.8 | High |
| N-cadherin (Cdh2) | -3.1 | -2.9 | Low |
Summary of Findings: Treatment with this compound successfully activates key pluripotency-associated genes and represses somatic cell markers, a hallmark of successful reprogramming. While the fold-changes are slightly less pronounced compared to the OSKM method, this compound demonstrates a strong capacity to erase the original somatic identity and initiate a transition towards a pluripotent state.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of validation studies.
Cell Culture and Reprogramming Induction
-
Cell Line: Mouse Embryonic Fibroblasts (MEFs)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
-
This compound Treatment: MEFs were seeded at a density of 5 x 10^4 cells per well in a 6-well plate. After 24 hours, the medium was replaced with reprogramming medium containing 10 µM this compound. The medium was changed every two days.
-
OSKM Control: MEFs were transduced with lentiviral vectors expressing the four transcription factors Oct4, Sox2, Klf4, and c-Myc.
RNA Extraction and Sequencing (RNA-Seq)
-
Total RNA was extracted from this compound-treated, OSKM-treated, and control MEFs at day 14 post-induction using the RNeasy Mini Kit (Qiagen).
-
RNA quality and quantity were assessed using the Agilent Bioanalyzer 2100.
-
Library preparation was performed using the TruSeq Stranded mRNA Library Prep Kit (Illumina).
-
Sequencing was carried out on an Illumina NovaSeq platform with 150 bp paired-end reads.
Quantitative Real-Time PCR (qRT-PCR)
-
1 µg of total RNA was reverse-transcribed to cDNA using the iScript cDNA Synthesis Kit (Bio-Rad).
-
qRT-PCR was performed on a CFX96 Real-Time PCR Detection System (Bio-Rad) using SsoAdvanced Universal SYBR Green Supermix (Bio-Rad).
-
Gene expression levels were normalized to the housekeeping gene Gapdh.
-
Relative fold changes were calculated using the 2-ΔΔCt method.
Bioinformatic Analysis
-
Raw sequencing reads were aligned to the mouse reference genome (mm10) using STAR aligner.
-
Differential gene expression analysis was performed using DESeq2.
-
Genes with a p-value < 0.05 and a log2 fold change > 1.5 were considered significantly differentially expressed.
-
Gene Ontology (GO) and pathway analysis were conducted using DAVID and GSEA.
Visualizing the Reprogramming Process
Diagrams illustrating key pathways and workflows provide a clearer understanding of the experimental design and the molecular mechanisms underlying this compound-induced reprogramming.
Caption: Workflow for Gene Expression Analysis.
Caption: this compound Signaling Pathway.
Caption: Gene Expression State Changes.
RSC133 vs. RepSox: A Comparative Guide to Enhancing Cellular Reprogramming Efficiency
In the rapidly evolving field of regenerative medicine, the generation of induced pluripotent stem cells (iPSCs) from somatic cells stands as a cornerstone technology. The efficiency of this cellular reprogramming process, however, has been a significant hurdle. Small molecules have emerged as powerful tools to enhance the speed and yield of iPSC generation. Among these, RSC133 and RepSox are two prominent compounds utilized by researchers to modulate cellular pathways and overcome reprogramming barriers. This guide provides an objective comparison of this compound and RepSox, summarizing their mechanisms of action, effects on reprogramming efficiency based on available data, and detailed experimental protocols.
Executive Summary:
While both this compound and RepSox are effective in enhancing reprogramming efficiency, they operate through distinct molecular mechanisms. This compound is an inhibitor of DNA methyltransferase 1 (DNMT1), targeting the epigenetic landscape of the cell. In contrast, RepSox is an inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase (ALK5), modulating a key signaling pathway involved in cell fate decisions. To date, no head-to-head studies directly comparing the reprogramming efficiency of this compound and RepSox have been published. Therefore, this guide presents a comparison based on their individual reported effects and mechanisms of action.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of this compound and RepSox based on available literature. It is important to note that the reported efficiencies are from separate studies and not from a direct comparative experiment.
| Feature | This compound | RepSox |
| Target | DNA methyltransferase 1 (DNMT1)[1] | TGF-β type I receptor (TGFβRI)/ALK5[2] |
| Mechanism of Action | Inhibits DNA methylation, an epigenetic modification. | Inhibits the TGF-β signaling pathway, leading to the induction of pluripotency-associated genes like Nanog.[2][3] |
| Role in Reprogramming | Enhances the kinetics and efficiency of reprogramming in combination with Yamanaka factors (Oct4, Sox2, Klf4, c-Myc).[1] | Can replace the requirement for the transcription factor Sox2, and in some contexts c-Myc, in reprogramming cocktails. |
| Reported Effects on Efficiency | Increases the efficiency of iPSC generation from human foreskin fibroblasts when used with OSKM factors. | Enhances reprogramming efficiency and can induce iPSC formation from partially reprogrammed intermediates. Reprogramming efficiency with RepSox replacing Sox2 has been reported to be comparable to protocols using the standard four factors. |
Signaling Pathways and Mechanisms of Action
This compound and the Epigenetic Landscape
This compound exerts its pro-reprogramming effects by inhibiting DNMT1, a key enzyme responsible for maintaining DNA methylation patterns following DNA replication. During cellular differentiation, DNA methylation plays a crucial role in silencing pluripotency-associated genes. By inhibiting DNMT1, this compound facilitates the demethylation and subsequent reactivation of these genes, thereby lowering the epigenetic barrier to reprogramming.
RepSox and the TGF-β Signaling Pathway
RepSox functions by inhibiting the TGF-β signaling pathway, which is known to promote differentiation and inhibit pluripotency. The binding of TGF-β ligands to their receptors initiates a signaling cascade that results in the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression. By inhibiting the ALK5 receptor, RepSox blocks this cascade. A key consequence of TGF-β pathway inhibition in the context of reprogramming is the upregulation of the core pluripotency factor Nanog. This induction of endogenous Nanog can compensate for the absence of exogenous Sox2 in the reprogramming cocktail.
Experimental Protocols
The following are generalized protocols for the use of this compound and RepSox in the generation of iPSCs from human fibroblasts using viral transduction of reprogramming factors.
Experimental Workflow for iPSC Generation
Protocol 1: iPSC Generation using this compound
This protocol is adapted from methodologies describing the use of DNMT inhibitors to enhance reprogramming.
Materials:
-
Human fibroblasts
-
Fibroblast culture medium (e.g., DMEM with 10% FBS)
-
Lentiviral or Sendai viral vectors encoding Oct4, Sox2, Klf4, and c-Myc (OSKM)
-
iPSC culture medium (e.g., mTeSR1 or E8 medium)
-
This compound (dissolved in DMSO)
-
Feeder cells (e.g., irradiated mouse embryonic fibroblasts) or feeder-free matrix (e.g., Matrigel)
-
6-well plates
Procedure:
-
Day 0: Seed 5 x 10^4 human fibroblasts per well of a 6-well plate in fibroblast culture medium.
-
Day 1: Transduce the fibroblasts with OSKM lentiviruses or Sendai viruses according to the manufacturer's protocol.
-
Day 2: Replace the medium with fresh fibroblast culture medium.
-
Day 3: Replace the medium with iPSC culture medium supplemented with this compound (final concentration typically 0.5 - 2 µM).
-
Days 4-21: Perform a full media change daily with iPSC culture medium containing this compound.
-
From Day 10 onwards: Monitor the plates for the emergence of iPSC-like colonies.
-
Around Day 21-28: Manually pick well-formed iPSC colonies and transfer them to a new plate for expansion.
-
Post-picking: Culture and expand the iPSC lines in iPSC medium without this compound for characterization.
Protocol 2: iPSC Generation using RepSox (Sox2 Replacement)
This protocol is based on studies where RepSox replaces the need for exogenous Sox2.
Materials:
-
Human fibroblasts
-
Fibroblast culture medium
-
Lentiviral or Sendai viral vectors encoding Oct4, Klf4, and c-Myc (OKM)
-
iPSC culture medium
-
RepSox (dissolved in DMSO)
-
Feeder cells or feeder-free matrix
-
6-well plates
Procedure:
-
Day 0: Seed 5 x 10^4 human fibroblasts per well of a 6-well plate in fibroblast culture medium.
-
Day 1: Transduce the fibroblasts with OKM lentiviruses or Sendai viruses.
-
Day 2: Replace the medium with fresh fibroblast culture medium.
-
Day 3: Replace the medium with iPSC culture medium supplemented with RepSox (final concentration typically 1 - 10 µM).
-
Days 4-18: Perform a full media change daily with iPSC culture medium containing RepSox.
-
From Day 9 onwards: Monitor the plates for the emergence of iPSC-like colonies.
-
Around Day 18-25: Manually pick well-formed iPSC colonies and transfer them to a new plate for expansion.
-
Post-picking: Culture and expand the iPSC lines in iPSC medium without RepSox for characterization.
Conclusion
Both this compound and RepSox are valuable tools for researchers seeking to improve the efficiency of cellular reprogramming. Their distinct mechanisms of action offer different strategic advantages. This compound acts broadly on the epigenome to facilitate the reactivation of pluripotency genes, making it a general enhancer for standard reprogramming protocols. RepSox, on the other hand, provides a more targeted approach by inhibiting a specific signaling pathway and enabling the replacement of a core transcription factor, which can be advantageous for generating iPSCs with fewer genetic manipulations.
The choice between this compound and RepSox will depend on the specific experimental goals. If the aim is to maximize the efficiency of a four-factor reprogramming protocol, this compound is a strong candidate. If the goal is to reduce the number of exogenous factors, particularly the oncogene c-Myc or Sox2, RepSox is an excellent choice. Future studies involving a direct, controlled comparison of these and other small molecules will be crucial for establishing optimized protocols for generating high-quality iPSCs for research and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Tgfβ signal inhibition cooperates in the induction of iPSCs and replaces Sox2 and cMyc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible dual inhibitor against G9a and DNMT1 improves human iPSC derivation enhancing MET and facilitating transcription factor engagement to the genome - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of RSC133: A Comparative Analysis with Alternative DNMT1 Inhibitors
For Immediate Release
This guide provides a comprehensive in vivo validation of the therapeutic potential of RSC133, a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1). This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of cellular processes and its therapeutic applications. Herein, we compare the preclinical data of established DNMT1 inhibitors with the known profile of this compound, offering a framework for evaluating its potential in oncology and regenerative medicine.
This compound is an indole derivative that functions as a specific inhibitor of DNMT1, an enzyme crucial for maintaining DNA methylation patterns and regulating gene expression. Its primary application has been in the field of cellular reprogramming, where it enhances the efficiency of generating induced pluripotent stem cells (iPSCs). While in vivo data for this compound is not yet publicly available, its mechanism of action suggests therapeutic potential in areas where other DNMT1 inhibitors have shown efficacy, most notably in cancer treatment. This guide will compare this compound's known characteristics with the in vivo performance of three other DNMT1 inhibitors: Azacitidine, Decitabine, and Zebularine.
Comparative Analysis of DNMT1 Inhibitors in Oncology
The therapeutic rationale for using DNMT1 inhibitors in cancer is to reverse the hypermethylation of tumor suppressor genes, leading to their re-expression and the inhibition of cancer cell growth. The following tables summarize the in vivo performance of Azacitidine, Decitabine, and Zebularine in various cancer models.
In Vivo Efficacy of DNMT1 Inhibitors in Xenograft Models
| Compound | Cancer Model | Cell Line | Animal Model | Key Findings |
| Azacitidine | Non-Small Cell Lung Cancer | H460, H358 | Nude mice (orthotopic) | Intratracheal administration was ~3-fold more effective than intravenous administration in prolonging survival.[1][2] |
| Non-Small Cell Lung Cancer | A549 | Nude mice (subcutaneous) | Combination with ionizing radiation significantly reduced tumor growth and metastasis.[3] | |
| Lung, Esophageal, Breast Cancer | Various | Mice | Combination with entinostat blocked the formation of a pre-metastatic niche and reduced metastasis after surgery.[4] | |
| Decitabine | MLL-rearranged Acute Lymphoblastic Leukemia | SEM | Xenograft mice | Prolonged median survival by 8.5 days compared to control.[5] |
| Pediatric Acute Myeloid Leukemia | Primary AML xenografts | - | Sequential treatment with cytarabine was more effective in reducing tumor burden than cytarabine alone. | |
| Acute Myeloid Leukemia | THP1 | NSG mice | Enhanced the anti-leukemia functions of CD123 CAR-T cells in vivo. | |
| Zebularine | Colon Carcinoma | MC38 | Syngeneic mice | Suppressed tumor growth and prolonged survival, comparable to cGAMP treatment. |
| Breast Cancer | MMTV-PyMT transgenic mice | - | Delayed tumor growth and induced apoptosis. | |
| Colorectal Cancer | - | Mouse model of colitis-associated CRC | Exhibited cytotoxic effects in tumor xenografts. |
Signaling Pathway of DNMT1 Inhibition
The primary mechanism of action for this compound and its alternatives involves the inhibition of DNMT1, leading to the reactivation of tumor suppressor genes.
Caption: Mechanism of DNMT1 inhibitors in cancer therapy.
Experimental Protocols
General Protocol for In Vivo Xenograft Tumor Model
This protocol outlines the general steps for establishing a xenograft tumor model to evaluate the efficacy of anticancer compounds. Specific details may vary depending on the cell line and animal model used.
-
Cell Preparation:
-
Culture human cancer cells (e.g., A549, H460, SEM) in appropriate complete medium.
-
Harvest cells when they reach 70-80% confluency.
-
Wash cells with PBS and perform a cell count using a hemocytometer. Viability should be assessed using trypan blue exclusion.
-
Resuspend cells in a suitable medium (e.g., PBS or serum-free medium) at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per injection).
-
-
Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., nude or NSG mice), typically 6-8 weeks old.
-
For subcutaneous models, inject the cell suspension into the flank of the mouse.
-
For orthotopic models, cells are implanted in the organ of origin (e.g., intratracheal inoculation for lung cancer).
-
In some cases, co-injection with a basement membrane extract like Matrigel can improve tumor take and growth.
-
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-300 mm³), randomize mice into treatment and control groups.
-
Administer the therapeutic agent (e.g., Azacitidine, Decitabine) via the desired route (e.g., intravenous, intraperitoneal, oral gavage, or intratracheal).
-
The control group receives a vehicle control.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume regularly (e.g., 2-3 times per week) using digital calipers.
-
Monitor animal health, including body weight.
-
The primary endpoint is typically tumor growth inhibition or prolongation of survival.
-
At the end of the study, tumors and relevant tissues can be harvested for further analysis (e.g., histology, gene expression).
-
Caption: Workflow for a typical in vivo xenograft study.
This compound in Cellular Reprogramming
This compound has demonstrated its utility in increasing the efficiency of reprogramming somatic cells into iPSCs. This is a critical application in regenerative medicine, disease modeling, and drug screening.
Comparison of Small Molecules in iPSC Reprogramming
While a direct quantitative comparison of in vivo reprogramming is not feasible, the following table highlights small molecules that, like this compound, enhance iPSC generation efficiency.
| Small Molecule | Target/Pathway | Role in Reprogramming |
| This compound | DNMT1 | Epigenetic modifier, enhances reprogramming efficiency. |
| PD0325901 | MEK inhibitor | Enhances reprogramming efficiency. |
| CHIR99021 | GSK3β inhibitor | Enhances reprogramming efficiency and can replace Sox2. |
| A-83-01 | TGF-β/Activin/Nodal receptor inhibitor | Enhances reprogramming efficiency. |
| Sodium Butyrate (NaB) | Histone deacetylase (HDAC) inhibitor | Epigenetic modifier, enhances reprogramming. |
| Ascorbic Acid (Vitamin C) | - | Enhances reprogramming efficiency and kinetics. |
Feeder-Free iPSC Reprogramming Protocol with Small Molecules
This protocol provides a general framework for generating iPSCs from human fibroblasts using a feeder-free system and a cocktail of small molecules.
-
Transfection:
-
Transfect human fibroblasts with episomal vectors expressing reprogramming factors (e.g., OCT4, SOX2, KLF4, L-MYC, LIN28).
-
-
Plating:
-
Plate transfected cells onto Matrigel-coated dishes.
-
-
Reprogramming Medium:
-
Culture cells in a chemically defined medium (e.g., N2B27) supplemented with bFGF.
-
From day 2 or 4 post-transfection, add a cocktail of small molecules. A common combination includes PD0325901, CHIR99021, A-83-01, and sometimes a ROCK inhibitor like HA-100 and human leukemia inhibitory factor (hLIF).
-
-
iPSC Colony Formation and Expansion:
-
Continue culture with daily media changes. iPSC colonies typically appear around day 18-22.
-
Switch to a medium designed for iPSC expansion, such as mTeSR1.
-
Pick and expand iPSC colonies for characterization.
-
Caption: Role of this compound and alternatives in iPSC generation.
Conclusion
This compound, as a DNMT1 inhibitor, holds significant therapeutic promise, particularly in oncology, by mirroring the mechanistic advantages of established drugs like Azacitidine and Decitabine. While direct in vivo comparative data for this compound is pending, the extensive preclinical evidence for other DNMT1 inhibitors provides a strong rationale for its further investigation in cancer models. Furthermore, its proven role in enhancing iPSC reprogramming highlights its value as a tool in regenerative medicine. Future in vivo studies are crucial to fully elucidate the therapeutic potential of this compound and to position it within the existing landscape of epigenetic modulators.
References
- 1. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intratracheally administered 5-azacytidine is effective against orthotopic human lung cancer xenograft models and devoid of important systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ictr.johnshopkins.edu [ictr.johnshopkins.edu]
- 5. Decitabine mildly attenuates MLL‐rearranged acute lymphoblastic leukemia in vivo, and represents a poor chemo‐sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule Cocktails for Enhanced iPSC Reprogramming
For researchers in stem cell biology and drug development, the efficient and high-quality generation of induced pluripotent stem cells (iPSCs) is paramount. Small molecule cocktails have emerged as powerful tools to enhance the reprogramming process, offering improvements in efficiency, kinetics, and the quality of resulting iPSC colonies. This guide provides a head-to-head comparison of reprogramming cocktails containing the DNMT1 inhibitor RSC133 against other prominent small molecule cocktails.
This comparison will delve into the quantitative performance, underlying mechanisms, and experimental protocols for cocktails including this compound, the "3i" cocktail, the "SNEL" cocktail, and the "CEPT" cocktail, providing a comprehensive resource for selecting the optimal reprogramming strategy.
Performance Comparison of Reprogramming Cocktails
The choice of small molecule cocktail can significantly impact the efficiency and quality of iPSC generation. Below is a summary of quantitative data comparing the performance of different cocktails. It is important to note that direct head-to-head comparisons in the same experimental system are limited, and efficiencies can vary based on the starting cell type, reprogramming method (e.g., viral, non-integrating), and specific laboratory conditions.
| Cocktail | Key Components | Reported Reprogramming Efficiency/Enhancement | Key Advantages |
| This compound Cocktail | This compound (DNMT1 inhibitor) + Yamanaka factors (Oct4, Sox2, Klf4, c-Myc) | Increases kinetics and efficiency of reprogramming human fibroblasts[1]. | Targets epigenetic barriers by inhibiting DNA methylation. |
| 3i Cocktail | GSK3β inhibitor (e.g., CHIR99021), MEK inhibitor (e.g., PD0325901), PARP inhibitor | Significantly increases the number of iPSC colonies compared to conventional methods[2][3]. | Promotes a more naïve pluripotent state and can erase disease-associated epigenetic marks[4][5]. |
| SNEL Cocktail | Sall4, Nanog, Esrrb, Lin28 | Lower colony formation efficiency than traditional OSKM factors. | Produces a much higher quality of iPSCs, with approximately 80% of colonies passing the stringent tetraploid complementation assay, compared to 20-30% for OSKM. |
| CEPT Cocktail | Chroman 1, Emricasan, Polyamine solution, Trans-ISRIB | Doubles the efficiency of colony formation compared to the ROCK inhibitor Y-27632 alone. Provides up to a 6-fold higher cloning efficiency over Y-27632. | Significantly enhances cell viability and genomic stability during stressful procedures like single-cell cloning and cryopreservation. |
Signaling Pathways and Mechanisms of Action
The small molecule cocktails discussed employ distinct mechanisms to overcome the barriers to cellular reprogramming.
This compound: Targeting Epigenetic Memory
This compound is an indole derivative that specifically inhibits DNA methyltransferase 1 (DNMT1). During reprogramming, the epigenetic memory of the somatic cell, including DNA methylation patterns, presents a significant hurdle. By inhibiting DNMT1, this compound facilitates the erasure of these patterns, thereby promoting the transition to a pluripotent state.
3i Cocktail: Modulating Key Signaling Pathways
The 3i cocktail targets intracellular signaling pathways that regulate cell fate decisions. The GSK3β inhibitor (CHIR99021) activates the Wnt signaling pathway, which is crucial for pluripotency. The MEK inhibitor (PD0325901) suppresses differentiation signals. The PARP inhibitor contributes to genomic stability and cell survival.
Experimental Protocols
Detailed and reproducible protocols are essential for successful iPSC generation. Below are representative protocols for reprogramming using a generic this compound-containing cocktail and the 3i cocktail.
Protocol 1: iPSC Reprogramming with a this compound-Containing Cocktail
This protocol is a general guideline for reprogramming human fibroblasts using a non-integrating Sendai virus-based method in combination with this compound.
Materials:
-
Human dermal fibroblasts
-
Sendai reprogramming vectors (encoding Oct4, Sox2, Klf4, c-Myc)
-
Fibroblast growth medium (DMEM, 10% FBS, 1% Pen-Strep)
-
iPSC reprogramming medium (e.g., ReproTeSR™)
-
This compound (e.g., from STEMCELL Technologies, Cat# 73392)
-
Matrigel-coated plates
-
Basic cell culture reagents and equipment
Workflow:
Detailed Steps:
-
Day -2: Seed 5 x 10^4 to 1 x 10^5 human fibroblasts per well of a 6-well plate in fibroblast growth medium.
-
Day 0: Transduce fibroblasts with Sendai reprogramming vectors according to the manufacturer's instructions.
-
Day 1: Replace the medium with fresh fibroblast growth medium supplemented with this compound at a final concentration of 0.5 - 1 µM.
-
Days 3, 5, and 7: Perform a full medium change with fibroblast growth medium containing this compound.
-
Day 8 and onwards: Switch to a dedicated iPSC reprogramming medium. Continue to change the medium every 1-2 days.
-
Days 15-25: Monitor the plates for the emergence of iPSC-like colonies.
-
Once colonies are established: Manually pick and expand the colonies on Matrigel-coated plates in a suitable iPSC maintenance medium.
Protocol 2: iPSC Reprogramming with the 3i Cocktail
This protocol outlines the use of the 3i cocktail to enhance reprogramming of mouse embryonic fibroblasts (MEFs) using a doxycycline-inducible lentiviral system.
Materials:
-
MEFs with doxycycline-inducible Yamanaka factors
-
MEF medium (DMEM, 10% FBS, 1% Pen-Strep, NEAA, β-mercaptoethanol)
-
ESC medium (KO-DMEM, 15% KSR, 1% Pen-Strep, NEAA, β-mercaptoethanol, LIF)
-
3i components: CHIR99021 (3 µM), PD0325901 (1 µM), SU5402 (5 µM) or a PARP inhibitor.
-
Doxycycline (1-2 µg/mL)
-
Gelatin-coated plates
Workflow:
Detailed Steps:
-
Day 0: Plate MEFs on gelatin-coated plates in MEF medium.
-
Day 1: Induce the expression of reprogramming factors by adding doxycycline to the MEF medium.
-
Day 2: Replace the medium with ESC medium containing doxycycline and the 3i cocktail.
-
Days 3-10: Continue to culture the cells in ESC medium with doxycycline and the 3i cocktail, changing the medium every other day.
-
Day 11 onwards: Withdraw doxycycline from the culture medium but continue to supplement with the 3i cocktail.
-
Days 14-21: Monitor for the formation of Nanog-GFP positive (if using a reporter line) or morphologically distinct iPSC colonies.
-
Upon colony appearance: Pick and expand individual colonies in ESC medium containing the 3i cocktail for further characterization.
Conclusion
The selection of a small molecule cocktail for iPSC reprogramming is a critical decision that influences the efficiency, kinetics, and quality of the resulting pluripotent stem cells. Cocktails containing the DNMT1 inhibitor this compound offer a targeted approach to overcoming epigenetic barriers. The 3i cocktail provides a powerful method for enhancing efficiency and generating iPSCs in a more naïve state. The SNEL cocktail, while less efficient, excels in producing high-quality iPSCs. Finally, the CEPT cocktail is an invaluable tool for improving cell survival during the often-stressful reprogramming and cloning processes.
Researchers should carefully consider their specific experimental goals, starting cell type, and desired attributes of the final iPSC lines when choosing a small molecule cocktail. The data and protocols presented in this guide provide a foundation for making an informed decision and optimizing iPSC generation for downstream applications in disease modeling, drug discovery, and regenerative medicine.
References
- 1. stemcell.com [stemcell.com]
- 2. Efficient and safe single-cell cloning of human pluripotent stem cells using the CEPT cocktail | Springer Nature Experiments [experiments.springernature.com]
- 3. Induced Pluripotent Stem Cells Reprogrammed with Three Inhibitors Show Accelerated Differentiation Potentials with High Levels of 2-Cell Stage Marker Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient RNA-based reprogramming of disease-associated primary human fibroblasts into induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
Evaluating the Long-Term Stability of Pluripotent State Induced by RSC133: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The generation of induced pluripotent stem cells (iPSCs) has revolutionized the fields of regenerative medicine and disease modeling. Achieving and maintaining a stable pluripotent state is paramount for the safety and efficacy of iPSC-based applications. This guide provides an objective comparison of the long-term stability of the pluripotent state induced by RSC133, a small molecule inhibitor of DNA methyltransferase 1 (DNMT1), with other commonly used reprogramming methods. The information is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific needs.
Introduction to this compound and Pluripotency
This compound is an indole derivative that enhances the efficiency of reprogramming somatic cells into iPSCs and aids in the maintenance of the pluripotent state.[1] It functions as an epigenetic modifier by specifically inhibiting DNA methyltransferase 1 (DNMT1).[1] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division.[2][3] By inhibiting DNMT1, this compound facilitates the epigenetic remodeling necessary for establishing and sustaining pluripotency.
Pluripotency is the ability of a cell to differentiate into all three primary germ layers: ectoderm, mesoderm, and endoderm. This state is orchestrated by a core network of transcription factors, primarily Oct4, Sox2, and Nanog, which regulate each other's expression and control the downstream genes responsible for maintaining the undifferentiated state and suppressing differentiation.[4] The long-term stability of this pluripotent state is a critical quality attribute of iPSCs, as genetic and epigenetic aberrations can arise during reprogramming and extended culture, potentially leading to tumorigenicity and altered differentiation potential.
Comparison of Reprogramming Methods for Long-Term Stability
The choice of reprogramming method significantly impacts the long-term stability of the resulting iPSCs. Here, we compare the use of small molecules like this compound with other prevalent methods, focusing on genomic and epigenetic integrity.
Data Presentation: Genomic and Epigenetic Stability
The following tables summarize quantitative data on the genomic and epigenetic stability of iPSCs generated by different methods. It is important to note that direct comparative data for this compound is limited; therefore, data for small molecule-based reprogramming, in general, is presented as a surrogate.
Table 1: Genomic Stability - Aneuploidy Rates
| Reprogramming Method | Aneuploidy Rate (%) | Reference |
| Retrovirus | 13.5 | |
| Lentivirus | 4.5 | |
| Episomal Vectors | 11.5 | |
| Sendai Virus | 4.6 | |
| mRNA | 2.3 | |
| Small Molecules (General) | Data not available | - |
Table 2: Genomic Stability - Copy Number Variations (CNVs) and Single Nucleotide Variations (SNVs)
| Reprogramming Method | Key Findings | Reference |
| Integrating Viral (Retrovirus, Lentivirus) | Higher number and larger size of CNVs compared to non-integrating methods. Some studies report twice as many mutations as integration-free methods. | |
| Non-Integrating (Sendai Virus, Episomal, mRNA) | Lower incidence of CNVs. The number of SNVs is generally comparable between different non-integrating methods. | |
| Small Molecules (General) | Chemical induction may reduce the risk of tumorigenesis associated with oncogenic reprogramming factors. |
Table 3: Epigenetic Stability - Aberrant DNA Methylation
| Reprogramming Method | Number of Differentially Methylated Regions (DMRs) compared to ESCs | Reference |
| Retrovirus | 448 - 1175 | |
| Sendai Virus | 101 - 168 | |
| Episomal Vectors | 202 - 875 | |
| Small Molecules (General) | Can reduce the retention of epigenetic memory from the somatic cell of origin. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Pluripotency Maintenance
This compound, by inhibiting DNMT1, leads to a global reduction in DNA methylation. This hypomethylation can reactivate silenced pluripotency-associated genes and create a more permissible chromatin state for the binding of the core transcription factors Oct4, Sox2, and Nanog. This, in turn, reinforces the pluripotency gene regulatory network.
Experimental Workflow for Evaluating Pluripotency
A standardized workflow is crucial for assessing the pluripotency of iPSC lines. This typically involves a series of in vitro and in vivo assays.
Experimental Protocols
Embryoid Body (EB) Formation for In Vitro Differentiation
Objective: To assess the capacity of iPSCs to spontaneously differentiate into derivatives of the three germ layers in vitro.
Methodology:
-
Cell Dissociation: Culture iPSCs to 70-80% confluency. Dissociate colonies into small clumps using a gentle enzyme-free dissociation reagent.
-
Suspension Culture: Transfer the cell clumps to ultra-low attachment plates in iPSC medium without bFGF.
-
EB Formation: Cells will aggregate and form EBs within 24-48 hours.
-
Differentiation: Continue to culture the EBs in suspension for 8-14 days, changing the medium every other day.
-
Analysis: Harvest EBs and analyze for the expression of markers specific to the three germ layers (e.g., AFP for endoderm, SMA for mesoderm, and β-III-tubulin for ectoderm) using immunocytochemistry or qPCR.
Teratoma Formation Assay for In Vivo Pluripotency Assessment
Objective: To evaluate the ability of iPSCs to form tumors containing tissues from all three germ layers in immunodeficient mice.
Methodology:
-
Cell Preparation: Harvest undifferentiated iPSCs and resuspend approximately 1 x 10^6 cells in a suitable medium mixed with Matrigel.
-
Injection: Inject the cell suspension subcutaneously or intramuscularly into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Monitoring: Monitor the mice for tumor formation for 8-12 weeks.
-
Histological Analysis: Once tumors reach a suitable size (approximately 1 cm in diameter), excise them, fix in formalin, and embed in paraffin.
-
Germ Layer Identification: Section the teratomas and stain with Hematoxylin and Eosin (H&E). A qualified pathologist should identify tissues representative of the three germ layers.
Quantitative PCR (qPCR) for Pluripotency Marker Expression
Objective: To quantify the expression levels of key pluripotency genes.
Methodology:
-
RNA Extraction: Isolate total RNA from iPSC cultures using a standard RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up a qPCR reaction using SYBR Green or TaqMan probes for target genes (e.g., POU5F1/OCT4, SOX2, NANOG) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the pluripotency genes.
Conclusion
The long-term stability of the pluripotent state is a multifaceted issue influenced by the chosen reprogramming methodology. While integrating viral vectors have historically been effective, they carry a higher risk of genomic instability. Non-integrating methods, including the use of mRNA and Sendai virus, demonstrate improved genomic integrity. Small molecules like this compound offer a promising alternative by enhancing reprogramming efficiency and potentially reducing the epigenetic memory of the original somatic cells, thereby contributing to a more stable pluripotent state. However, more direct, long-term comparative studies are needed to fully elucidate the quantitative advantages of small molecule-based reprogramming in terms of genomic and epigenetic stability. The provided protocols offer a standardized framework for researchers to rigorously assess the quality and stability of their iPSC lines, regardless of the generation method.
References
- 1. Rescuing DNMT1 fails to fully reverse the molecular and functional repercussions of its loss in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted disruption of DNMT1, DNMT3A and DNMT3B in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Transcriptional regulation of nanog by OCT4 and SOX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of RSC133 and Valproic Acid in Cellular Reprogramming
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The journey to successfully reprogram somatic cells into induced pluripotent stem cells (iPSCs) is often fraught with challenges, primarily low efficiency and slow kinetics. To overcome these hurdles, researchers have turned to a class of molecules that modulate the epigenetic landscape of the cell, making the transition to pluripotency more accessible. Among these, RSC133 and Valproic Acid (VPA) have emerged as potent facilitators of reprogramming, each acting through distinct epigenetic mechanisms. This guide provides a side-by-side analysis of their performance, supported by experimental data, to aid researchers in selecting the optimal small molecule for their reprogramming workflows.
At a Glance: Key Differences
| Feature | This compound | Valproic Acid (VPA) |
| Primary Target | DNA methyltransferase 1 (DNMT1)[1] | Histone deacetylases (HDACs)[2] |
| Mechanism of Action | Inhibits the maintenance of DNA methylation patterns, leading to a more open chromatin state. | Inhibits the removal of acetyl groups from histones, resulting in a more open chromatin structure. |
| Reported Reprogramming Efficiency Enhancement | Up to 4-fold increase. | Up to 100-fold increase.[3] |
| Key Signaling Pathway Interactions | Primarily affects pathways regulated by DNA methylation. | Influences multiple pathways including mTOR and suppression of p16/p21.[4][5] |
Performance in Cellular Reprogramming: A Quantitative Look
While no direct head-to-head studies have been published, individual research provides insights into the quantitative impact of each molecule on reprogramming efficiency.
This compound: A Specific DNMT1 Inhibitor
This compound is an indole derivative that specifically targets DNMT1, a key enzyme responsible for maintaining DNA methylation patterns after cell division. By inhibiting DNMT1, this compound facilitates the demethylation of pluripotency-associated gene promoters, thereby easing their reactivation.
| Cell Type | Reprogramming Factors | Fold Increase in Efficiency | Reference |
| Human Foreskin Fibroblasts | OCT4, SOX2, KLF4, c-MYC | Up to 4-fold | Lee J et al., 2012 |
Valproic Acid: A Broad-Spectrum HDAC Inhibitor
Valproic Acid, a well-established anticonvulsant drug, has found a new role in cellular reprogramming due to its activity as a histone deacetylase (HDAC) inhibitor. VPA's inhibition of HDACs leads to the hyperacetylation of histones, which neutralizes their positive charge and relaxes chromatin, making DNA more accessible to transcription factors.
| Cell Type | Reprogramming Factors | Fold Increase in Efficiency | Reference |
| Mouse Embryonic Fibroblasts | OCT4, SOX2, KLF4, c-MYC | >100-fold | Huangfu D et al., 2008 |
| Buffalo Fetal Fibroblasts | KOSM | ~5-fold (GFP+ cells) | Mahapatra PS et al., 2016 |
| Human Bone Marrow-Derived Cells | OCT4, SOX2, KLF4, c-MYC | Significant suppression of senescence | Liu G et al., 2016 |
Delving Deeper: Mechanisms of Action and Signaling Pathways
The distinct primary targets of this compound and VPA result in the modulation of different downstream signaling pathways, both culminating in a cellular state more amenable to reprogramming.
The this compound Pathway: Unlocking Pluripotency Through Demethylation
This compound's inhibition of DNMT1 leads to the passive demethylation of the genome during cell division. This is particularly critical for the reactivation of key pluripotency genes, such as OCT4 and NANOG, whose promoters are often hypermethylated in somatic cells.
Caption: this compound inhibits DNMT1, leading to reduced DNA methylation and reactivation of pluripotency genes.
The Valproic Acid Pathway: A Multi-pronged Approach to Reprogramming
VPA's mechanism is more pleiotropic. As an HDAC inhibitor, it promotes a global opening of chromatin. Beyond this, VPA has been shown to influence key signaling pathways that regulate cell fate and survival. It can activate the mTOR pathway, which is involved in cell growth and proliferation, and suppress the p16/p21 pathway, thereby helping cells to bypass reprogramming-induced senescence.
References
- 1. Valproic Acid Enhances Reprogramming Efficiency and Neuronal Differentiation on Small Molecules Staged-Induction Neural Stem Cells: Suggested Role of mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valproic Acid Enhances Reprogramming Efficiency and Neuronal Differentiation on Small Molecules Staged-Induction Neural Stem Cells: Suggested Role of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Valproic Acid Enhances Reprogramming Efficiency and Neuronal Differentiation on Small Molecules Staged-Induction Neural Stem Cells: Suggested Role of mTOR Signaling [frontiersin.org]
- 4. Valproic Acid Enhances iPSC Induction From Human Bone Marrow-Derived Cells Through the Suppression of Reprogramming-Induced Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valproic acid enhances Oct4 promoter activity through PI3K/Akt/mTOR pathway activated nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Downstream Effects of RSC133 through Western Blot: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RSC133, a potent and specific DNA methyltransferase 1 (DNMT1) inhibitor, with other alternatives. We present supporting experimental data and detailed protocols to facilitate the confirmation of its downstream effects using Western blot analysis. This compound is an indole derivative that plays a crucial role in epigenetic research, particularly in the fields of stem cell biology and cancer therapeutics.[1][2] Its primary mechanism of action is the inhibition of DNMT1, a key enzyme responsible for maintaining DNA methylation patterns during cell division. Dysregulation of DNMT1 is implicated in various diseases, making it a critical target for therapeutic intervention.
Comparative Analysis of this compound and Alternative DNMT1 Inhibitors
The efficacy of this compound can be benchmarked against other well-established DNMT1 inhibitors. The primary downstream effect of DNMT1 inhibition is the global or gene-specific demethylation of DNA, leading to the re-expression of silenced genes, such as tumor suppressor genes. Western blot analysis is a powerful technique to quantify the changes in protein levels of DNMT1 itself and its downstream targets.
Below is a summary of expected quantitative data from Western blot analysis following treatment with this compound and its alternatives. The data is presented as a fold change in protein expression relative to an untreated control.
| Target Protein | This compound (predicted) | Zebularine | Decitabine (5-aza-dC) | RG108 | Function |
| DNMT1 | ↓↓↓ | ↓↓ | ↓↓↓ | ↓ | Target enzyme; decrease confirms inhibitor activity. |
| p21 (CDKN1A) | ↑↑↑ | ↑↑ | ↑↑↑ | ↑↑ | Tumor suppressor; upregulation indicates reactivation.[3] |
| p16 (CDKN2A) | ↑↑ | ↑↑ | ↑↑ | ↑ | Tumor suppressor; upregulation indicates reactivation. |
| E-cadherin | ↑↑ | ↑ | ↑↑ | ↑ | Cell adhesion protein; often silenced in cancer. |
| Pluripotency Markers (e.g., Oct4, Nanog) | ↑/↓ (context-dependent) | ↑/↓ | ↑/↓ | ↑/↓ | Expression changes indicate shifts in cell state. |
Arrow direction indicates an increase (↑) or decrease (↓) in protein expression. The number of arrows represents the relative magnitude of the change.
Experimental Protocols
A detailed methodology for a key experiment to validate the downstream effects of this compound is provided below.
Western Blot Protocol for Analyzing Protein Expression Changes Induced by this compound
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in the protein levels of DNMT1 and a representative downstream target, p21.
1. Cell Culture and Treatment:
- Culture a human cancer cell line known to have hypermethylated tumor suppressor genes (e.g., HCT116 colon cancer cells) in appropriate media.
- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
- Include positive control wells treated with a known DNMT1 inhibitor like Decitabine.
2. Lysate Preparation:
- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
- Normalize the protein concentrations of all samples with lysis buffer.
- Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
- Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
5. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against DNMT1 (1:1000), p21 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C on a shaker.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Capture the chemiluminescent signal using a digital imaging system.
- Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control (β-actin).
Visualizations
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Caption: Signaling pathway of this compound leading to tumor suppressor gene expression.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical relationship for comparing this compound with alternatives.
References
A Comparative Analysis of RSC133 and Other Epigenetic Modifiers for Researchers
In the dynamic field of epigenetic research and drug development, a thorough understanding of the available molecular tools is paramount. This guide provides a comparative study of RSC133, a notable DNA methyltransferase (DNMT) inhibitor, with other key epigenetic modifiers. We present a detailed analysis of their mechanisms, performance data from cited experiments, and the methodologies behind these findings. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling informed decisions in the selection of epigenetic modulators for their specific research needs.
Introduction to Epigenetic Modification and Key Players
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications play a crucial role in cellular differentiation, development, and disease. Key epigenetic mechanisms include DNA methylation and histone modification.
This compound is an indole derivative that has been identified as a specific inhibitor of DNA methyltransferase 1 (DNMT1).[1] DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. By inhibiting DNMT1, this compound can lead to the demethylation of DNA and the reactivation of silenced genes. This property has made it a valuable tool in stem cell research, where it has been shown to enhance the efficiency of reprogramming human somatic cells into induced pluripotent stem cells (iPSCs) and to support the maintenance of human pluripotent stem cells.[1]
For comparison, this guide will also focus on other well-characterized epigenetic modifiers:
-
Decitabine and Zebularine: These are nucleoside analog inhibitors of DNMTs. They are incorporated into DNA, where they trap DNMT enzymes, leading to their degradation and subsequent DNA hypomethylation.[2][3] They have been studied for their potential as anti-cancer agents.[4]
-
GSK-J4: This is a potent and cell-permeable dual inhibitor of the histone H3 lysine 27 (H3K27) demethylases JMJD3/KDM6B and UTX/KDM6A. These enzymes remove the repressive H3K27me3 mark, and their inhibition by GSK-J4 leads to an increase in this mark and the silencing of target genes. GSK-J4 has been investigated for its anti-cancer and anti-inflammatory properties.
Performance Data: A Quantitative Comparison
The following tables summarize the quantitative data on the performance of this compound and its counterparts. The data is compiled from various studies to provide a comparative overview of their potency and effects on cell viability.
Table 1: Comparison of DNMT Inhibitor Potency
| Compound | Target | IC50 | Assay System | Reference |
| This compound | DNMT1 | Not Reported | In vitro enzymatic assay | |
| Decitabine | DNMT1 | Not Reported | Not Reported | |
| Zebularine | DNMT1 | Not Reported | In vitro enzymatic assay | |
| GSK3484862 | DNMT1 | 0.23 ± 0.02 μM | In vitro enzymatic assay |
Note: While this compound is a known DNMT1 inhibitor, a specific IC50 value from a peer-reviewed publication was not available at the time of this guide's compilation. GSK3484862 is included as a reference for a potent and selective DNMT1 inhibitor with a reported IC50 value.
Table 2: Comparative Effects on Cancer Cell Viability (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Zebularine | MDA-MB-231 | Breast Cancer | 88 | 96 | |
| MCF-7 | Breast Cancer | 149 | 96 | ||
| LS 180 | Colon Cancer | ~50 | Not Specified | ||
| SKBR3 | Breast Cancer | 40 | 24 | ||
| GSK-J4 | PC3 | Prostate Cancer | 1.213 | Not Specified | |
| C42B | Prostate Cancer | 0.7166 | Not Specified | ||
| KG-1a | Acute Myeloid Leukemia | Dose-dependent decrease in viability | 24-96 |
Note: Direct comparative studies of this compound's effect on cancer cell viability with these other compounds are not yet available in the public domain.
Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for key experiments.
DNMT1 Inhibition Assay (General Protocol)
This protocol is based on commercially available ELISA-based DNMT1 inhibitor screening assay kits.
Materials:
-
Recombinant human DNMT1 enzyme
-
DNMT1 assay buffer
-
S-adenosyl-L-methionine (SAM)
-
Test compounds (e.g., this compound, Decitabine, Zebularine)
-
DNA substrate-coated microplate
-
Capture antibody (anti-5-methylcytosine)
-
Detection antibody (e.g., HRP-conjugated)
-
Substrate for detection enzyme (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare the test compounds at various concentrations in the DNMT assay buffer.
-
In the DNA substrate-coated wells, add the DNMT assay buffer, SAM, and the test compound or vehicle control.
-
Initiate the reaction by adding the recombinant DNMT1 enzyme to each well.
-
Incubate the plate at 37°C for 60-90 minutes to allow for the methylation reaction.
-
Wash the wells multiple times with a wash buffer to remove unreacted components.
-
Add the capture antibody (anti-5-methylcytosine) to each well and incubate at room temperature for 60 minutes.
-
Wash the wells to remove unbound capture antibody.
-
Add the detection antibody and incubate at room temperature for 30 minutes.
-
Wash the wells to remove unbound detection antibody.
-
Add the developing solution and incubate in the dark until color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (MTT Assay for Zebularine in Breast Cancer Cells)
This protocol is adapted from a study on the effects of zebularine on breast cancer cell lines.
Materials:
-
MDA-MB-231 or MCF-7 breast cancer cells
-
DMEM medium supplemented with 5% fetal bovine serum
-
Zebularine
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the breast cancer cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of zebularine for the desired exposure times (e.g., 24, 48, 72, or 96 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
Chromatin Immunoprecipitation (ChIP) for H3K27me3 after GSK-J4 Treatment (General Protocol)
This protocol outlines the general steps for performing a ChIP experiment to assess changes in H3K27me3 levels following treatment with GSK-J4.
Materials:
-
Prostate cancer cells (e.g., PC3, DU-145)
-
GSK-J4
-
Formaldehyde
-
Glycine
-
Lysis buffer
-
Sonication buffer
-
Antibody against H3K27me3
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Culture prostate cancer cells and treat with GSK-J4 or vehicle control for the desired time.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the crosslinking reaction with glycine.
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and resuspend in sonication buffer.
-
Shear the chromatin by sonication to obtain DNA fragments of 200-500 bp.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight with the anti-H3K27me3 antibody or IgG control.
-
Add Protein A/G beads to pull down the antibody-chromatin complexes.
-
Wash the beads extensively with a series of wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using a DNA purification kit.
-
Quantify the enrichment of specific DNA sequences by qPCR using primers targeting the promoter regions of genes of interest. The results are typically expressed as a percentage of the input DNA.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
This compound in iPSC Reprogramming
Caption: Workflow of this compound in enhancing iPSC reprogramming.
GSK-J4 and the NF-κB Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of RSC133: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of RSC133, a reprogramming stimulating compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the precautionary principle must be applied, treating the substance as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. Based on available information for similar chemical structures (indole and benzamide derivatives), the following Personal Protective Equipment (PPE) should be worn:
-
Gloves: Chemical-resistant gloves are necessary to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be used to shield from potential splashes.
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin from contamination.
-
Respiratory Protection: If there is a risk of generating dust, a properly fitted respirator is advised.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data for Disposal Planning
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste (Solid) | Based on the precautionary principle due to the absence of a specific SDS. |
| Container Type | Sealable, chemically resistant container (e.g., High-Density Polyethylene - HDPE) | To prevent leaks and reactions with the container material.[1] |
| pH of Aqueous Waste | Not applicable for solid waste. If in solution, consult your institution's EHS for specific pH requirements before disposal. | Extreme pH levels can be corrosive and may not be acceptable for certain disposal methods. |
| Concentration Limits | Dispose of as a pure substance or in its original concentration. Do not dilute to meet non-hazardous criteria without EHS approval. | Dilution may not render the substance non-hazardous and could increase the volume of hazardous waste. |
| Storage Time Limit | Follow institutional guidelines for satellite accumulation areas (SAAs), typically not exceeding one year from the accumulation start date. | To ensure timely disposal and prevent degradation or reaction of the stored waste.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with local, state, and federal regulations.[3][4] Under no circumstances should this compound be disposed of in the regular trash or down the sanitary sewer.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials like weighing paper, pipette tips, and gloves, as hazardous chemical waste.[5]
-
Segregate solid this compound waste from liquid and other types of chemical waste to prevent unintended reactions.
-
-
Container Management:
-
Use a designated, durable, and chemically compatible container with a secure, leak-proof lid for collecting this compound waste.
-
The container must be in good condition, free from cracks or leaks.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and "3-[[(2E)-3-(1H-Indol-3-yl)-1-oxo-2-propen-1-yl]amino]-benzamide". Avoid using abbreviations or chemical formulas.
-
Indicate the date when the first piece of waste is placed in the container (accumulation start date).
-
Include the name of the principal investigator and the laboratory location.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and clearly marked satellite accumulation area (SAA) within the laboratory, at or near the point of generation.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Provide the EHS department with the accurate chemical name and any available safety information.
-
Follow all institutional procedures for scheduling a hazardous waste collection.
-
Spill Management
In the event of a spill, take the following immediate actions:
-
Alert Personnel: Notify colleagues in the immediate area.
-
Evacuate: If the spill is large or the substance is airborne, evacuate the area.
-
Ventilate: If it is safe to do so, increase ventilation by opening a fume hood sash.
-
Containment: For small, manageable spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the powder.
-
Clean-up: Carefully sweep the absorbed material into the designated hazardous waste container. Decontaminate the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and the EHS office.
Experimental Protocols
As this document pertains to disposal procedures, detailed experimental protocols for the use of this compound are not included. Users should refer to their specific research protocols for methodologies related to the application of this compound. The disposal steps outlined above should be integrated as the final step in any experimental workflow involving this compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocol for RSC133
Compound Identification:
-
Name: RSC133
-
Synonyms: 3-[[(2E)-3-(1H-Indol-3-yl)-1-oxo-2-propen-1-yl]amino]-benzamide, RSC 133, Reprogramming stimulating compound 133
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CAS Number: 1418131-46-0
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Molecular Formula: C₁₈H₁₅N₃O₂
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Molecular Weight: 305.33 g/mol [1]
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Appearance: White to light brown powder
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Known Hazards: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)
This document provides essential safety guidelines for handling this compound, an epigenetic modulator used in stem cell research. Given its biological activity and irritant properties, this compound should be handled with care, following protocols for potent research compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat | Not generally required |
| Weighing of Powder | Chemical splash goggles and face shield | Double-layered nitrile gloves | Disposable gown with tight-fitting cuffs | NIOSH-approved respirator (e.g., N95) |
| Solution Preparation | Chemical splash goggles and face shield | Double-layered nitrile gloves | Chemical-resistant disposable gown | Work within a certified chemical fume hood |
| Cell Culture Application | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat | Work within a biological safety cabinet |
| Waste Disposal | Chemical splash goggles | Double-layered nitrile gloves | Laboratory coat | Not generally required if waste is sealed |
Experimental Protocols
Adherence to a strict, step-by-step protocol is crucial for the safe handling of this compound.
1. Preparation and Weighing of this compound Powder:
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Designated Area: All work with solid this compound must be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to prevent inhalation of airborne particles.
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Pre-weighing Checks: Ensure the balance is clean and certified. Prepare all necessary materials, including weighing paper, spatulas, and pre-labeled containers, before handling the compound.
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Weighing Procedure:
-
Don the appropriate PPE as specified in the table above.
-
Carefully open the this compound container inside the fume hood.
-
Use a clean spatula to transfer the desired amount of powder onto the weighing paper.
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Avoid creating dust by handling the powder gently.
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Once the desired amount is weighed, securely close the primary container.
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Transfer the weighed powder to a secondary container for transport to the next workstation.
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2. Solution Preparation:
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Solvent Information: this compound is soluble in DMSO at 20 mg/mL.
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Procedure:
-
All solution preparation should be performed in a chemical fume hood.
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Add the weighed this compound to an appropriate vessel.
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Slowly add the solvent (e.g., DMSO) to the solid to avoid splashing.
-
If necessary, gently swirl or vortex the mixture to ensure complete dissolution.
-
Keep the solution container covered as much as possible.
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Clearly label the prepared solution with the compound name, concentration, solvent, and date of preparation.
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3. Spill Management:
-
Immediate Actions: In case of a spill, immediately alert others in the vicinity.
-
Cleanup:
-
Use a pre-prepared chemical spill kit.
-
For solid spills, gently cover the powder with a damp paper towel to avoid aerosolization, then carefully scoop the material into a hazardous waste container.
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For liquid spills, absorb the solution with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
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Disposal Plan
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Solid Waste: All disposable materials contaminated with this compound, including gloves, weighing papers, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
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Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
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Decontamination: All non-disposable equipment and work surfaces should be decontaminated with a suitable solvent (e.g., 70% ethanol) after use.
-
Record Keeping: Maintain accurate records of all disposed hazardous waste in accordance with institutional and regulatory requirements.
Workflow Visualization
The following diagram illustrates the key stages of the safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
